4-chloro-2,6-dipyridin-2-ylpyridine
説明
特性
IUPAC Name |
4-chloro-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMFMCEBIJRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349885 | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-89-5 | |
| Record name | 4′-Chloro-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128143-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 4'-Chloro-2,2':6',2''-terpyridine: A Technical Guide for Advanced Research
Foreword: The Unseen Workhorse of Modern Coordination Chemistry and Drug Design
In the landscape of advanced chemical research, particularly at the intersection of supramolecular chemistry, materials science, and drug development, certain molecular scaffolds emerge as indispensable tools. 4'-Chloro-2,2':6',2''-terpyridine, a molecule of elegant simplicity and profound utility, is one such cornerstone. This guide is intended for the discerning researcher, the scientist who appreciates not just the "what" but the "why" and "how." We will move beyond a superficial overview to provide an in-depth, actionable understanding of this versatile ligand, from its rational synthesis to its strategic deployment in creating novel metal-based therapeutics. Herein lies a distillation of established protocols, mechanistic insights, and the subtle yet critical details that underpin successful research in this dynamic field.
Core Concepts: Nomenclature, Structure, and Physicochemical Properties
Properly identifying and understanding the foundational characteristics of a molecule is the bedrock of sound scientific inquiry.
IUPAC Nomenclature and Structural Elucidation
The compound in focus is systematically named 4-chloro-2,6-dipyridin-2-ylpyridine according to IUPAC nomenclature. However, it is more commonly and conveniently referred to in the literature as 4'-Chloro-2,2':6',2''-terpyridine .[1][2] This nomenclature designates a central pyridine ring substituted at the 4'-position with a chloro group and flanked by two pyridin-2-yl groups at the 2'- and 6'-positions.
The structural integrity of this planar, tridentate N-donor ligand is the very source of its utility. The nitrogen atoms of the three pyridine rings are positioned to readily coordinate with a single metal center, forming stable five-membered chelate rings. This arrangement is fundamental to its role in constructing well-defined supramolecular architectures and metallodrugs.
Molecular Structure of 4'-Chloro-2,2':6',2''-terpyridine
Caption: 2D structure of 4'-Chloro-2,2':6',2''-terpyridine.
Physicochemical Data Summary
A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of 4'-Chloro-2,2':6',2''-terpyridine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀ClN₃ | [1] |
| Molecular Weight | 267.71 g/mol | [1][3] |
| Appearance | White to brown crystalline powder or needles | [4] |
| Melting Point | 148-150 °C | [3] |
| Solubility | Slightly soluble in water | [4] |
| CAS Number | 128143-89-5 | [1][2] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 4'-Chloro-2,2':6',2''-terpyridine is a well-established multi-step process. The following protocol represents a robust and reproducible method, drawing from established literature procedures.
Synthetic Workflow
The synthesis can be logically broken down into two primary stages: the formation of a triketone intermediate followed by cyclization and chlorination.
Caption: Synthetic workflow for 4'-Chloro-2,2':6',2''-terpyridine.
Detailed Experimental Protocol
Materials:
-
Ethyl picolinate
-
Acetone
-
Sodium hydride (NaH)
-
Ammonium acetate
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Appropriate solvents (e.g., ethanol, glacial acetic acid)
Procedure:
-
Synthesis of 1,5-bis(2-pyridinyl)pentane-1,3,5-trione:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in a suitable solvent.
-
Slowly add a solution of ethyl picolinate and acetone to the suspension while maintaining a controlled temperature.
-
Allow the reaction to proceed until the formation of the triketone intermediate is complete, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the crude triketone.
-
-
Synthesis of 2,6-bis(pyridin-2-yl)pyridin-4(1H)-one:
-
Dissolve the crude triketone in glacial acetic acid.
-
Add an excess of ammonium acetate and heat the mixture to reflux.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid by filtration and wash thoroughly with water and a suitable organic solvent (e.g., ethanol) to obtain the pyridone intermediate.
-
-
Synthesis of 4'-Chloro-2,2':6',2''-terpyridine:
-
To the dried pyridone intermediate, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Heat the mixture to reflux for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice to decompose the excess chlorinating agent.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Chloro-2,2':6',2''-terpyridine.
-
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include distinct doublets and triplets in the aromatic region, corresponding to the protons on the three pyridine rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings.[1]
Applications in Drug Development: A Focus on Anticancer Agents
While 4'-Chloro-2,2':6',2''-terpyridine itself is not typically the active pharmaceutical ingredient, it serves as a critical precursor for the synthesis of metal complexes with significant therapeutic potential, particularly in oncology.
Rationale for Use in Medicinal Chemistry
The terpyridine scaffold is an exceptional tridentate ligand that forms stable complexes with a variety of transition metals, including ruthenium, copper, platinum, and iridium.[5][6][7][8] The resulting complexes possess several features that make them attractive candidates for drug development:
-
Defined Geometry: The rigid nature of the terpyridine ligand imparts a well-defined and predictable geometry to the metal complex, which is crucial for specific interactions with biological targets.
-
Tunable Properties: The 4'-chloro group is a versatile functional handle. It can be readily substituted with other functional groups via nucleophilic substitution reactions, allowing for the fine-tuning of the complex's steric and electronic properties.[9][10] This modularity is key to optimizing biological activity and developing structure-activity relationships (SAR).
-
Biological Activity: Many terpyridine-metal complexes have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[9][11]
Mechanism of Action of Terpyridine-Metal Complexes
The anticancer activity of these complexes is often multifactorial, involving several interconnected pathways.
Caption: Proposed mechanisms of action for terpyridine-metal complexes.
-
DNA as a Primary Target: A significant body of evidence points to DNA as a key biological target. These complexes can interact with DNA through various modes, including:
-
Intercalation: The planar aromatic structure of the terpyridine ligand allows it to insert between the base pairs of the DNA double helix.[11][12]
-
Groove Binding: The complex can also bind to the major or minor grooves of DNA.[11][12]
-
Covalent Binding and Cleavage: Some metal complexes, particularly those with redox-active metals like copper, can induce cleavage of the DNA backbone, often through the generation of reactive oxygen species (ROS).[6][13]
-
-
Induction of Oxidative Stress: The generation of ROS, such as superoxide and hydroxyl radicals, can overwhelm the cell's antioxidant defenses, leading to damage of cellular components, including lipids, proteins, and DNA.[13] This oxidative stress is a potent trigger for programmed cell death (apoptosis).
-
Apoptosis Induction: The culmination of DNA damage and oxidative stress is often the activation of apoptotic pathways, leading to the selective elimination of cancer cells.[11][13]
Structure-Activity Relationship (SAR) Insights
Research into the cytotoxic properties of 4'-Chloro-2,2':6',2''-terpyridine-derived metal complexes has revealed several important SAR trends:
-
The Nature of the Metal Ion: The choice of the central metal ion has a profound impact on the biological activity. For instance, copper complexes are well-known for their ability to generate ROS, while platinum complexes can form covalent adducts with DNA.[9][13]
-
Substitution at the 4'-Position: Modifying the 4'-position of the terpyridine ligand is a powerful strategy for modulating cytotoxicity. The introduction of the 4'-chloro group itself has been shown to enhance the activity of some platinum complexes against doxorubicin-resistant cell lines.[9] Further substitution of the chloro group with other functionalities allows for the optimization of properties such as lipophilicity, which can influence cellular uptake.
-
Ancillary Ligands: In heteroleptic complexes (those with more than one type of ligand), the nature of the other ligands attached to the metal center also plays a critical role in determining the overall biological profile of the complex.
Case Study: Cytotoxicity of a Copper Complex
A study on copper(II) complexes of 4'-Chloro-2,2':6',2''-terpyridine, specifically [CuCl₂(Cltpy)], demonstrated time-dependent cytotoxicity.[6][11] While showing modest activity after 24 hours of incubation, the complex exhibited significantly increased potency after 72 hours, with IC₅₀ values reaching the low micromolar to submicromolar range against human ovarian carcinoma (A2780) and cervix adenocarcinoma (HeLa) cells.[6][11] This suggests a potential prodrug-like behavior, where the complex may undergo transformation within the cellular environment to a more active species.
Conclusion and Future Outlook
4'-Chloro-2,2':6',2''-terpyridine is far more than a simple chemical intermediate. It is a strategically designed molecular building block that provides researchers with a reliable and versatile platform for the construction of complex, functional molecules. Its robust synthesis, well-defined coordinating properties, and the tunable nature of its derivatives have cemented its importance in supramolecular chemistry and materials science. For the drug development professional, it represents a validated starting point for the rational design of novel metal-based anticancer agents. The ability to systematically modify the ligand and the coordinated metal allows for a nuanced exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics that can overcome the limitations of current treatments. Future research will undoubtedly continue to expand the utility of this remarkable ligand, leading to new materials with tailored properties and innovative drug candidates with enhanced efficacy and selectivity.
References
- 1. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4 -Chloro-2,2 :6 ,2 -terpyridine 99 128143-89-5 [sigmaaldrich.com]
- 4. 319670010 [thermofisher.com]
- 5. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]
- 11. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]
An In-depth Technical Guide to 4'-chloro-2,2':6',2''-terpyridine: Properties and Applications
Introduction
4'-chloro-2,2':6',2''-terpyridine is a versatile heterocyclic compound that has garnered significant attention in the fields of supramolecular chemistry, materials science, and drug development. Its unique structural features, particularly the tridentate coordination site offered by the terpyridine moiety and the reactive chloro group at the 4'-position, make it a valuable building block for the synthesis of a wide array of functional molecules and materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-chloro-2,2':6',2''-terpyridine, along with insights into its synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
4'-chloro-2,2':6',2''-terpyridine, with the chemical formula C₁₅H₁₀ClN₃, is a derivative of 2,2':6',2''-terpyridine where a chlorine atom is substituted at the 4'-position of the central pyridine ring. This substitution is critical as it provides a reactive handle for further functionalization without significantly altering the fundamental coordination properties of the terpyridine core.
Key Identifiers:
-
IUPAC Name: 4'-chloro-2,6-di(pyridin-2-yl)pyridine[3]
The fundamental structure of 4'-chloro-2,2':6',2''-terpyridine is depicted below.
Caption: Molecular structure of 4'-chloro-2,2':6',2''-terpyridine.
Physical Properties
A summary of the key physical properties of 4'-chloro-2,2':6',2''-terpyridine is presented in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Source |
| Appearance | White to brown crystalline powder or needles | [4][5] |
| Melting Point | 148-150 °C | [2] |
| Boiling Point | ~416.73 °C (rough estimate) | [2] |
| Solubility | Slightly soluble in water. Soluble in methanol, very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. | [2][4][6] |
| λmax | 278 nm (in CH₃CN) | [2] |
Chemical Properties and Reactivity
The chemical behavior of 4'-chloro-2,2':6',2''-terpyridine is dominated by two key features: the tridentate nitrogen donor set of the terpyridine core and the reactive chloro substituent on the central pyridine ring.
Coordination Chemistry
As a tridentate ligand, 4'-chloro-2,2':6',2''-terpyridine readily coordinates with a variety of transition metal ions to form stable complexes.[2][7] The three nitrogen atoms act as a pincer, binding to the metal center in a meridional fashion. This coordination ability is the foundation for its widespread use in the construction of metallo-supramolecular assemblies, such as double helicates, dendrimers, and metallo-supramolecular polymers.[2][3] The resulting metal complexes often exhibit interesting photophysical and electrochemical properties. For instance, ruthenium(II) and iridium(III) complexes of substituted terpyridines are known for their luminescence.[8][9]
Reactivity of the Chloro Group
The chlorine atom at the 4'-position is susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate. A wide range of nucleophiles can be introduced at this position, allowing for the synthesis of a diverse library of functionalized terpyridines. A notable and widely employed reaction is the Williamson ether synthesis, where an alkoxide displaces the chloride to form an ether linkage.[10][11] This has been successfully used to attach poly(propylene oxide) and other polymeric chains to the terpyridine core.[10][11]
Caption: Williamson ether synthesis with 4'-chloro-2,2':6',2''-terpyridine.
Synthesis
A common and effective method for the large-scale synthesis of 4'-chloro-2,2':6',2''-terpyridine involves a multi-step process. One established route starts with the reaction of ethyl picolinate and acetone to form a triketone intermediate.[12] This intermediate then undergoes condensation with ammonium acetate, followed by chlorination using an agent like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) to yield the final product.[12]
Representative Synthetic Protocol
-
Step 1: Triketone Formation: React ethyl picolinate with acetone in the presence of a base to form the corresponding triketone.
-
Step 2: Pyridine Ring Formation: Condense the triketone with ammonium acetate to form the central pyridine ring of the terpyridine core.
-
Step 3: Chlorination: Treat the resulting 4'-hydroxyterpyridine with a chlorinating agent such as PCl₅ or POCl₃ to introduce the chloro group at the 4'-position.
Caption: Synthetic workflow for 4'-chloro-2,2':6',2''-terpyridine.
Crystallography and Solid-State Structure
X-ray crystallography studies have revealed that in the solid state, the terpyridine unit of 4'-chloro-2,2':6',2''-terpyridine adopts a trans, trans conformation.[2][13] The molecules self-assemble into π-stacked columns along the b-axis, with an interplanar distance of approximately 3.51 Å.[13] This packing arrangement is influenced by weak intermolecular interactions.
Crystal Data:
Spectroscopic Characterization
A combination of spectroscopic techniques is typically employed to confirm the identity and purity of 4'-chloro-2,2':6',2''-terpyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the three pyridine rings, allowing for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the C=C and C=N stretching vibrations of the pyridine rings.
-
UV-Vis Spectroscopy: In acetonitrile, 4'-chloro-2,2':6',2''-terpyridine exhibits a strong absorption maximum (λmax) at approximately 278 nm, which is attributed to π-π* transitions within the aromatic system.[2]
-
Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the compound and its derivatives.[14]
Applications in Research and Development
The unique combination of a tridentate chelating unit and a reactive functional group makes 4'-chloro-2,2':6',2''-terpyridine a highly valuable molecule in several areas of research and development.
Supramolecular Chemistry and Materials Science
This compound is a cornerstone in the bottom-up construction of complex supramolecular architectures. Its ability to form well-defined complexes with various metal ions allows for the creation of:
-
Metallo-supramolecular Polymers: The reaction of bifunctional terpyridine ligands, often synthesized from 4'-chloro-2,2':6',2''-terpyridine, with metal ions leads to the formation of long-chain polymers held together by metal-ligand coordination bonds.[12]
-
Dendrimers and Micelles: It serves as a building block for the synthesis of dendrimers and functional micelles with potential applications in catalysis and drug delivery.[2]
-
Functional Materials: The incorporation of terpyridine-metal complexes into materials can impart desirable properties such as luminescence, redox activity, and stimuli-responsiveness.[12]
Drug Development and Biological Applications
While 4'-chloro-2,2':6',2''-terpyridine itself is not a therapeutic agent, it is a crucial precursor for the synthesis of metal-based drug candidates. Metal complexes of terpyridine derivatives have been investigated for their cytotoxic activities against cancer cell lines.[9][15] For example, iridium(III) complexes containing chloro-substituted terpyridines have shown significant cytotoxic effects.[9] The ability to tune the electronic and steric properties of the terpyridine ligand through substitution at the 4'-position allows for the optimization of the biological activity of the resulting metal complexes.
Safety and Handling
4'-chloro-2,2':6',2''-terpyridine is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[16]
Conclusion
4'-chloro-2,2':6',2''-terpyridine is a pivotal molecule in modern chemistry, offering a unique blend of coordination capability and synthetic versatility. Its well-defined physical and chemical properties, coupled with its accessibility through established synthetic routes, have cemented its role as a fundamental building block in supramolecular chemistry, materials science, and the development of novel therapeutic agents. The continued exploration of its reactivity and coordination chemistry is expected to unlock further innovations in these and other scientific disciplines.
References
- 1. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 3. alfachemic.com [alfachemic.com]
- 4. echemi.com [echemi.com]
- 5. 319670010 [thermofisher.com]
- 6. 4'-Chloro-2,2':6',2″-terpyridine, 98% | Fisher Scientific [fishersci.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. tandfonline.com [tandfonline.com]
- 11. research.tue.nl [research.tue.nl]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. rsc.org [rsc.org]
- 15. d-nb.info [d-nb.info]
- 16. chemicalbook.com [chemicalbook.com]
Synthesis of 4-Chloro-2,6-dipyridin-2-ylpyridine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 4-chloro-2,6-dipyridin-2-ylpyridine, a key tridentate ligand in coordination chemistry and materials science, more commonly known by its terpyridine nomenclature, 4'-chloro-2,2':6',2''-terpyridine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the most robust and scalable synthetic route. The guide focuses on the widely accepted two-step synthesis involving the formation of a pyridone intermediate followed by chlorination. We will delve into the mechanistic underpinnings of these transformations, provide optimized, step-by-step protocols, and present quantitative data to ensure reproducibility. Furthermore, this guide discusses alternative synthetic strategies and the rationale behind experimental choices, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound, a member of the terpyridine family of ligands, is a molecule of considerable interest due to its ability to form stable, well-defined complexes with a variety of metal ions. The presence of the chloro-substituent at the 4-position of the central pyridine ring offers a versatile handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This adaptability makes it a valuable building block in the construction of supramolecular assemblies, functional materials, and potential therapeutic agents.
The synthesis of substituted terpyridines is a cornerstone of modern coordination chemistry. Among the various methods, the Kröhnke pyridine synthesis and its variations have proven to be particularly effective for constructing the terpyridine framework.[1][2] This guide will focus on a highly efficient and scalable two-step synthetic pathway that proceeds through a key pyridone intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.
The Primary Synthetic Pathway: A Two-Step Approach
The most reliable and widely adopted synthesis of this compound involves two key transformations:
-
Step 1: Synthesis of the Pyridone Intermediate: A Kröhnke-type condensation reaction to form 2,6-di(pyridin-2-yl)pyridin-4(1H)-one from readily available starting materials.
-
Step 2: Chlorination of the Pyridone: The conversion of the pyridone to the target this compound using a suitable chlorinating agent.
This approach is favored for its scalability and the high purity of the final product.
Step 1: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
The formation of the central pyridone ring is achieved through a condensation-cyclization sequence. A study by Wang, Chen, and Li (2016) provides an optimized protocol for this reaction, significantly improving the yield compared to previously reported methods.[1][3] The reaction proceeds via the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with an ammonia source.
Reaction Scheme:
Caption: Synthesis of the pyridone intermediate.
Mechanistic Insight: The reaction is initiated by the deprotonation of acetone by sodium hydride to form an enolate. This enolate then undergoes a Claisen condensation with ethyl picolinate. A second condensation with another molecule of ethyl picolinate at the other α-carbon of the acetone moiety leads to the formation of the triketone intermediate, 1,5-bis(2'-pyridyl)pentane-1,3,5-trione.[1] The subsequent cyclization with an ammonium source, optimally ammonium formate, involves the formation of an enamine, followed by intramolecular condensation and dehydration to yield the stable pyridone ring.[3]
Optimized Experimental Protocol:
The following protocol is adapted from the work of Wang et al. (2016), which reports a total yield of up to 66%.[1][3]
Part A: Synthesis of 1,5-bis(2'-pyridyl)pentane-1,3,5-trione
-
To a suspension of sodium hydride (NaH) in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen or argon), add acetone dropwise at a controlled temperature, ideally 10°C.
-
After the initial reaction, add ethyl picolinate dropwise while maintaining the temperature at 10°C.
-
Allow the reaction to proceed at this temperature until completion (monitoring by TLC is recommended).
-
Carefully quench the reaction with water and adjust the pH to neutral with a suitable acid (e.g., dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude triketone intermediate.
Part B: Cyclization to 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
-
Dissolve the crude triketone intermediate in a suitable solvent (e.g., ethanol).
-
Add ammonium formate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol and then water.
-
Dry the solid under vacuum to yield 2,6-di(pyridin-2-yl)pyridin-4(1H)-one as an off-white solid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Optimal Molar Ratio (Ethyl Picolinate:Acetone) | 2 : 1.1 | [1][3] |
| Optimal Molar Ratio (Ethyl Picolinate:NaH) | 2 : 3 | [1][3] |
| Optimal Reaction Temperature (Step 1) | 10°C | [1][3] |
| Optimal Nitrogen Source (Step 2) | Ammonium Formate | [1][3] |
| Overall Yield | up to 66% | [3] |
| Melting Point | 134-136.3°C | [1] |
Step 2: Chlorination of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
The conversion of the pyridone to the desired this compound is a crucial step. This is typically achieved by heating the pyridone with a strong chlorinating agent, most commonly phosphorus(V) chloride (PCl₅) in phosphorus oxychloride (POCl₃).[4] This method is effective for the large-scale synthesis of the target compound.[5][6]
Reaction Scheme:
Caption: Chlorination of the pyridone intermediate.
Mechanistic Insight: The reaction mechanism involves the initial reaction of the pyridone tautomer, 4-hydroxy-2,6-dipyridin-2-ylpyridine, with the chlorinating agent. The hydroxyl group is a poor leaving group and is first converted into a better leaving group by reaction with POCl₃ or PCl₅ to form a phosphate or a related intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by elimination, yields the 4-chloro derivative. The reaction is driven by the formation of stable phosphorus-oxygen bonds.
Experimental Protocol for Large-Scale Synthesis:
The following protocol is based on a reported large-scale synthesis.[4]
-
In a large reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully add phosphorus(V) chloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
To this mixture, add 2,6-di(pyridin-2-yl)pyridin-4(1H)-one in portions.
-
Heat the reaction mixture to reflux (approximately 106°C) and maintain this temperature for an extended period (e.g., 26 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess chlorinating agents by slowly pouring the mixture onto crushed ice or into a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide). This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
The product will precipitate from the aqueous solution. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Quantitative Data:
| Reagent | Molar Equivalent (relative to pyridone) |
| Phosphorus(V) chloride (PCl₅) | ~1.5 - 2.0 |
| Phosphorus oxychloride (POCl₃) | Used as solvent and reagent |
Note: The exact molar equivalents can be optimized for specific scales.
Alternative Synthetic Strategies
While the two-step synthesis via the pyridone intermediate is the most common and scalable approach, other methods for constructing the terpyridine framework exist. These are generally less direct for the synthesis of the 4-chloro derivative but are worth noting for their versatility in accessing other substituted terpyridines.
-
Direct Kröhnke Synthesis: The classical Kröhnke synthesis involves the reaction of two equivalents of a 2-acetylpyridine derivative with an aldehyde in the presence of a base and an ammonia source.[1][2] While powerful for 4'-aryl substituted terpyridines, this one-pot method is not directly applicable for the synthesis of 4'-chloro-terpyridine.
-
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. In principle, a suitably functionalized central pyridine ring could be coupled with two equivalents of a 2-halopyridine. However, this approach is often limited by harsh reaction conditions and the availability of the starting materials.
Conclusion
The synthesis of this compound is most effectively and scalably achieved through a two-step process involving the Kröhnke-type synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, followed by its chlorination with phosphorus(V) chloride and phosphorus oxychloride. The optimization of the pyridone synthesis has led to significantly improved yields, making this precursor readily accessible. The subsequent chlorination is a robust and reliable transformation, suitable for large-scale production. This technical guide provides the necessary details for researchers and scientists to confidently reproduce this synthesis and utilize this versatile ligand in their work.
References
An In-Depth Technical Guide to 4'-Chloro-2,2':6',2''-terpyridine (CAS 128143-89-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4'-Chloro-2,2':6',2''-terpyridine, identified by the CAS number 128143-89-5, is a tridentate ligand of significant interest in the fields of supramolecular chemistry, materials science, and coordination chemistry.[1][2] Its rigid, planar structure and the presence of three nitrogen atoms for metal chelation make it a valuable component in the construction of complex molecular architectures. The chlorine atom at the 4'-position offers a reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important compound, with a focus on its practical utility for researchers and professionals in chemical and materials development.
Physicochemical Properties
4'-Chloro-2,2':6',2''-terpyridine is typically a white to brown crystalline powder or needles.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 128143-89-5 | [6] |
| Molecular Formula | C₁₅H₁₀ClN₃ | [6] |
| Molecular Weight | 267.71 g/mol | [6] |
| Melting Point | 148-153 °C | [5][7] |
| Appearance | White to grey to green to brown crystalline powder or needles | [5] |
| Solubility | Slightly soluble in water | [8] |
| InChI Key | AHEMFMCEBIJRMU-UHFFFAOYSA-N | [4] |
Synthesis of 4'-Chloro-2,2':6',2''-terpyridine
A common and scalable synthesis of 4'-Chloro-2,2':6',2''-terpyridine involves a multi-step process. The following diagram illustrates a typical synthetic workflow:
Caption: A generalized synthetic workflow for 4'-Chloro-2,2':6',2''-terpyridine.
Experimental Protocol: Large-Scale Synthesis
The following is a representative, step-by-step protocol for the synthesis of 4'-Chloro-2,2':6',2''-terpyridine, adapted from established literature procedures.
Step 1: Synthesis of 1,5-Di(pyridin-2-yl)pentane-1,3,5-trione
-
To a suspension of sodium hydride (NaH) in a suitable solvent (e.g., THF), add 2-acetylpyridine dropwise at 0 °C.
-
After the addition is complete, add acetone dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product to obtain the triketone.
Step 2: Synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone
-
Dissolve the triketone from Step 1 in a suitable solvent (e.g., acetic acid).
-
Add ammonium acetate (CH₃COONH₄) and reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with water and a suitable organic solvent to yield the pyridone.
Step 3: Synthesis of 4'-Chloro-2,2':6',2''-terpyridine
-
To a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), add the pyridone from Step 2.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 4'-Chloro-2,2':6',2''-terpyridine.
Applications in Research and Development
The unique structure of 4'-Chloro-2,2':6',2''-terpyridine makes it a valuable building block in several areas of chemical research and development.
Supramolecular Chemistry and Materials Science
As a tridentate ligand, 4'-Chloro-2,2':6',2''-terpyridine readily coordinates with various metal ions to form well-defined supramolecular structures such as double helicates, dendrimers, and metallo-supramolecular polymers.[3][4][8] The resulting materials often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in sensors, molecular wires, and light-emitting devices.[2]
Coordination Chemistry and Catalysis
The terpyridine moiety is a strong chelating agent, and its metal complexes have been investigated for their catalytic activity in various organic transformations. The ability to modify the 4'-position allows for the fine-tuning of the electronic and steric properties of the resulting catalysts.
Functionalization and Derivatization
The chlorine atom at the 4'-position is a key functional handle that enables the synthesis of a wide range of terpyridine derivatives.[3] It can be readily displaced by nucleophiles, such as alcohols, amines, and thiols, through Williamson ether-type reactions or other nucleophilic aromatic substitution reactions.[8][9] This allows for the attachment of various functional groups, including polymers, biomolecules, and photosensitizers, to the terpyridine core.
Safety and Handling
4'-Chloro-2,2':6',2''-terpyridine is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[6][10][11] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.[11]
-
If on skin: Wash with plenty of soap and water.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]
Conclusion
4'-Chloro-2,2':6',2''-terpyridine is a versatile and valuable compound for researchers and scientists in various chemical disciplines. Its robust synthesis, well-defined coordination properties, and the reactivity of its chloro-substituent make it an ideal building block for the construction of complex and functional molecular systems. As research in supramolecular chemistry and materials science continues to advance, the importance of 4'-Chloro-2,2':6',2''-terpyridine as a key synthetic intermediate is likely to grow.
References
- 1. 4'-Chloro-2,2':6',2''-terpyridine (128143-89-5) at Nordmann - nordmann.global [nordmann.global]
- 2. myuchem.com [myuchem.com]
- 3. 4′-氯-2,2′:6′,2′′-三联吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfachemic.com [alfachemic.com]
- 5. 319670010 [thermofisher.com]
- 6. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4 -Chloro-2,2 :6 ,2 -terpyridine 99 128143-89-5 [sigmaaldrich.com]
- 8. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fishersci.dk [fishersci.dk]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4'-Chloro-2,2':6',2''-terpyridine in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-2,2':6',2''-terpyridine, a key building block in supramolecular chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical guidance on solvent selection, and detailed protocols for empirical solubility determination. Our focus is on providing not just data, but a foundational understanding of the molecular interactions that govern the dissolution of this versatile compound.
Introduction: The Significance of 4'-Chloro-2,2':6',2''-terpyridine
4'-Chloro-2,2':6',2''-terpyridine is a tridentate ligand widely utilized in the synthesis of metal complexes, supramolecular assemblies, and functional materials.[1][2] Its utility stems from the three nitrogen atoms in the terpyridine core, which provide strong and well-defined coordination sites for a variety of metal ions. The chloro-substituent at the 4'-position offers a reactive site for further functionalization, enabling the creation of complex molecular architectures such as double helicates, dendrimers, and metallo-supramolecular polymers.[2]
A thorough understanding of the solubility of 4'-Chloro-2,2':6',2''-terpyridine is paramount for its effective application. Solubility dictates the choice of solvents for synthesis, purification, and characterization, as well as for the formulation of materials and potential therapeutic agents. This guide aims to provide a detailed exploration of its solubility profile, empowering researchers to make informed decisions in their experimental design.
Theoretical Framework: Understanding the "Why" Behind Solubility
The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. For 4'-Chloro-2,2':6',2''-terpyridine, its solubility behavior can be rationalized by considering its molecular structure and the principles of "like dissolves like."
Molecular Structure and Polarity:
4'-Chloro-2,2':6',2''-terpyridine possesses a largely aromatic and heterocyclic structure, contributing to its relatively nonpolar character. The presence of three nitrogen atoms introduces localized regions of higher electron density, imparting a degree of polarity and the capacity for hydrogen bonding as an acceptor. The chlorine atom further influences the molecule's polarity. This combination of a large nonpolar surface area with specific polar sites results in a nuanced solubility profile.
Intermolecular Interactions:
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key interactions at play for 4'-Chloro-2,2':6',2''-terpyridine include:
-
Van der Waals Forces: These are the predominant forces in nonpolar solvents and contribute significantly to the solubility in solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The polar nature of the pyridine rings and the C-Cl bond allows for dipole-dipole interactions with polar solvents such as dichloromethane and chloroform.
-
Hydrogen Bonding: While 4'-Chloro-2,2':6',2''-terpyridine does not have hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols. However, the large hydrophobic surface can limit solubility in highly polar, protic solvents like water.
-
π-π Stacking: The aromatic rings of the terpyridine core can engage in π-π stacking interactions, both between solute molecules (contributing to crystal lattice energy) and potentially with aromatic solvents.[3][4][5]
The interplay of these forces determines the extent to which 4'-Chloro-2,2':6',2''-terpyridine will dissolve in a given solvent.
Qualitative and Quantitative Solubility Profile
Qualitative Observations:
-
Water: It is consistently reported as being "slightly soluble" or "insoluble" in water.[1][6] This is expected due to the large hydrophobic surface area of the molecule.
-
Organic Solvents: It is generally soluble in a range of common organic solvents.[7] Syntheses involving this compound often utilize solvents such as methanol, ethanol, dichloromethane, and chloroform, indicating good solubility in these media.[8][9] One source notes its low solubility in methanol.[2]
Quantitative Solubility Data Summary:
To provide a more practical reference, the following table summarizes the expected solubility of 4'-Chloro-2,2':6',2''-terpyridine in a selection of common laboratory solvents, based on available information and chemical principles. It is important to note that these are estimates and should be confirmed experimentally for specific applications.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Rationale |
| Water | H₂O | 10.2 | Very Low / Insoluble | High polarity and strong hydrogen bonding network of water do not favor the dissolution of the largely nonpolar terpyridine. |
| Methanol | CH₃OH | 5.1 | Sparingly Soluble to Soluble | Polar protic solvent capable of hydrogen bonding, but the nonpolar character of the terpyridine may limit high solubility. |
| Ethanol | C₂H₅OH | 4.3 | Soluble | Lower polarity than methanol, providing a better balance for solvating the terpyridine. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Apolar aprotic solvent with sufficient polarity to interact with the polar regions of the molecule. |
| Chloroform | CHCl₃ | 4.1 | Soluble | Similar to DCM, its polarity and ability to form weak hydrogen bonds with the nitrogen atoms enhance solubility. |
| Acetonitrile | CH₃CN | 5.8 | Soluble | Polar aprotic solvent that can effectively solvate the terpyridine through dipole-dipole interactions. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Very Soluble | Highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Very Soluble | A highly polar aprotic solvent, often used to dissolve poorly soluble compounds for biological screening.[10] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | A moderately polar ether that can solvate the terpyridine. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Soluble | Aromatic solvent that can engage in π-π stacking interactions with the terpyridine rings. |
| Hexane | C₆H₁₄ | 0.1 | Insoluble to Sparingly Soluble | Nonpolar aliphatic solvent, unlikely to effectively solvate the polar regions of the molecule. |
Experimental Determination of Solubility: Protocols and Best Practices
For critical applications, the empirical determination of solubility is essential. Two primary methods are employed in research and development: Kinetic and Thermodynamic solubility assays.[10][11][12][13][14]
Kinetic Solubility Determination
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[10][14]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.
Experimental Workflow:
References
- 1. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Supramolecular Interactions of Terpyridine-Derived Cores of Metallomesogen Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Chloro-2,2':6',2″-terpyridine, 98% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [guidechem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ovid.com [ovid.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to 4-Chloro-2,6-dipyridin-2-ylpyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2,6-dipyridin-2-ylpyridine, also widely known by its systematic name 4'-Chloro-2,2':6',2''-terpyridine, is a versatile heterocyclic compound that has garnered significant interest in the fields of supramolecular chemistry, materials science, and medicinal chemistry. Its robust tridentate chelating ability, stemming from the three nitrogen atoms of the pyridine rings, allows for the formation of stable and well-defined complexes with a wide range of metal ions. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, analytical characterization, and its burgeoning applications, with a particular focus on its relevance in drug discovery and development.
Core Molecular and Physical Properties
The fundamental properties of this compound are crucial for its application in various scientific domains. These properties dictate its reactivity, solubility, and suitability for different experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀ClN₃ | [1][2] |
| Molecular Weight | 267.71 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 128143-89-5 | [1][2] |
| Appearance | White to cream or tan crystals/powder | [3] |
| Melting Point | 148-155 °C | [2][3] |
| Solubility | Slightly soluble in water |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a well-established process, often relying on condensation reactions. The following protocol is a synthesized representation of large-scale synthesis methodologies mentioned in the literature.[4]
Conceptual Workflow of Synthesis
Caption: Kröhnke condensation-based synthesis workflow.
Step-by-Step Experimental Protocol
Materials:
-
2-Acetylpyridine
-
A suitable substituted aryl aldehyde
-
Methanol
-
Potassium hydroxide (KOH) pellets
-
35% aqueous ammonia solution
-
Dichloromethane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyridine (20.0 mmol) in methanol (20 ml).
-
Addition of Reagents: To the stirred solution, add the substituted aryl aldehyde (10.0 mmol), followed by potassium hydroxide pellets (24 mmol) and 35% aqueous ammonia solution (40.0 ml).[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes). A key advantage of some large-scale syntheses is the ability to achieve high purity without the need for column chromatography.[6]
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to the various functional groups present in the molecule. The identity of the compound can be confirmed by comparing its FTIR spectrum with a reference.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a derivative, 3-([2,2':6',2''-terpyridin]-4'-yloxy)propan-1-amine, the following characteristic shifts were observed in DMSO: δ 8.70 (d, 2H), 8.59 (d, 2H), 8.00 (t, 2H), 7.95 (s, 2H), 7.50 (t, 2H).[7] These shifts are indicative of the protons on the pyridine rings.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure.
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
Supramolecular Chemistry and Materials Science
As a tridentate ligand, this compound readily coordinates with various metal ions to form stable complexes. This property is extensively utilized in the construction of complex supramolecular architectures such as:
-
Metallo-supramolecular polymers
-
Double helicates
-
Dendrimers
-
Micelles
The chlorine atom at the 4'-position serves as a reactive handle for further functionalization, allowing for the synthesis of a diverse library of substituted terpyridines with tailored properties.[8] A common and powerful method for this functionalization is the Williamson ether synthesis , where an alkoxide displaces the chloride to form an ether linkage.
Williamson Ether Synthesis Workflow
Caption: Functionalization via Williamson ether synthesis.
Relevance in Drug Development
The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[9] Terpyridine-based compounds and their metal complexes are emerging as a promising class of therapeutic agents, particularly in oncology.
-
Anticancer Activity: Both free terpyridine ligands and their metal complexes have demonstrated significant anticancer properties.[10] Their planar structure allows for intercalation with DNA, a key mechanism of action for many chemotherapeutic agents. The ability to chelate metal ions is also crucial, as this can influence cellular redox processes and induce oxidative stress in cancer cells.
-
Ligand Design for Targeted Therapy: The functionalization of the terpyridine core, often via the 4'-chloro position, enables the attachment of targeting moieties or the modulation of physicochemical properties to enhance bioavailability and selectivity. The synthesis of libraries of substituted terpyridines is a key strategy in the discovery of novel drug candidates.
-
Bioimaging: The luminescent properties of certain terpyridine-metal complexes are being explored for applications in bioimaging and as diagnostic tools.
Conclusion
This compound is a cornerstone building block in modern chemistry. Its straightforward synthesis, well-defined characterization, and versatile reactivity provide a robust platform for innovation in materials science and, critically, in the development of novel therapeutic agents. For researchers in drug discovery, the terpyridine scaffold offers a rich and tunable framework for designing next-generation medicines.
References
- 1. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4′-氯-2,2′:6′,2′′-三联吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4'-Chloro-2,2':6',2″-terpyridine, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. rsc.org [rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
A Senior Application Scientist's Guide to Terpyridine Ligands in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2':6',2''-terpyridine (tpy) stands as a cornerstone ligand in modern coordination chemistry. Its rigid, planar, and tridentate NNN-donor framework allows for the formation of exceptionally stable and well-defined complexes with a vast array of metal ions.[1] This stability, primarily driven by the thermodynamic chelate effect, combined with a rich and tunable set of electronic and photophysical properties, has positioned terpyridine complexes at the forefront of diverse scientific fields.[2][3] From pioneering new catalytic transformations to engineering advanced functional materials and developing novel therapeutic agents, the influence of terpyridine is both profound and continually expanding.[2][4][5] This guide provides an in-depth exploration of the core features of terpyridine ligands, offering field-proven insights into their synthesis, coordination behavior, physicochemical properties, and key applications, thereby empowering researchers to harness their full potential.
The Foundational Pillar: Synthesis of Terpyridine Ligands
The versatility of terpyridine-based systems begins with their synthesis. The ability to strategically introduce functional groups onto the terpyridine scaffold is paramount for tuning the steric and electronic properties of the resulting metal complexes.[5][6] While several synthetic routes exist, the Kröhnke pyridine synthesis remains a dominant and highly adaptable method for creating 4'-substituted terpyridines.[7][8][9]
The causality behind the prevalence of the Kröhnke methodology lies in its convergent nature and broad substrate scope.[8] It allows for the construction of the central pyridine ring in the final steps, enabling the incorporation of diverse functionalities. The reaction typically involves the condensation of two equivalents of a 2-acetylpyridine derivative with a substituted aldehyde, followed by cyclization with an ammonia source like ammonium acetate.[10] This modularity is crucial for rational ligand design, as substituents at the 4'-position can directly influence the electronic communication along the coordination axis of the final metal complex.[11]
One-pot variations of the Kröhnke synthesis have been developed, offering a more streamlined and efficient approach to libraries of highly functionalized terpyridines.[7] The choice of synthetic strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials. For instance, while the Kröhnke method excels for 4'-functionalization, other strategies are employed for substitution on the terminal pyridine rings.[10]
The Essence of Terpyridine: Coordination Chemistry
The defining characteristic of terpyridine is its role as a tridentate, or 'pincer', ligand.[3][4] Upon coordination to a metal ion, the ligand undergoes a conformational change from a stable trans-trans geometry to a cis-cis geometry, allowing its three nitrogen atoms to bind meridionally in a single plane.[12] This binding creates two stable five-membered chelate rings, a structural feature that is fundamental to the remarkable stability of its complexes.[13]
The Chelate Effect: A Thermodynamic Driving Force
The significantly enhanced stability of terpyridine complexes compared to analogous complexes with three separate monodentate pyridine ligands is a classic example of the chelate effect.[14][15] This effect is primarily entropic in origin.[13][16] When a single tridentate terpyridine ligand displaces three monodentate solvent or ligand molecules from a metal's coordination sphere, there is a net increase in the number of free molecules in the system. This increase in disorder (entropy) provides a strong thermodynamic driving force for complex formation, resulting in large formation constants.[15][17] This inherent stability makes terpyridine complexes robust and kinetically inert, which is a critical feature for many applications, particularly in catalysis and drug development where ligand dissociation would be detrimental.[3]
Coordination Geometries
Terpyridine ligands readily form complexes with most transition metals.[11] The coordination of two terpyridine ligands to a metal center, such as Ru(II) or Fe(II), typically results in a distorted octahedral geometry, forming the [M(tpy)₂]ⁿ⁺ cation.[4][12][18] The distortion arises from the constrained bite angle of the tridentate ligand.[18] Alternatively, the coordination of one terpyridine ligand allows for three additional coordination sites, leading to complexes of the type [M(tpy)X₃]ⁿ⁺, which can adopt various geometries like square pyramidal or distorted octahedral.[4] This predictable coordination behavior is essential for the rational design of catalysts and functional materials.
Caption: Conformational change of terpyridine upon metal coordination.
Physicochemical Properties: The Key to Functionality
The utility of terpyridine complexes stems from their unique and highly tunable physicochemical properties. The extended π-system of the ligand, coupled with the coordinating metal ion, gives rise to fascinating electronic and photophysical behaviors.[6][19]
Electronic Properties and Tunability
Terpyridine is considered a π-acceptor ligand due to the electron-deficient nature of its three pyridine rings.[4] This property facilitates strong metal-to-ligand charge transfer (MLCT) transitions, particularly with electron-rich d⁶ metals like Ru(II) and Os(II).[12][19][20] These MLCT bands are often intense and appear in the visible region of the electromagnetic spectrum, giving rise to the vibrant colors of many terpyridine complexes.[19]
Crucially, the energy of these MLCT transitions, and thus the color and redox properties of the complex, can be systematically tuned by adding electron-donating or electron-withdrawing substituents to the terpyridine backbone.[5][6] For example, adding an electron-donating group (e.g., -OCH₃) to the 4'-position raises the energy of the ligand's π* orbitals, leading to a blue-shift (hypsochromic shift) in the MLCT absorption. Conversely, an electron-withdrawing group (e.g., -NO₂) lowers the π* orbital energy, causing a red-shift (bathochromic shift). This fine-tuning is a powerful tool for designing molecules for specific applications, such as photosensitizers or electrocatalysts.[5]
| Substituent at 4'-position | Electronic Nature | Effect on MLCT Energy | Absorption Shift |
| -N(CH₃)₂ | Strong Electron-Donating | Increases | Blue Shift |
| -OCH₃ | Electron-Donating | Increases | Blue Shift |
| -H | Neutral (Reference) | - | - |
| -Cl | Weak Electron-Withdrawing | Decreases | Red Shift |
| -CN | Strong Electron-Withdrawing | Decreases | Red Shift |
| Caption: Influence of 4'-substituents on the MLCT properties of [M(tpy)₂]ⁿ⁺ complexes. |
Photophysical and Redox Properties
Many terpyridine complexes, especially those of ruthenium(II) and iridium(III), are luminescent. Upon absorption of light (populating the MLCT state), these complexes can emit light, typically in the orange-to-red region of the spectrum. The lifetime and quantum yield of this emission are sensitive to the ligand structure and the surrounding environment, a property exploited in the development of chemical sensors and bio-imaging agents.[18]
The redox activity of terpyridine complexes is another key feature. They can often undergo stable, reversible one-electron oxidation and reduction processes.[20] The potentials at which these events occur are, again, highly dependent on the substituents of the terpyridine ligand. This electrochemical tunability is vital for their application in electrocatalysis, for instance in the reduction of CO₂ or the oxidation of water, and in the development of molecular electronic devices.[5]
Field-Proven Applications
The unique combination of stability, rigidity, and tunable electronic properties has led to the widespread application of terpyridine complexes across various scientific disciplines.[1][2]
Homogeneous Catalysis
In catalysis, the rigid terpyridine scaffold provides a stable platform that resists decomposition under harsh reaction conditions.[5] The two available coordination sites in a [M(tpy)]ⁿ⁺ fragment can be occupied by substrates, allowing the metal center to facilitate transformations such as cross-coupling reactions, C-H activation, and various redox processes.[4][5] Iron-terpyridine complexes, for example, are effective catalysts for C-C bond formation, offering a more sustainable alternative to precious metal catalysts.[4][12]
Caption: A simplified catalytic cycle involving a terpyridine-metal complex.
Supramolecular Chemistry and Materials Science
The rigid, linear nature of bis-terpyridine complexes makes them exceptional building blocks for supramolecular chemistry and materials science.[6] By designing terpyridine ligands with linking units, scientists can create metallopolymers, molecular wires, and complex, self-assembled architectures.[21] These materials have potential applications in photovoltaics, molecular electronics, and sensing.[4] The strong metal-ligand interaction provides the "glue" for these assemblies, while the photophysical properties of the components can impart function, such as light-harvesting or energy transfer.
Biomedical Applications
The ability of planar terpyridine complexes to intercalate with DNA has driven significant research into their use as anticancer agents.[4][12] The concept is that the complex binds to DNA, disrupting replication and transcription processes in cancer cells.[22][23] Furthermore, the inherent luminescence of some terpyridine complexes (e.g., with Ru(II), Ir(III), or Pt(II)) allows them to be used as probes for cellular imaging. The lipophilicity and biological activity can be tuned through ligand substitution, offering a pathway to more selective and effective metallodrugs.[6]
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific progress. The following are representative, field-validated procedures for the synthesis of a common terpyridine ligand and its subsequent complexation.
Protocol: Synthesis of 4'-(4-Tolyl)-2,2':6',2''-terpyridine
This protocol is a variation of the Kröhnke synthesis.
-
Rationale: This procedure utilizes a one-pot reaction between 2-acetylpyridine and 4-methylbenzaldehyde (p-tolualdehyde) with a base (KOH) and ammonia source (NH₄OAc) to efficiently generate the desired 4'-aryl-substituted terpyridine. The base facilitates the initial aldol condensation, while the ammonia is crucial for the final cyclization step to form the central pyridine ring.
-
Methodology:
-
To a round-bottom flask, add 2-acetylpyridine (2.0 eq), p-tolualdehyde (1.0 eq), and ethanol.
-
Stir the mixture and add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise. Stir at room temperature for 4-6 hours until a precipitate forms.
-
Add ammonium acetate (10 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with water and cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/chloroform mixture to yield the pure product as a white or off-white solid.
-
Validation: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[6] The melting point should be consistent with literature values.
-
Protocol: Synthesis of Fe(4'-tolyl-tpy)₂₂
-
Rationale: This protocol demonstrates the straightforward self-assembly of the bis-terpyridine iron(II) complex. Iron(II) salts are readily available and react quickly with two equivalents of the terpyridine ligand in a suitable solvent. The counter-ion (BF₄⁻) is chosen as it is non-coordinating and facilitates the crystallization of the complex salt.
-
Methodology:
-
In a flask, dissolve 4'-(4-Tolyl)-2,2':6',2''-terpyridine (2.0 eq) in a minimal amount of dichloromethane or ethanol.
-
In a separate flask, dissolve iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) (1.0 eq) in ethanol.
-
Add the iron(II) solution dropwise to the stirred ligand solution at room temperature.
-
An immediate, intense dark purple/violet color will develop, indicating the formation of the [Fe(tpy)₂]²⁺ chromophore.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Reduce the solvent volume under reduced pressure if necessary.
-
Add diethyl ether to precipitate the complex.
-
Collect the dark crystalline solid by vacuum filtration, wash with diethyl ether, and dry in vacuo.
-
Validation: The formation of the complex can be confirmed by UV-Vis spectroscopy, observing the characteristic intense MLCT band around 550-570 nm. ESI-Mass spectrometry should show a peak corresponding to the [Fe(tpy)₂]²⁺ cation.
-
Conclusion and Future Outlook
Terpyridine ligands represent a remarkably versatile and powerful platform in coordination chemistry.[2] Their foundational strength lies in a unique combination of synthetic accessibility, robust tridentate coordination leading to high thermodynamic stability, and rich, tunable electronic and photophysical properties. These core features have enabled groundbreaking advances in catalysis, materials science, and medicine.[1][4]
The future of terpyridine chemistry is bright, with promising research directions focusing on the development of more sustainable catalytic systems, the integration of terpyridine complexes into advanced nanomaterials for enhanced stability and reactivity, and the design of next-generation metallodrugs with improved target selectivity and novel mechanisms of action.[4] As our understanding of structure-property relationships continues to deepen, the rational design of sophisticated terpyridine-based systems will undoubtedly continue to address pressing challenges across the scientific landscape.[4]
References
- 1. [PDF] Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review | Semantic Scholar [semanticscholar.org]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 5. Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade [ouci.dntb.gov.ua]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Complexation Equilibria: The Chelate Effect [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. fiveable.me [fiveable.me]
- 17. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 20. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Interaction: A Technical Guide to Supramolecular Chemistry with Terpyridine Building Blocks
Introduction: Beyond the Covalent Bond
Supramolecular chemistry represents a paradigm shift from the traditional focus on the covalent bond to the intricate and dynamic world of non-covalent interactions. It is the chemistry of the intermolecular bond, governing the spontaneous association of molecules into larger, well-defined, and functional architectures. This field provides the blueprint for understanding and mimicking the complex self-assembly processes that are fundamental to life itself.
At the heart of constructing many of these elegant supramolecular systems is the strategic use of coordination chemistry, where metal ions act as the "glue" to direct the assembly of organic ligands. Among the vast library of ligands, 2,2':6',2''-terpyridine (tpy) has emerged as a cornerstone building block.[1] Its popularity stems from its tridentate nature, forming strong and kinetically stable complexes with a wide array of transition metal ions.[2][3] The rigid, planar geometry of the terpyridine unit, combined with its tunable electronic properties through synthetic modification, offers an unparalleled level of control over the final supramolecular structure and its function.[1]
This technical guide serves as an in-depth exploration of terpyridine-based supramolecular chemistry for researchers, scientists, and drug development professionals. We will move beyond a mere survey of structures to delve into the causality behind experimental design, providing not only the "how" but the critical "why." From the foundational principles of coordination to detailed experimental protocols and cutting-edge applications, this guide will illuminate the path from molecular design to functional supramolecular systems.
Core Principles of Terpyridine Coordination Chemistry
The utility of terpyridine as a supramolecular building block is fundamentally rooted in its coordination behavior with metal ions. Understanding these principles is paramount to designing and controlling the self-assembly process.
The 2,2':6',2''-terpyridine ligand is a tridentate, NNN-type pincer ligand, meaning it binds to a metal center through its three nitrogen atoms.[3] This chelation effect imparts significant thermal and chemical stability to the resulting metal complexes.[1] The most common coordination motif involves two terpyridine ligands binding to a single metal ion in a perpendicular fashion, forming a stable octahedral {M(tpy)₂} complex.[3] This nearly linear and rigid connectivity, with a bond angle approaching 180°, is the fundamental linking unit for constructing larger 2D and 3D architectures.[3][4]
The choice of metal ion is a critical design element, as it dictates the stability, lability, and the photophysical and redox properties of the final assembly.[3] The binding affinity of terpyridine towards various transition metals generally follows the order: Ru²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺.[3]
-
Inert Complexes (e.g., with Ru²⁺, Fe²⁺): Ruthenium(II) and Iron(II) form highly stable, kinetically inert complexes with terpyridine. The ligand exchange rate at room temperature is very slow.[3] This property is leveraged in "hierarchical" or "stepwise" assembly, where pre-formed, robust complexes are used as rigid building blocks for subsequent assembly steps.[4]
-
Labile Complexes (e.g., with Zn²⁺, Cd²⁺): Zinc(II) and Cadmium(II) form more dynamic, kinetically labile complexes.[3] This allows for "one-pot" self-assembly where errors in the assembly process can be corrected, leading to the thermodynamically most stable product.[4][5]
The electronic properties of the terpyridine ligand can be finely tuned through synthetic modification, typically at the 4'-position of the central pyridine ring.[1][6] Attaching electron-donating or electron-withdrawing groups can alter the ligand's π-system, which in turn influences the metal-to-ligand charge transfer (MLCT) bands, luminescence, and redox potentials of the resulting metal complexes.[1][7] This "tuneability" is a powerful tool for designing functional materials.
Synthesis of Terpyridine-Based Building Blocks
The most versatile and widely adopted method for synthesizing 4'-aryl-substituted terpyridines is the Kröhnke reaction .[1][6] This one-pot procedure offers operational simplicity and generally provides good to excellent yields.[6][8]
The Kröhnke Reaction: Mechanism and Causality
The Kröhnke synthesis is a condensation reaction that masterfully builds the central pyridine ring of the terpyridine scaffold. The reaction involves two equivalents of 2-acetylpyridine, one equivalent of a substituted aromatic aldehyde, a base (typically KOH), and an ammonia source (e.g., aqueous ammonia or ammonium acetate).[1][8]
The causality of this multi-step, one-pot reaction lies in a cascade of classical organic reactions:
-
Enolate Formation: The base deprotonates the α-carbon of 2-acetylpyridine, forming an enolate.
-
Claisen-Schmidt Condensation: The enolate attacks the aromatic aldehyde to form a chalcone-like intermediate.
-
Michael Addition: A second molecule of the 2-acetylpyridine enolate performs a Michael addition to the newly formed α,β-unsaturated ketone. This creates a 1,5-dicarbonyl intermediate.
-
Cyclization and Aromatization: The 1,5-dicarbonyl compound reacts with ammonia, undergoing cyclization, dehydration, and subsequent oxidation (often in situ) to form the final aromatic terpyridine ligand.
Caption: Kröhnke reaction workflow.
Experimental Protocol: Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
This protocol is a representative example of the Kröhnke synthesis.[6][8]
Materials:
-
2-Acetylpyridine (2.43 g, 20.0 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)
-
Potassium Hydroxide (KOH) pellets (1.54 g, 24.0 mmol)
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-acetylpyridine (2.43 g) in methanol (20 mL).
-
To this stirring solution, add 4-methoxybenzaldehyde (1.36 g).
-
Carefully add potassium hydroxide pellets (1.54 g) to the reaction mixture. Caution: The dissolution of KOH is exothermic.
-
Add 35% aqueous ammonia solution (40 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any remaining salts.
-
Recrystallize the crude product from ethanol to yield the pure 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine as a crystalline solid.
Self-Assembly into Supramolecular Architectures
The true power of terpyridine building blocks is realized during the self-assembly process, where discrete ligands and metal ions spontaneously organize into complex, ordered structures. The primary driving force is the formation of the coordinative bond, but the final architecture is dictated by the geometry of the ligand and the coordination preference of the metal ion.
Formation of Metallo-Supramolecular Polymers
One of the simplest yet most versatile architectures is the one-dimensional metallo-supramolecular polymer. This is achieved by using a ditopic ligand, i.e., a molecule containing two terpyridine units linked by a spacer.
Caption: Self-assembly of a 1D polymer.
Experimental Protocol: Synthesis of a Bis(terpyridine)iron(II) Complex
This protocol describes the formation of the fundamental building block, which can be extended to polymer formation by using a ditopic terpyridine ligand.[6][9]
Materials:
-
4'-Aryl-2,2':6',2''-terpyridine ligand (1.0 mmol)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.5 mmol)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 50 mL flask, dissolve the terpyridine ligand (1.0 mmol) in dichloromethane (20 mL).
-
In a separate beaker, prepare a solution of iron(II) chloride tetrahydrate (0.5 mmol) in hot methanol (20 mL).
-
While stirring the ligand solution vigorously, add the hot methanolic solution of the iron salt dropwise.
-
A deep color change (typically to purple or red) should be observed immediately, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Reduce the solvent volume under reduced pressure.
-
The complex can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization of Terpyridine Supramolecular Structures
A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of these complex assemblies.
| Technique | Purpose & Causality | Typical Observations |
| ¹H NMR Spectroscopy | To confirm the ligand structure and observe changes upon metal coordination. The coordination of the nitrogen atoms to a metal center deshields the adjacent protons, causing their signals to shift downfield. This provides direct evidence of the metal-ligand interaction.[10][11] | Aromatic protons of the terpyridine framework typically appear between δ = 7.0–9.0 ppm. Upon complexation, protons on the pyridine rings adjacent to the coordination sites show a significant downfield shift.[2][11] |
| UV-Vis Spectroscopy | To monitor the complex formation and study the electronic properties. The coordination results in the appearance of a Metal-to-Ligand Charge Transfer (MLCT) band, which is a hallmark of these complexes. The position and intensity of this band are sensitive to the metal, ligand substituents, and solvent.[9][12] | Free terpyridine ligands show strong π-π* transitions in the UV region (280–350 nm). Upon complexation with transition metals like Fe(II) or Ru(II), a new, often colorful, MLCT band appears in the visible region (450–600 nm).[9][12] |
| Mass Spectrometry (ESI-MS) | To determine the composition and molecular weight of the supramolecular assembly. Electrospray Ionization (ESI) is a soft ionization technique that can transfer large, charged assemblies from solution to the gas phase without fragmentation, allowing for the determination of the mass of the entire structure.[5][13] | A series of peaks corresponding to the intact supramolecular complex with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) is observed. The molecular weight of the neutral assembly can be calculated from this charge state distribution.[5] |
Experimental Protocol: UV-Vis Titration to Monitor Complex Formation
UV-Vis titration is a powerful method to study the stoichiometry and binding affinity of the metal-ligand interaction.[12]
Procedure:
-
Prepare a stock solution of the terpyridine ligand of known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile/chloroform mixture).
-
Prepare a stock solution of the metal salt (e.g., Zn(OAc)₂) of a higher concentration (e.g., 1 x 10⁻³ M) in the same solvent.
-
Place a known volume of the ligand solution in a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Add small, precise aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further spectral changes are observed.
-
Plot the change in absorbance at a specific wavelength (e.g., the peak of the MLCT band) against the molar ratio of metal to ligand. The inflection point of the curve indicates the binding stoichiometry.
Applications in Research and Drug Development
The modularity and tuneable properties of terpyridine-based supramolecular systems have made them highly attractive for a range of biomedical applications.
Anticancer Agents
Terpyridine-metal complexes, particularly those with copper, gold, and ruthenium, have shown significant potential as anticancer agents.[2][8] Their mechanism of action is often multimodal, providing an advantage over traditional chemotherapeutics.
-
DNA Intercalation and Binding: The planar aromatic structure of the terpyridine ligand allows it to intercalate between the base pairs of DNA or bind within its grooves.[6][8] This interaction can disrupt DNA replication and transcription, leading to apoptosis (programmed cell death).
-
Generation of Reactive Oxygen Species (ROS): Redox-active metal centers, such as Copper(II), can participate in catalytic cycles within the cell to generate ROS.[6][14] This induces oxidative stress, damaging cellular components and triggering cell death pathways.[14]
-
Mitochondrial Disruption: Some complexes can accumulate in the mitochondria and disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6]
The design of these metallodrugs often involves functionalizing the terpyridine ligand to enhance cellular uptake, target specific organelles, or improve selectivity for cancer cells over healthy cells.[8][14]
Sensing and Diagnostics
The distinct photophysical response of terpyridine complexes upon binding to an analyte forms the basis of their use as fluorescent sensors.[15][16]
-
Mechanism of Sensing: The sensing mechanism often relies on a change in the fluorescence of the terpyridine-metal complex. This can occur through several processes, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or displacement of a coordinated fluorophore. The binding of a target analyte (e.g., a specific ion, small molecule, or protein) alters the electronic structure of the complex, leading to a detectable "turn-on" or "turn-off" fluorescent signal.
-
Applications: Terpyridine-based sensors have been developed for a wide range of analytes, including metal cations, anions (like pyrophosphate), pH, and biologically relevant molecules such as hydrogen sulfide (H₂S) and vitamin C.[15][16] Their high sensitivity and the potential for ratiometric sensing make them valuable tools for both environmental monitoring and biological imaging within living cells.[15][17]
Drug Delivery Systems
The ability to form discrete, hollow architectures like cages or stimuli-responsive polymers makes terpyridine systems promising candidates for advanced drug delivery.[4][18]
-
Supramolecular Cages: 3D cage-like structures can be self-assembled from multi-topic terpyridine ligands. These cages possess internal cavities capable of encapsulating drug molecules, protecting them from degradation in the bloodstream and shielding healthy tissues from their toxicity.[18][19]
-
Stimuli-Responsive Release: Drug release can be triggered by specific internal or external stimuli.[5][20] For example, metallo-supramolecular polymers can be designed to disassemble in the acidic environment of a tumor or in response to a change in redox potential, releasing their therapeutic payload precisely at the site of action.[5][17] This "smart" delivery approach enhances therapeutic efficacy while minimizing side effects.
Caption: Stimuli-responsive drug delivery.
Conclusion and Future Outlook
Terpyridine-based building blocks have proven to be exceptionally versatile and powerful tools in the construction of functional supramolecular materials. The ability to precisely control the synthesis of the organic ligands and strategically select metal ion nodes allows for the rational design of architectures with tailored properties. The journey from simple linear polymers to complex 3D cages and stimuli-responsive materials showcases the remarkable progress in this field.
For researchers in materials science and drug development, the future is rich with opportunity. The integration of terpyridine complexes into nanomaterials offers exciting avenues for nanocatalysis and multimodal theranostics.[3] The development of increasingly complex, multicomponent systems that respond to multiple biological stimuli will pave the way for more sophisticated and effective "smart" therapies. As our understanding of the intricate interplay between molecular design, supramolecular assembly, and biological function deepens, terpyridine chemistry will undoubtedly continue to be a key driver of innovation at the interface of chemistry, biology, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 4. Introducing Seven Transition Metal Ions into Terpyridine-Based Supramolecules: Self-Assembly and Dynamic Ligand Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Materials for Controlled Release of Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in stimuli-responsive controlled release systems for neuromodulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Combining Synthesis and Self-Assembly in One Pot To Construct Complex 2D Metallo-Supramolecules Using Terpyridine and Pyrylium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]
- 14. Terpyridine-Based Fluorescent Sensors: Investigating the Analytical Properties for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terpyridine-Based Fluorescent Sensors: Investigating the Analytical Properties for Diverse Applications. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Terpyridine-based metallo-organic cages and supramolecular gelation by coordination-driven self-assembly and host–guest interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 20. Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems [thno.org]
safety and handling precautions for 4'-chloro-2,2':6',2''-terpyridine
An In-depth Technical Guide to the Safe Handling of 4'-chloro-2,2':6',2''-terpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-chloro-2,2':6',2''-terpyridine is a versatile tridentate ligand extensively utilized in supramolecular chemistry and materials science.[1][2] Its ability to form stable complexes with a variety of metal ions makes it a valuable building block in the synthesis of functional materials, including metallo-supramolecular polymers, dendrimers, and double helicates.[1][2] However, its utility in the laboratory is accompanied by significant health and safety considerations. This guide provides a comprehensive overview of the , grounded in authoritative safety data and established laboratory best practices. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity.
Hazard Identification and Risk Assessment
4'-chloro-2,2':6',2''-terpyridine is classified as a hazardous substance with acute and chronic health risks. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.
1.1. GHS Classification
Globally Harmonized System (GHS) classifications consistently identify 4'-chloro-2,2':6',2''-terpyridine as a substance that poses multiple health risks.[3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |
1.2. The "Why" Behind the Hazards: A Mechanistic Perspective
The toxicological properties of 4'-chloro-2,2':6',2''-terpyridine are not yet fully elucidated in publicly available literature.[5][6] However, based on its chemical structure, we can infer potential mechanisms of toxicity. The pyridine moieties, while essential for its coordinating properties, can interact with biological systems. The chloro- substituent may also play a role in its reactivity and metabolic pathways. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
2.1. Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered 4'-chloro-2,2':6',2''-terpyridine is a certified chemical fume hood.[3][6] This is crucial to prevent the inhalation of airborne particles and to contain any potential spills. The fume hood should have adequate airflow, and its performance should be regularly monitored.
Caption: Workflow for handling 4'-chloro-2,2':6',2''-terpyridine within a controlled laboratory environment.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, appropriate PPE is mandatory to protect against direct contact.[3][5]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves.[3] | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and airborne particles, preventing serious eye damage. |
| Lab Coat | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[6] | To prevent inhalation of the powder, especially when handling larger quantities or in situations with potential for aerosolization. |
Safe Handling and Experimental Protocols
Adherence to strict protocols during handling and experimentation is critical to prevent exposure and contamination.
3.1. Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.
-
Donning PPE: Put on all required PPE as outlined in section 2.2.
-
Transfer: Carefully transfer the required amount of 4'-chloro-2,2':6',2''-terpyridine from the stock container to a pre-tared weighing vessel inside the fume hood.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe to collect any residual powder. Dispose of the wipe in the designated hazardous waste container.
-
Sealing: Securely seal both the stock container and the container with the weighed compound.
3.2. Solution Preparation
-
Solvent Selection: 4'-chloro-2,2':6',2''-terpyridine is soluble in N,N-Dimethylformamide (DMF) and methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7]
-
Dissolution: In a chemical fume hood, add the chosen solvent to the vessel containing the weighed compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage and Waste Disposal: A Lifecycle Approach
Proper storage and disposal are integral to the safe management of 4'-chloro-2,2':6',2''-terpyridine.
4.1. Storage
Store 4'-chloro-2,2':6',2''-terpyridine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly closed to prevent contamination and exposure to moisture.[5][7]
4.2. Waste Disposal
All waste materials contaminated with 4'-chloro-2,2':6',2''-terpyridine, including empty containers, weighing paper, and disposable PPE, must be disposed of as hazardous waste.[6][7] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5][6]
Caption: The lifecycle of 4'-chloro-2,2':6',2''-terpyridine from receipt to disposal, emphasizing safety at each stage.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
5.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Immediately call a POISON CENTER or doctor/physician.[3][5] Rinse mouth. Do NOT induce vomiting.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3][7] Remove contaminated clothing and wash it before reuse.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Immediately call a POISON CENTER or doctor/physician.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][5] If you feel unwell, get medical help.[7] |
5.2. Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the spill.
-
Clean-up: For a dry spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to the appropriate safety officer or supervisor.
Conclusion
4'-chloro-2,2':6',2''-terpyridine is a valuable reagent for scientific advancement, but its potential hazards demand a culture of safety and meticulous handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks associated with this compound. A commitment to safety not only protects the well-being of laboratory personnel but also ensures the integrity and reproducibility of scientific research.
References
- 1. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 2. alfachemic.com [alfachemic.com]
- 3. fishersci.dk [fishersci.dk]
- 4. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Topic: Commercial Suppliers and Technical Applications of 4-Chloro-2,6-dipyridin-2-ylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2,6-dipyridin-2-ylpyridine is a terpyridine derivative distinguished by a chlorine atom at the 4'-position of the central pyridine ring. This strategic placement of a reactive halogen atom on the robust tridentate ligand framework makes it an exceptionally valuable building block in supramolecular chemistry, materials science, and as a precursor for more complex molecules in drug discovery.[1][2] Its ability to form stable complexes with a wide range of metal ions is fundamental to the construction of sophisticated molecular architectures such as metallo-supramolecular polymers, double helicates, and dendrimers.[2][3] The pyridine scaffold itself is a well-established pharmacophore, and derivatives like this compound are of significant interest to medicinal chemists for developing novel therapeutic agents.[4] This guide serves to equip researchers with the foundational knowledge required to source, validate, and effectively utilize this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is critical for experimental design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 128143-89-5 | [5][6] |
| IUPAC Name | This compound | [3][6] |
| Molecular Formula | C₁₅H₁₀ClN₃ | [3][6] |
| Molecular Weight | 267.72 g/mol | [5][6] |
| Appearance | White to cream or brown crystalline powder | [3][7] |
| Melting Point | 148°C to 155°C | [5][7] |
| Solubility | Slightly soluble in water. Soluble in methanol, very soluble in DMF. | [5][8] |
| SMILES | ClC1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 | [3][7] |
| InChI Key | AHEMFMCEBIJRMU-UHFFFAOYSA-N | [3][6] |
Synthesis and Commercial Availability
Overview of Synthetic Strategy
The synthesis of functionalized terpyridines like this compound typically involves multi-step organic methodologies. A common conceptual pathway involves the coupling of precursor pyridine rings. For instance, a central 2,6-dihalo-4-chloropyridine can be reacted with pyridyl organometallic reagents, or alternatively, a 4-chloro-2,6-diacetylpyridine can undergo condensation reactions. The specific route chosen by a manufacturer influences the impurity profile, making lot-to-lot validation crucial for sensitive applications. The diagram below illustrates a generalized synthetic concept.
Caption: Generalized workflow for the synthesis of this compound.
Commercial Suppliers
Sourcing high-quality reagents is a critical first step for any research program. This compound is available from several reputable chemical suppliers, often with varying purity grades and quantities. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Product Name | Reported Purity | CAS Number |
| Fisher Scientific (Thermo Scientific) | 4'-Chloro-2,2':6',2″-terpyridine | ≥97.5% or 98% | 128143-89-5 |
| Sigma-Aldrich (Merck) | 4'-Chloro-2,2':6',2''-terpyridine | Not specified on listing | 128143-89-5 |
| Alfa Chemistry | 4-Chloro-2,2:6,2-terpyridine | Not specified on listing | 128143-89-5 |
| Echemi (Multiple Vendors) | 4'-Chloro-2,2':6',2''-terpyridine | 95% to 99% | 128143-89-5 |
| ChemicalBook (Multiple Vendors) | 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 99% | 128143-89-5 |
| NINGBO INNO PHARMCHEM CO.,LTD. | 4'-Chloro-2,2':6',2''-terpyridine | Not specified on listing | 128143-89-5 |
Note: Availability and purity specifications are subject to change. Always verify with the supplier.[1][2][3][5][7][8][9]
Quality Control and In-House Validation
While suppliers provide a CoA, independent verification is a cornerstone of scientific integrity. The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups and provides a unique fingerprint for the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and helping to identify impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample, often reported as a percentage area.[7]
-
Melting Point Analysis: A sharp melting point range close to the literature value (148-155°C) is a good indicator of high purity.[7]
Protocol: Identity Confirmation by FTIR
This protocol describes a self-validating system for confirming the chemical identity of a purchased sample.
-
Objective: To verify that the supplied material is this compound by comparing its IR spectrum to a reference or expected values.
-
Materials:
-
Sample of this compound.
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Spatula.
-
Methanol or acetone for cleaning.
-
-
Methodology:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The resulting spectrum should be a flat line.
-
Place a small amount (a few milligrams) of the crystalline powder onto the center of the ATR crystal.
-
Apply pressure using the spectrometer's anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a solvent-moistened wipe after analysis.
-
-
Expected Outcome (Self-Validation): The resulting spectrum should exhibit characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the pyridine rings (~1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). The spectrum should conform to the reference provided by the supplier or literature data.[7]
Core Applications in Research and Drug Development
The unique structure of this compound underpins its utility in several advanced applications.
Supramolecular Chemistry and Materials Science
The terpyridine moiety is a classic tridentate ligand, meaning it can bind to a metal ion through its three nitrogen atoms. This interaction is the basis for its extensive use in supramolecular assembly. The chlorine atom at the 4'-position serves as a versatile reactive handle for further functionalization, for example, through Williamson ether synthesis or nucleophilic aromatic substitution, allowing the ligand to be covalently incorporated into larger systems.[1][2][3]
Caption: Coordination of the tridentate ligand with a metal ion to form a complex.
This capability is instrumental in creating:
-
Metallo-supramolecular Polymers: Long polymer chains linked by metal-ligand coordination bonds.[3]
-
Double Helicates: Intricate structures where two ligand strands wrap around a series of metal ions.[2]
-
Dendrimers: Highly branched, tree-like molecules with functional cores.[2]
Drug Discovery and Medicinal Chemistry
Pyridine-based structures are ubiquitous in pharmaceuticals, appearing in drugs for a vast range of conditions.[4] While this compound is not an active pharmaceutical ingredient (API) itself, it serves as a valuable scaffold and intermediate. Its metal-binding properties are explored in the development of novel anti-cancer agents, where ruthenium complexes, for example, have shown the ability to interact with DNA.[10] Furthermore, the reactive chlorine atom allows medicinal chemists to attach various pharmacophores, enabling the synthesis of libraries of new compounds for screening against biological targets.[11]
Handling, Storage, and Safety
As with any chemical reagent, proper handling is essential for safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal guidelines.
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, commercial availability, and dual functionality as both a potent ligand and a modifiable building block make it indispensable in materials science and a compound of high interest in medicinal chemistry. By understanding the landscape of commercial suppliers and implementing rigorous in-house quality control, researchers can confidently leverage this versatile molecule to push the boundaries of their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 3. alfachemic.com [alfachemic.com]
- 4. dovepress.com [dovepress.com]
- 5. 4'-Chloro-2,2':6',2″-terpyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Chloro-2,2':6',2″-terpyridine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. Sigma Aldrich 4'-Chloro-2,2':6',2''-terpyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Substituted-2,2':6',2''-Terpyridines
Introduction: The Strategic Importance of 4'-Substituted Terpyridines
The 2,2':6',2''-terpyridine (tpy) framework is a cornerstone in coordination chemistry and materials science, prized for its robust tridentate chelation to a vast array of metal ions.[1][2][3] The introduction of substituents at the 4'-position of the central pyridine ring is of particular strategic interest. This specific modification allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes without inducing chirality, as the molecule retains its plane of symmetry.[1][4] This level of control is paramount in fields ranging from the development of novel therapeutics and catalytic systems to the engineering of advanced materials with tailored photophysical properties.[5][6][7][8]
This guide provides a comprehensive overview of the synthetic protocols for preparing 4'-substituted-2,2':6',2''-terpyridines, with a primary focus on the highly efficient one-pot Kröhnke condensation method. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the essential characterization techniques required to validate the synthesis of these versatile ligands.
Synthetic Methodologies: A Focus on Efficiency and Versatility
While several methods exist for the synthesis of terpyridine ligands, including condensation reactions, pyrolysis, and metal-mediated coupling, the Kröhnke pyridine synthesis has emerged as the most versatile and widely adopted approach for preparing 4'-aryl-substituted terpyridines.[1][4][5][9] This method can be executed via a classical multi-step process or a more streamlined one-pot reaction.[9][10] The one-pot synthesis, in particular, is favored for its operational simplicity, reduced reaction times, and often excellent yields.[11][12][13]
The Kröhnke Condensation: Mechanistic Insights
The one-pot Kröhnke synthesis for 4'-aryl-2,2':6',2''-terpyridines is a beautifully orchestrated cascade of classical organic reactions. Understanding the mechanism is crucial for troubleshooting and adapting the protocol for novel substrates. The reaction proceeds through three key stages:
-
Dual Aldol Condensation and Michael Addition: The reaction commences with the base-catalyzed aldol condensation of an aromatic aldehyde with two equivalents of 2-acetylpyridine. The enolate of 2-acetylpyridine, generated by a base such as potassium hydroxide, first attacks the aldehyde. A subsequent condensation with a second molecule of 2-acetylpyridine's enolate, followed by a Michael addition, leads to the formation of a 1,5-dicarbonyl intermediate.[9][12]
-
Cyclization with Ammonia: This 1,5-dicarbonyl intermediate is the direct precursor to the central pyridine ring. In the presence of an ammonia source, typically aqueous ammonia or ammonium acetate, a cyclization reaction occurs.[9][14]
-
Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration to yield the final, stable aromatic terpyridine ligand.[15]
The following diagram illustrates the workflow of the one-pot Kröhnke synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of 4′-Substituted-2,2′:6′,2′′-Terpyridines | Scilit [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-2,6-dipyridin-2-ylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Terpyridines
The 2,2':6',2''-terpyridine (tpy) scaffold is a privileged structure in coordination chemistry, materials science, and medicinal chemistry. Its tridentate chelating nature allows for the formation of stable complexes with a wide range of metal ions, leading to applications in catalysis, light-emitting devices, and as therapeutic agents. The functionalization of the terpyridine core, particularly at the 4'-position, is a key strategy for tuning the electronic, photophysical, and biological properties of these complexes.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds.[1] Its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it a cornerstone of modern organic synthesis.[1] The application of this reaction to heteroaryl chlorides, such as 4-chloro-2,6-dipyridin-2-ylpyridine (also known as 4'-chloro-2,2':6',2''-terpyridine), provides a direct and efficient route to a diverse array of 4'-aryl or 4'-heteroaryl substituted terpyridines. These products are valuable building blocks for the synthesis of novel materials and potential drug candidates.
However, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles, especially those with multiple pyridine rings like terpyridines, presents unique challenges. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, lower reaction yields.[2] Furthermore, aryl chlorides are known to be less reactive than their bromide or iodide counterparts, often requiring more specialized catalytic systems to achieve efficient oxidative addition.[1]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. The protocol is adapted from established methods for similar halo-terpyridine substrates and electron-deficient heteroaryl chlorides, with specific considerations to address the inherent challenges.[3]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired 4'-aryl-2,2':6',2''-terpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for different boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, briefly purge with inert gas, then add palladium(II) acetate and SPhos. Add a small amount of the reaction solvent (1,4-dioxane) to this vial to form a slurry and then transfer it to the Schlenk flask containing the reactants. This pre-mixing of the catalyst and ligand can aid in the formation of the active catalytic species.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to achieve the desired solvent ratio (typically between 4:1 and 10:1 dioxane:water). The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4'-aryl-2,2':6',2''-terpyridine.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of less reactive aryl chlorides. The ligand facilitates the oxidative addition step and stabilizes the palladium center.
-
Base: Potassium phosphate (K₃PO₄) is a strong enough base to facilitate the transmetalation step without promoting significant side reactions, such as the decomposition of base-sensitive functional groups.
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reactants, while water is essential for the activation of the boronic acid and facilitates the transmetalation step. The ratio may need to be optimized for specific substrates.
-
Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the active Pd(0) catalyst, leading to its deactivation.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of halo-pyridines, providing a baseline for optimization.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines for activating aryl chlorides. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice depends on substrate sensitivity and desired reactivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for aryl chlorides. |
| Equivalents of Boronic Acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion. |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using a different ligand that offers better stability or higher activity.
-
Inefficient Transmetalation: The choice of base is crucial. If K₃PO₄ is ineffective, consider other bases like Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.
-
Protodeboronation: The arylboronic acid can decompose, especially at high temperatures. Consider using the corresponding pinacol boronate ester, which is often more stable.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction temperature is too high or if the oxidative addition is slow. Optimizing the catalyst and ligand can mitigate this.
-
Hydrodehalogenation: The starting material can be reduced, especially in the presence of trace water and a strong base. Ensure anhydrous solvents are used where specified.
-
-
Substrate Scope:
-
Electron-donating groups on the arylboronic acid generally accelerate the transmetalation step.
-
Electron-withdrawing groups on the arylboronic acid may slow down transmetalation.
-
Sterically hindered arylboronic acids may require longer reaction times, higher temperatures, or a more active catalyst system.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of a wide range of functionalized terpyridines. While challenges such as the lower reactivity of the chloro-substituent and potential catalyst inhibition exist, the use of modern, highly active palladium catalyst systems with bulky, electron-rich phosphine ligands allows for efficient and high-yielding transformations. The protocol and considerations outlined in this document provide a robust starting point for researchers in the fields of materials science and drug development to access these valuable building blocks.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Williamson Ether Synthesis for the Functionalization of 4'-chloro-2,2':6',2''-terpyridine
Introduction: The Strategic Importance of Functionalized Terpyridines
In the landscape of supramolecular chemistry, materials science, and drug development, 2,2':6',2''-terpyridine (tpy) and its derivatives are cornerstone building blocks. Their ability to form stable, well-defined complexes with a vast array of metal ions has led to their integration into advanced materials such as metallo-supramolecular polymers, dendrimers, and micelles.[1][2] The functionalization of the terpyridine core, particularly at the 4'-position, is a critical strategy for tuning the electronic, optical, and steric properties of these complexes, thereby tailoring them for specific applications.[3][4]
Among the various synthetic methodologies available, the Williamson ether synthesis stands out as a robust and versatile tool for introducing a diverse range of alkoxy functionalities onto the terpyridine scaffold. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Williamson ether reaction to 4'-chloro-2,2':6',2''-terpyridine, a readily accessible and highly reactive precursor.
Mechanistic Insights: Beyond the Classical SN2 Reaction
While the Williamson ether synthesis is traditionally taught as a classic bimolecular nucleophilic substitution (SN2) reaction, its application to an aromatic substrate like 4'-chloro-2,2':6',2''-terpyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6][7] This distinction is crucial for understanding the reaction's scope and limitations.
The SNAr mechanism involves a two-step addition-elimination sequence:
-
Nucleophilic Attack: The alkoxide (RO⁻), a potent nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom on the central pyridine ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the nitrogen atoms in the pyridine rings is essential for stabilizing this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, a good leaving group, yielding the final 4'-alkoxy-2,2':6',2''-terpyridine product.
It is the ability of the heterocyclic ring to stabilize the intermediate carbanion that makes this reaction feasible, a feature not present in simple aryl halides which are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.[8]
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Preparation of Metal Complexes with 4-chloro-2,6-dipyridin-2-ylpyridine: An Application Note and Protocol Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes featuring the versatile tridentate ligand, 4-chloro-2,6-dipyridin-2-ylpyridine, also known as 4'-chloro-2,2':6',2''-terpyridine. The protocols detailed herein are designed for researchers and professionals in coordination chemistry, materials science, and drug development, offering step-by-step methodologies for the preparation of the ligand and its subsequent complexation with various transition metals, including but not limited to iron(II), copper(II), zinc(II), and ruthenium(II). Emphasis is placed on the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Significance of this compound in Coordination Chemistry
This compound is a prominent member of the terpyridine family of ligands, distinguished by its three nitrogen donor atoms that allow for strong, tridentate chelation to a wide array of metal ions.[1] The presence of a chloro group at the 4'-position of the central pyridine ring serves as a versatile synthetic handle for further functionalization, enabling the construction of more complex supramolecular architectures such as double helicates, dendrimers, and metallo-supramolecular polymers.[2][3] This ligand is instrumental in creating stable metal complexes with tunable electronic, photophysical, and redox properties, making them highly valuable in fields ranging from catalysis to the development of novel therapeutic agents.[2][4]
The coordination of this compound to a metal center typically results in the formation of two stable five-membered chelate rings, leading to complexes with high thermodynamic stability. The electronic properties of the resulting metal complex can be modulated by the nature of the metal ion and the ancillary ligands, offering a powerful platform for the rational design of functional materials.
Synthesis of the Ligand: this compound
The most common and efficient synthesis of this compound involves a two-step process starting from the Claisen condensation of ethyl picolinate and acetone to form a triketone intermediate, which is then cyclized and chlorinated.[5]
Protocol: Synthesis of 2,6-bis(pyridin-2-yl)pyridin-4(1H)-one
This precursor is synthesized via a Claisen condensation followed by cyclization with ammonium acetate.
Materials:
-
Ethyl picolinate
-
Acetone
-
Sodium hydride (NaH)
-
Ammonium acetate
-
Methanol
-
Diethyl ether
Procedure:
-
Carefully add sodium hydride to a solution of ethyl picolinate in acetone under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the formation of the triketone intermediate is complete (monitoring by TLC is recommended).
-
Quench the reaction carefully with methanol.
-
Add ammonium acetate to the reaction mixture and reflux to facilitate cyclization.
-
After cooling, the product, 2,6-bis(pyridin-2-yl)pyridin-4(1H)-one, will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol: Synthesis of this compound
The pyridone precursor is chlorinated using phosphorus oxychloride.[6]
Materials:
-
2,6-bis(pyridin-2-yl)pyridin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can be used in conjunction with POCl₃)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, carefully add 2,6-bis(pyridin-2-yl)pyridin-4(1H)-one to an excess of phosphorus oxychloride. A small amount of phosphorus pentachloride can be added to enhance the reaction.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
General Protocols for the Synthesis of Metal Complexes
The following protocols provide a general framework for the synthesis of metal complexes with this compound. The choice of solvent, counter-ion, and reaction conditions can be adapted based on the specific metal and desired complex stoichiometry.
Synthesis of a Representative Zinc(II) Complex: [Zn(4-chloro-tpy)(NO₃)₂]
This protocol is adapted from a known procedure and results in a pentacoordinated zinc complex.[7]
Materials:
-
This compound (4-chloro-tpy)
-
Zinc chloride (ZnCl₂)
-
Silver nitrate (AgNO₃)
-
Methanol
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) and zinc chloride (1 equivalent) in methanol and stir at room temperature for 2 hours.
-
To the clear solution, add silver nitrate (2 equivalents) and continue stirring for 45 minutes. A white precipitate of AgCl will form.
-
Remove the AgCl precipitate by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Redissolve the resulting solid in a minimal amount of acetonitrile.
-
Crystallize the complex by vapor diffusion of diethyl ether into the acetonitrile solution at a low temperature (e.g., 4 °C).
Synthesis of a Representative Copper(II) Complex: [Cu(4-chloro-tpy)Cl₂]
This protocol describes a common method for synthesizing copper(II) terpyridine complexes.[8]
Materials:
-
This compound (4-chloro-tpy)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.
-
Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.
-
A precipitate will form upon mixing. Stir the reaction mixture at room temperature for several hours.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
The product can be recrystallized from a suitable solvent system, such as acetonitrile/diethyl ether.
Synthesis of a Representative Iron(II) Complex: Fe(4-chloro-tpy)₂₂
Iron(II) terpyridine complexes are often synthesized under inert conditions to prevent oxidation to Iron(III).
Materials:
-
This compound (4-chloro-tpy)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (deoxygenated)
Procedure:
-
Dissolve this compound (2 equivalents) in deoxygenated methanol under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve iron(II) chloride tetrahydrate (1 equivalent) in deoxygenated methanol.
-
Add the iron(II) chloride solution to the ligand solution. A deep color change is typically observed.
-
Stir the reaction mixture at room temperature for several hours under an inert atmosphere.
-
To the resulting solution, add a saturated methanolic solution of ammonium hexafluorophosphate in excess to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For the free ligand, characteristic aromatic proton signals are expected in the range of 7.0-9.0 ppm. Upon coordination to a diamagnetic metal ion such as Zn(II), these signals will shift, providing evidence of complex formation.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine rings will shift upon complexation.
Infrared (IR) Spectroscopy
The IR spectrum of the free ligand will show characteristic C=N and C=C stretching vibrations of the pyridine rings. Upon complexation, these bands may shift to higher or lower frequencies, indicating the coordination of the nitrogen atoms to the metal center.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass-to-charge ratio of the ligand and its metal complexes, confirming their molecular weight.
UV-Visible (UV-Vis) Spectroscopy
Terpyridine ligands and their metal complexes often exhibit characteristic UV-Vis absorption spectra. The free ligand typically shows π-π* transitions in the UV region. Upon complexation with transition metals, metal-to-ligand charge transfer (MLCT) bands often appear in the visible region, which are responsible for the vibrant colors of many of these complexes.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
Data Presentation
Table 1: Representative Characterization Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals in the aromatic region (approx. 7.3-8.7 ppm) |
| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (approx. 120-160 ppm) |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=N and C=C stretching |
| MS (ESI+) | m/z corresponding to [M+H]⁺ |
Table 2: Expected UV-Vis Absorption Maxima (λₘₐₓ) for Metal Complexes
| Metal Complex | Solvent | Expected λₘₐₓ (nm) | Assignment |
| [Fe(4-chloro-tpy)₂]²⁺ | Acetonitrile | ~550-580 | MLCT |
| [Ru(4-chloro-tpy)₂]²⁺ | Acetonitrile | ~480-500 | MLCT |
| [Cu(4-chloro-tpy)Cl₂] | Methanol | ~650-750 (broad) | d-d transition |
Visualizations
Caption: Structure of this compound.
Caption: General scheme for the formation of a bis-complex.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of metal complexes with this compound. The protocols and data presented herein are intended to be a valuable resource for researchers in the field. The versatility of this ligand system offers vast opportunities for the development of novel materials and therapeutics, and the methodologies described can be readily adapted to explore a wide range of metal ions and applications.
References
- 1. Copper(II) Complexes with 2,2′:6′,2″-Terpyridine Derivatives Displaying Dimeric Dichloro−μ–Bridged Crystal Structure: Biological Activities from 2D and 3D Tumor Spheroids to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
- 7. (4′-Chloro-2,2′:6′,2′′-terpyridine-κ3 N,N′,N′′)bis(nitrato-κO)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4'-Chloro-2,2':6',2''-terpyridine in the Facile Assembly of Metallo-Supramolecular Polymers
Foreword for the Modern Materials Scientist
In the pursuit of advanced materials, nature frequently offers the most elegant solutions. Supramolecular chemistry, and specifically the field of metallo-supramolecular polymers, provides a powerful toolkit to mimic nature's use of reversible, non-covalent interactions to build complex, functional architectures.[1] Among the most robust and versatile building blocks for these systems are 2,2':6',2''-terpyridine (tpy) ligands, which form strong, yet reversible, complexes with a wide array of transition metal ions.[2][3]
This guide focuses on a particularly strategic precursor: 4'-chloro-2,2':6',2''-terpyridine . Its utility lies not in its direct application, but in its role as a highly efficient and versatile anchor point for covalently linking the powerful coordinating power of the terpyridine unit to polymer backbones.[4][5] The chlorine atom at the 4'-position is an excellent leaving group for nucleophilic substitution reactions, enabling the straightforward functionalization of polymers bearing hydroxyl, amino, or thiol groups.[6][7] This approach opens a direct and scalable route to creating "smart" materials with programmable properties such as self-healing, stimuli-responsiveness, and tunable mechanical strength.[8][9][10]
This document is structured to serve as a practical guide for researchers. We will move from the foundational chemistry of polymer functionalization to the detailed protocols for creating and characterizing these dynamic materials, grounding each step in the causality that governs the system's behavior.
Part 1: The Strategic Foundation - Functionalizing Polymers with 4'-Chloro-2,2':6',2''-terpyridine
The core principle of this methodology is the conversion of a standard polymer into a "macro-ligand" (or "telechelic") capable of participating in supramolecular assembly. The 4'-chloro-2,2':6',2''-terpyridine is the key reagent that facilitates this transformation. The most common and robust method for this is a nucleophilic substitution, specifically the Williamson ether synthesis for hydroxyl-terminated polymers.[11][12][13]
Causality Behind the Experimental Design:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is critical. Its function is to deprotonate the terminal hydroxyl groups of the polymer, forming a highly reactive alkoxide. This alkoxide is a potent nucleophile that will readily attack the electron-deficient carbon atom bearing the chloro group on the terpyridine.
-
Solvent System: A dry, aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is essential. The solvent must be able to dissolve the polymer and the reagents while remaining inert to the strong base. The absence of water is crucial to prevent quenching the NaH and the polymer alkoxide.
-
Reaction Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without causing polymer degradation.[5]
Experimental Workflow: Synthesis of a Terpyridine-Telechelic Polymer
Caption: Workflow for functionalizing a diol polymer with 4'-chloro-2,2':6',2''-terpyridine.
Protocol 1: Synthesis of α,ω-Bis(2,2':6',2''-terpyridine)-functionalized Poly(propylene oxide) (PPO)
This protocol details the functionalization of a commercially available α,ω-bishydroxy-functionalized poly(propylene oxide) (PPO-diol).
Materials:
-
α,ω-Bishydroxy-functionalized Poly(propylene oxide) (PPO-diol, Mn = 2000 g/mol )
-
4'-Chloro-2,2':6',2''-terpyridine (CAS: 128143-89-5)[13]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Standard Schlenk line and glassware
Procedure:
-
Drying: Dry the PPO-diol under vacuum at 80 °C for at least 12 hours to remove any residual water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried PPO-diol (e.g., 5 g, 2.5 mmol) in 100 mL of anhydrous THF.
-
Activation: To the stirred solution, carefully add sodium hydride (0.3 g, 7.5 mmol, 3 eq. per OH group) in portions. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at room temperature for 2 hours. The solution may become slightly viscous as the polymer alkoxide forms.
-
Addition of Terpyridine: Dissolve 4'-chloro-2,2':6',2''-terpyridine (2.0 g, 7.5 mmol, 3 eq. per OH group) in 50 mL of anhydrous THF and add it to the reaction mixture via a cannula. A slight excess of the terpyridine ensures complete functionalization.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 48 hours under an inert atmosphere.
-
Quenching: After cooling to room temperature, slowly and carefully add 10 mL of methanol to quench the excess NaH.
-
Purification:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 500 mL of cold, rapidly stirring methanol. The functionalized polymer will precipitate as a pale-yellow solid.
-
Collect the solid by filtration, wash with fresh methanol, and dry under vacuum.
-
-
Characterization: The completeness of the functionalization can be verified by ¹H NMR (disappearance of the terminal CH-OH proton signal and appearance of characteristic terpyridine aromatic signals), GPC (to check for polymer degradation), and MALDI-TOF-MS.[11]
Part 2: Assembly of the Metallo-Supramolecular Polymer
With the terpyridine-functionalized polymer in hand, the formation of the metallo-supramolecular network is remarkably straightforward. It is achieved by simply mixing the macro-ligand with a solution of a suitable metal salt. The terpyridine moieties coordinate with the metal ions, forming
Causality in Metal Ion Selection:
The choice of metal ion is a critical design parameter that directly dictates the properties of the final material. The stability of the metal-terpyridine complex, and thus the strength and lability of the supramolecular crosslinks, varies significantly.
-
Labile Crosslinks (e.g., Zn²⁺, Fe²⁺): These metals form moderately strong complexes that can readily dissociate and re-associate. This dynamic equilibrium is the key to properties like self-healing and stimuli-responsiveness.[8][9] For instance, upon damage, the broken bonds can reform, restoring the material's integrity.
-
Inert Crosslinks (e.g., Ru²⁺, Pt²⁺): These metals form very stable, kinetically inert complexes.[3][15] The resulting materials are more robust and less dynamic, behaving more like covalently crosslinked polymers. They are suitable for applications where high thermal and chemical stability are required.
-
Counter-ion Effects: The counter-ion of the metal salt (e.g., triflate, sulfate, acetate) can also influence the complex stability and solubility of the system.[14] Weakly coordinating anions like triflate (OTf⁻) are often preferred as they are less likely to interfere with the primary terpyridine-metal coordination.
Visualizing the Assembly Process
Caption: Schematic of metallo-supramolecular polymer network formation.
Protocol 2: Formation of a Self-Healing Metallo-Supramolecular Polymer Gel
This protocol describes the formation of a dynamic polymer network using the PPO-tpy from Protocol 1 and Zinc(II) triflate.
Materials:
-
α,ω-Bis(2,2':6',2''-terpyridine)-functionalized PPO (from Protocol 1)
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
Chloroform or Dichloromethane (DCM)
Procedure:
-
Solution Preparation: Prepare a solution of the PPO-tpy in chloroform (e.g., 10 wt%).
-
Metal Salt Addition: Prepare a stock solution of Zn(OTf)₂ in a suitable solvent like acetonitrile or methanol.
-
Stoichiometry: The key is the molar ratio of terpyridine units to metal ions. For a bis-terpyridine complex (
), the ideal ratio is 2:1. Calculate the molar amount of terpyridine end-groups in your polymer solution. -
Mixing: Add the metal salt solution dropwise to the stirred polymer solution. The amount should correspond to a 0.5 molar equivalent of Zn²⁺ relative to the terpyridine end groups.
-
Gelation: As the metal-ligand coordination proceeds, the viscosity of the solution will increase dramatically, leading to the formation of a gel. This process is often visually instantaneous.
-
Solvent Evaporation: The gel can be cast into a mold and the solvent allowed to evaporate slowly, resulting in a solid, self-standing metallo-supramolecular polymer film or object.
Part 3: Characterization and Application Protocols
Thorough characterization is essential to confirm the formation of the desired architecture and to quantify its unique properties.
Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To confirm metal-ligand coordination. | A distinct red-shift in the π-π* absorption band of the terpyridine ligand upon coordination with the metal ion. For example, a new charge-transfer band may appear around 392 nm for Zn-tpy complexes.[1] |
| Rheology | To study the viscoelastic properties of the gel. | Frequency sweep experiments can distinguish between a true gel (storage modulus G' > loss modulus G'') and a viscous liquid. The dynamic nature of the crosslinks can be probed by strain and temperature sweeps. |
| Tensile Testing | To measure mechanical properties like tensile strength and elongation at break. | These materials can exhibit a unique combination of strength, stretchability, and toughness. For example, a Zn²⁺-crosslinked CNT/PU composite showed a tensile strength of 22.8 MPa and an elongation at break of 1076%.[9] |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions (e.g., glass transition temperature, Tg). | The Tg of the metallo-polymer will typically be higher than the unfunctionalized polymer due to the crosslinks restricting chain mobility. |
Application Protocol 3: Quantifying Self-Healing Efficiency
This protocol provides a method to demonstrate and quantify the self-healing capability of the prepared metallo-supramolecular polymer.
Procedure:
-
Sample Preparation: Cast a rectangular film or dog-bone shaped sample of the metallo-polymer from Protocol 2.
-
Initial Mechanical Test: Perform a tensile test on the pristine sample to determine its ultimate tensile strength (σpristine) and elongation at break.
-
Damage: Cut the sample completely in half with a sharp razor blade.
-
Healing:
-
Gently press the two halves back into contact.
-
To facilitate healing, apply a stimulus. The choice of stimulus depends on the lability of the metal-ligand bond. For Zn²⁺-tpy systems, mild heating (e.g., 90 °C for 1 hour) can accelerate the bond exchange and reformation across the interface.[9] Some systems may even heal at room temperature over a longer period.
-
-
Post-Healing Mechanical Test: After the healing period, allow the sample to cool to room temperature and repeat the tensile test under the same conditions as the pristine sample. Record the new ultimate tensile strength (σhealed).
-
Calculate Healing Efficiency (η):
-
η (%) = (σhealed / σpristine) × 100
-
Healing efficiencies greater than 90% have been reported for similar systems.[9]
-
References
- 1. Self-Healing Heterometallic Supramolecular Polymers Constructed by Hierarchical Assembly of Triply Orthogonal Interactions with Tunable Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. Multi-stimuli-responsive self-healing metallo-supramolecular polymer nanocomposites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Stimuli-Responsive Properties of Metallo-Supramolecular Phosphazene Polymers Based on Terpyridine Metal Complexes [open.metu.edu.tr]
- 11. tandfonline.com [tandfonline.com]
- 12. alfachemic.com [alfachemic.com]
- 13. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
The Versatile Terpyridine Synthon: Application Notes and Protocols for 4-chloro-2,6-dipyridin-2-ylpyridine in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Supramolecular and Catalytic Potential
4-chloro-2,6-dipyridin-2-ylpyridine, also known as 4'-chloro-2,2':6',2''-terpyridine, stands as a cornerstone building block in the realm of functional materials. Its rigid, tridentate chelating nature, coupled with a reactive chloro-substituent at the 4'-position, provides a powerful platform for the rational design and synthesis of a diverse array of sophisticated molecular architectures. This guide offers an in-depth exploration of this versatile synthon, moving beyond simple procedural lists to provide the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. We will delve into its synthesis and subsequently explore its application in the construction of metallo-supramolecular polymers, dendrimers, and advanced catalytic systems, complete with detailed, field-proven protocols.
Core Synthon: Synthesis and Physicochemical Properties of this compound
A reliable and scalable synthesis of the core building block is paramount for its widespread application. The following protocol outlines a robust, large-scale synthesis adapted from established literature, ensuring a consistent and high-purity supply for subsequent functional material development.[1][2]
Synthesis Protocol: Large-Scale Preparation
This multi-step synthesis involves the initial formation of a pyridone intermediate followed by chlorination.
Step 1: Synthesis of 2,6-bis(2'-pyridyl)-4-pyridone
-
Reaction Setup: To a solution of ethyl-picolinate (130 g, 0.87 mol) and NaH (28.4 g of 95%, 1.18 mol) in 1.5 L of dry THF, slowly add acetone (29 ml, 0.39 mol) in 200 ml of dry THF over 1.5 hours under reflux.
-
Reaction and Work-up: After stirring the reaction mixture under reflux for an additional 6 hours, evaporate the solvent in vacuo.
-
Purification: The resulting product can be purified by recrystallization to yield needle-like crystals.
Step 2: Chlorination to this compound
-
Reaction Setup: A mixture of 2,6-bis(2'-pyridyl)-4-pyridone (7.25 g, 29.08 mmol) and PCl₅ (15.16 g, 72.71 mmol) in 250 ml of POCl₃ is set to reflux for 9 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice, and the aqueous solution is neutralized with Na₂CO₃ decahydrate.
-
Extraction and Purification: Extract the product with chloroform. The organic phase is separated and concentrated. Upon cooling, white crystals of this compound will crystallize. A yield of approximately 70% can be expected.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the building block is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 267.72 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white or brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 148-152 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | --INVALID-LINK-- |
Application I: Metallo-Supramolecular Polymers
The tridentate nature of the terpyridine moiety makes it an exceptional ligand for forming stable complexes with a variety of transition metals. This property is harnessed to construct metallo-supramolecular polymers, where the metal ions act as "glue" to link the monomeric units. The 4'-chloro position is a key reactive handle for attaching the terpyridine unit to a polymer backbone.
Workflow for Metallo-Supramolecular Polymer Synthesis
Caption: Workflow for synthesizing metallo-supramolecular polymers.
Protocol: Functionalization of Poly(propylene oxide) via Williamson Ether Synthesis
This protocol details the functionalization of a commercially available dihydroxy-terminated polymer with this compound, a crucial first step in creating the monomer for the metallo-supramolecular polymer.[1][2]
Materials:
-
α,ω-bishydroxy-functionalized poly(propylene oxide) (PPO)
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Methanol
-
Dichloromethane
Procedure:
-
Polymer Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the α,ω-bishydroxy-functionalized PPO in anhydrous DMF.
-
Deprotonation: Add a stoichiometric excess of a strong base (e.g., KOH or NaH) to the polymer solution. Stir the mixture at room temperature until the evolution of gas ceases (if using NaH) or for a predetermined time to ensure complete deprotonation of the terminal hydroxyl groups.
-
Terpyridine Addition: Add a stoichiometric excess of this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature that facilitates the nucleophilic substitution (typically 50-80 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting terpyridine.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and quench any remaining base by the slow addition of methanol. Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as water or methanol.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with the non-solvent to remove unreacted starting materials and salts, and dry it under vacuum.
Characterization: The successful functionalization can be confirmed by:
-
¹H NMR Spectroscopy: Appearance of characteristic aromatic proton signals from the terpyridine moiety.
-
Gel Permeation Chromatography (GPC): A shift in the retention time and a potential broadening of the molecular weight distribution.
-
MALDI-TOF Mass Spectrometry: Confirmation of the increased molecular weight corresponding to the addition of the terpyridine end groups.[1][2]
Protocol: Formation of the Metallo-Supramolecular Polymer
This protocol describes the self-assembly of the terpyridine-functionalized polymer into a metallo-supramolecular polymer upon the addition of a metal salt.
Materials:
-
Terpyridine-terminated polymer
-
Metal(II) salt (e.g., FeCl₂, Co(BF₄)₂, RuCl₃)
-
Suitable solvent (e.g., chloroform, methanol, or a mixture)
Procedure:
-
Dissolution: Dissolve the terpyridine-terminated polymer in a suitable solvent.
-
Metal Salt Addition: Prepare a solution of the metal(II) salt in a compatible solvent. Add the metal salt solution dropwise to the polymer solution while stirring.
-
Complexation: A color change is often observed upon the addition of the metal salt, indicating the formation of the metal-terpyridine complex. The viscosity of the solution may also increase significantly as the polymer chains are linked.
-
Equilibration: Allow the solution to stir at room temperature for several hours to ensure complete complexation and equilibration of the supramolecular assembly.
-
Characterization: The formation of the metallo-supramolecular polymer can be characterized by:
-
UV-Vis Spectroscopy: The appearance of a metal-to-ligand charge transfer (MLCT) band in the visible region is a hallmark of terpyridine-metal complex formation.[1]
-
Viscometry: A significant increase in the solution viscosity compared to the uncomplexed polymer.
-
Cyclic Voltammetry: To probe the electrochemical properties of the metal centers within the polymer chain.
-
Application II: Dendrimer Synthesis
The reactive nature of the chloro-substituent on the terpyridine core allows for its use as a building block in the divergent synthesis of dendrimers, creating highly branched, well-defined macromolecules with a high density of functional groups at their periphery.
Divergent Synthesis Workflow
Caption: Divergent approach to dendrimer synthesis.
Generalized Protocol for First-Generation Dendrimer Synthesis
This protocol provides a general framework for the synthesis of a first-generation dendrimer using a tri-functional core.
Materials:
-
1,3,5-trihydroxybenzene (or another suitable multifunctional core)
-
This compound
-
Strong base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Core Activation: Dissolve the multifunctional core in the anhydrous solvent under an inert atmosphere. Add an excess of the base to deprotonate the reactive groups (e.g., hydroxyl groups).
-
Terpyridine Addition: Add a stoichiometric amount of this compound corresponding to the number of reactive sites on the core.
-
Reaction: Heat the reaction mixture and stir for an extended period (24-72 hours) to ensure complete substitution. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, quench any excess base, and precipitate the dendrimer. Purify the product using column chromatography or recrystallization to isolate the desired generation of the dendrimer.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the dendrimer.
-
Mass Spectrometry (MALDI-TOF or ESI): To verify the molecular weight of the monodisperse dendrimer.
Application III: Catalysis
When complexed with transition metals such as ruthenium, cobalt, or iron, terpyridine-based ligands can form highly active catalysts for a range of important chemical transformations, including water oxidation and carbon dioxide reduction. The electronic properties of the terpyridine ligand can be tuned by modifying the 4'-position to optimize catalytic activity.
Catalytic Water Oxidation
Ruthenium complexes of terpyridine derivatives are known to be effective catalysts for the oxidation of water to oxygen, a critical step in artificial photosynthesis.
Generalized Protocol for Catalytic Water Oxidation:
-
Catalyst Synthesis: Synthesize the ruthenium complex by reacting this compound (or a derivative) with a suitable ruthenium precursor (e.g., RuCl₃·xH₂O) in a solvent such as ethanol or water under reflux. The resulting complex can be isolated and purified.
-
Catalytic Reaction: In a typical experiment, the ruthenium catalyst is dissolved in a buffered aqueous solution (e.g., phosphate buffer at pH 7). A chemical oxidant, such as ceric ammonium nitrate (CAN), is added to initiate the reaction.
-
Monitoring Oxygen Evolution: The evolution of oxygen can be monitored using a Clark-type electrode or by gas chromatography.
-
Performance Metrics: The catalytic performance is evaluated based on the turnover number (TON), representing the moles of product per mole of catalyst, and the turnover frequency (TOF), which is the TON per unit time. For some ruthenium-terpyridine catalysts, TONs in the thousands have been reported.[3]
| Catalyst System (Analogous) | Oxidant | pH | TON | TOF (s⁻¹) | Source |
| [Ru(terpyridine)(phenanthroline-SO₃)]⁺ | Ce(IV) | Acidic | 7400 | 0.88 | [3] |
| Cobalt-bis(terpyridine) complexes | Electrochemical | 13.5 | 11-18 | up to 194 | [4] |
Catalytic CO₂ Reduction
Complexes of first-row transition metals like cobalt and nickel with terpyridine ligands have shown promise in the electrocatalytic reduction of carbon dioxide to valuable products like carbon monoxide.[5]
Generalized Protocol for Electrocatalytic CO₂ Reduction:
-
Catalyst Preparation: Synthesize the metal complex by reacting this compound with the desired metal salt (e.g., NiCl₂, CoCl₂) in an appropriate solvent.
-
Electrochemical Setup: Perform cyclic voltammetry and controlled-potential electrolysis in a three-electrode cell containing a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The electrolyte solution should contain the metal complex, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate), and be saturated with CO₂.
-
Product Analysis: The gaseous products (e.g., CO, H₂) can be analyzed by gas chromatography. Liquid products can be analyzed by techniques such as NMR or HPLC.
-
Performance Metrics: The efficiency of the catalyst is assessed by its Faradaic efficiency (the percentage of charge that leads to the desired product) and its turnover frequency.
Conclusion: A Platform for Innovation
This compound is more than just a chemical; it is a versatile platform for innovation in materials science and catalysis. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this building block. By understanding the underlying principles of its reactivity and coordination chemistry, scientists can continue to develop novel functional materials with tailored properties for a wide range of applications, from advanced polymers to sustainable energy solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrocatalytic water oxidation by molecular cobalt-terpyridine complexes in alkaline medium: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Synthesis and Characterization of Coordination Polymers with Terpyridine Ligands
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setup for forming coordination polymers using terpyridine-based ligands. The narrative delves into the critical aspects of ligand design and synthesis, the strategic selection of metal ions, and the nuanced methodologies for assembling these supramolecular structures. Detailed, step-by-step protocols are provided for the synthesis and subsequent characterization of these polymers, underpinned by a robust scientific rationale for each experimental choice. This document is designed to serve as a practical resource, ensuring the reproducibility and integrity of the described methods.
Introduction: The Significance of Terpyridine-Based Coordination Polymers
2,2':6',2''-Terpyridine (tpy) is a tridentate N-heteroaromatic ligand renowned for its strong chelating affinity for a diverse range of transition metal ions.[1] This robust binding capacity facilitates the construction of stable and well-defined metallosupramolecular architectures.[2] The resulting coordination polymers, formed through the self-assembly of terpyridine-containing ligands and metal ions, have garnered significant attention due to their fascinating structural diversity and potential applications in catalysis, materials science, and medicine.[3][4] The rigid and planar nature of the terpyridine moiety imparts a degree of predictability to the resulting polymer structures, making them ideal building blocks for functional materials.[2]
The properties of these polymers can be finely tuned by modifying the terpyridine ligand with various functional groups or by selecting different metal ions, which influences the coordination geometry and the overall characteristics of the final assembly.[1] This guide will provide a comprehensive framework for the rational design, synthesis, and characterization of these promising materials.
Ligand Synthesis: Crafting the Terpyridine Building Blocks
The foundation of a well-defined coordination polymer lies in the purity and structural integrity of its organic ligand. Numerous synthetic routes to functionalized terpyridines have been developed, with the Kröhnke reaction and its variations being among the most prevalent.[5]
General Synthetic Strategies for Functionalized Terpyridines
A common and effective method for synthesizing 4'-functionalized terpyridines involves a condensation reaction.[3] For instance, the reaction of ethyl picolinate with acetone can yield a triketone intermediate, which, upon condensation with ammonium acetate, forms the terpyridine core.[3] Subsequent modifications can be introduced to this core.
Another powerful approach is the one-pot synthesis method, which allows for the efficient creation of functionalized terpyridines. For example, reacting a substituted benzaldehyde with two equivalents of 2-acetylpyridine in a basic solution, followed by the addition of ammonia, can yield the desired terpyridine ligand.[6]
Protocol 1: Synthesis of a 4'-(Aryl)-2,2':6',2''-terpyridine Ligand
This protocol outlines a general procedure for the synthesis of a 4'-aryl-substituted terpyridine ligand, a common precursor for coordination polymers.
Materials:
-
Substituted benzaldehyde
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted benzaldehyde and 2-acetylpyridine (1:2 molar ratio) in ethanol.
-
Slowly add a solution of KOH in ethanol to the reaction mixture and stir at room temperature.
-
After a designated time, add a solution of ammonium acetate and reflux the mixture.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate with water, ethanol, and diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/methanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]
Formation of Coordination Polymers: The Art of Self-Assembly
The formation of coordination polymers from terpyridine ligands and metal ions is a spontaneous self-assembly process driven by the formation of coordinate bonds. The choice of metal ion and reaction conditions, particularly the solvent, plays a crucial role in determining the final structure and dimensionality of the polymer.[7][8]
Selecting the Metal Ion: A Key Determinant of Structure and Function
A wide array of transition metal ions can be used to form coordination polymers with terpyridine ligands, including but not limited to Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ru(II).[9][10] The selection of the metal ion is critical as it dictates the coordination geometry, stability, and the photophysical and electrochemical properties of the resulting polymer.[1] For instance, Zn(II) and Cd(II) are often favored for creating discrete, thermodynamically stable supramolecular structures due to the reversibility of their coordination.[3][11] Iron(II) complexes with terpyridine ligands have been investigated for their potential anticancer properties.[12]
The Influence of Solvents and Reaction Conditions
The solvent system employed during the synthesis of coordination polymers is not merely a medium for the reactants but can actively participate in the coordination sphere of the metal ion, thereby influencing the final architecture of the polymer.[7][8] The choice of solvent can affect the solubility of the reactants and the resulting polymer, as well as the kinetics of the self-assembly process. Common solvent systems include mixtures of chloroform and methanol.[13] Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, can also be employed to promote the formation of crystalline coordination polymers.[14]
Protocol 2: General Synthesis of a Terpyridine-Based Coordination Polymer
This protocol provides a general method for the synthesis of a linear coordination polymer by reacting a bis-terpyridine ligand with a metal salt.
Materials:
-
Bis-terpyridine ligand
-
Chloroform
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆) (for counterion exchange, if needed)
Procedure:
-
Dissolve the bis-terpyridine ligand in a suitable solvent, such as a mixture of chloroform and methanol (1:1 v/v).[13]
-
In a separate flask, dissolve the metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the reaction mixture for several hours.[13]
-
If a precipitate forms, cool the mixture to room temperature and collect the solid by filtration.
-
If no precipitate forms, a counterion exchange may be necessary. Add a saturated solution of NH₄PF₆ in methanol to induce precipitation.[15]
-
Wash the resulting polymer with methanol and diethyl ether to remove any unreacted starting materials.
-
Dry the polymer under vacuum.
Characterization Techniques: Unveiling the Structure and Properties
A thorough characterization of the synthesized terpyridine ligands and their corresponding coordination polymers is essential to confirm their structure, purity, and properties. A combination of spectroscopic, diffraction, and analytical techniques is typically employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized terpyridine ligands.[16] Upon coordination to a metal ion, significant shifts in the proton signals of the terpyridine unit are observed in the ¹H NMR spectrum, providing evidence of complex formation.[11][17] For paramagnetic complexes, the NMR signals may be broadened.[17]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within the coordination polymers. The absorption spectra can reveal information about the coordination environment of the metal ion and any metal-to-ligand charge transfer (MLCT) bands.[18][19] Changes in the absorption spectra upon addition of a metal salt to a solution of the ligand can be used to monitor the formation of the coordination polymer.[20]
Structural Characterization
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be obtained, SCXRD provides unambiguous determination of the three-dimensional structure of the coordination polymer.[21][22] This technique yields precise information about bond lengths, bond angles, coordination geometry, and the overall packing of the polymer chains in the solid state.[23][24]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to evaluate the thermal stability of the coordination polymers.[25] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of solvent molecules within the polymer structure.[26][27] DSC measures the heat flow to or from a sample as it is heated or cooled, revealing information about phase transitions.[26][27]
Data Presentation and Visualization
Table 1: Typical Reaction Conditions for Terpyridine Coordination Polymer Synthesis
| Metal Ion | Ligand Type | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zn(II) | Bis-terpyridine | CHCl₃/CH₃OH | Reflux | 16 | ~90 | [13] |
| Fe(II) | Functionalized terpyridine | Dichloromethane | Room Temp. | 2 | >85 | [1][15] |
| Cd(II) | Carboxy-functionalized terpyridine | H₂O/DMF | 140-160 | 72 (solvothermal) | - | [14] |
| Ru(II) | Bis-terpyridine | 1-Butanol/DMA | - | - | - | [28] |
Diagrams
Conclusion
The formation of coordination polymers with terpyridine ligands represents a versatile and powerful approach to the construction of functional supramolecular materials. By carefully selecting the synthetic methodology for the ligand, the choice of metal ion, and the reaction conditions, a wide array of polymers with tailored properties can be achieved. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting field of coordination chemistry. The self-validating nature of these protocols, combined with a thorough understanding of the underlying chemical principles, will enable the reproducible synthesis of well-defined terpyridine-based coordination polymers for a variety of applications.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Research Journal of Chemical Sciences : Synthesis and Photophysical Application of Functionalised 2,2':6',2"-Terpyridine Metal Complexes. A review - ISCA [isca.me]
- 10. Introducing Seven Transition Metal Ions into Terpyridine-Based Supramolecules: Self-Assembly and Dynamic Ligand Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties | MDPI [mdpi.com]
- 14. Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 16. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers (2014) | Jie-Peng Zhang | 423 Citations [scispace.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. mdpi.com [mdpi.com]
- 25. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 26. researchgate.net [researchgate.net]
- 27. scionresearch.com [scionresearch.com]
- 28. pubs.acs.org [pubs.acs.org]
Application Note: ¹H and ¹³C NMR Characterization of 4'-chloro-2,2':6',2''-terpyridine
Abstract
4'-chloro-2,2':6',2''-terpyridine (Cl-tpy) is a cornerstone tridentate ligand in the fields of supramolecular chemistry, materials science, and coordination chemistry.[1][2] Its ability to form stable complexes with a vast array of metal ions makes it an invaluable building block for creating functional materials such as metallo-supramolecular polymers and dendrimers.[1] Unambiguous structural verification of this ligand is paramount for ensuring the integrity of these complex architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characterization of 4'-chloro-2,2':6',2''-terpyridine, covering everything from sample preparation to detailed spectral interpretation.
Foundational Principles: NMR of a Substituted Terpyridine
Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound. For a molecule like 4'-chloro-2,2':6',2''-terpyridine, several key principles govern its NMR signature:
-
Symmetry: The molecule possesses C₂ᵥ symmetry around the central pyridine ring. This symmetry is a critical concept as it renders the two outer pyridine rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying the spectra and aiding in their interpretation. Instead of 10 proton signals and 15 carbon signals, we expect to see only 5 unique proton signals and 8 unique carbon signals.
-
Influence of Heteroatoms: The nitrogen atoms within the pyridine rings are electronegative and exert a strong deshielding effect. This causes adjacent protons and carbons (those in the α-position, like H6/H6'' and C2/C2''/C6/C6'') to resonate at a higher chemical shift (further downfield) compared to protons and carbons in a simple benzene ring.[3]
-
Substituent Effects: The chlorine atom at the 4'-position is an electron-withdrawing group. Its primary influence is on the central pyridine ring, causing a downfield shift for the carbons and protons in its vicinity. Its effect on the outer rings is minimal but can be observed.
Experimental Protocol: From Powder to Spectrum
A high-quality NMR spectrum is contingent upon meticulous sample preparation. This protocol is designed to be a self-validating system, minimizing common sources of error that can lead to poor spectral quality.
Essential Materials and Equipment
-
4'-chloro-2,2':6',2''-terpyridine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[6]
-
Internal standard (optional): Tetramethylsilane (TMS)
-
Glass Pasteur pipettes and bulbs
-
Small glass vial for dissolution
-
Filtration medium (e.g., a small plug of glass wool)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
The causality behind this workflow is to create a homogenous, particulate-free solution, which is essential for achieving a uniform magnetic field (good shimming) and thus, high-resolution spectra.[6]
Caption: End-to-end workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-10 mg of 4'-chloro-2,2':6',2''-terpyridine into a small, clean glass vial.[4] For a ¹³C NMR spectrum, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 20-50 mg of the sample.[7]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[6] CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal at 7.26 ppm provides a convenient reference.[6]
-
Homogenization: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Preparing the sample in a secondary vial first ensures complete dissolution, which can be difficult to achieve within the confines of an NMR tube.[7]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through this pipette directly into the NMR tube. This critical step removes any suspended solid particles or dust, which can severely degrade spectral resolution by interfering with the magnetic field homogeneity.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[4] If the sample is to be stored, wrapping the cap with parafilm can reduce solvent evaporation.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]
NMR Data Acquisition Parameters
While optimal parameters are instrument-specific, the following provides a reliable starting point for a 400 MHz spectrometer:
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation; proton-decoupled for ¹³C. |
| Number of Scans | 8-16 | 1024-4096 | Sufficient for good S/N in ¹H; more scans needed for insensitive ¹³C nucleus. |
| Relaxation Delay (d1) | 1.0 s | 2.0 s | Allows for magnetization to return to equilibrium between scans. |
| Acquisition Time | ~4 s | ~1 s | Determines digital resolution. |
| Spectral Width | 0-10 ppm | 0-180 ppm | Encompasses the expected chemical shift range for aromatic compounds. |
Data Interpretation and Structural Assignment
Interpreting the NMR spectrum involves assigning each signal to a specific set of nuclei within the molecule. This process confirms the structure of 4'-chloro-2,2':6',2''-terpyridine.
Molecular Structure and Numbering
A standardized numbering scheme is essential for unambiguous peak assignment.
Caption: Structure and numbering scheme for NMR assignment.
Analysis of the ¹H NMR Spectrum
Due to the molecule's symmetry, the two outer pyridine rings are identical, resulting in 5 distinct signals in the aromatic region (typically 7.0-9.0 ppm).
-
H3'/H5' (Singlet): These two equivalent protons on the central ring are adjacent only to carbon atoms (C2', C4', C6'). With no neighboring protons to couple with, their signal appears as a sharp singlet. The electron-withdrawing nature of the adjacent nitrogens and the chlorine at C4' shifts this signal significantly downfield.
-
H6/H6'' (Doublet): These are the protons closest to a nitrogen atom on the outer rings. They are strongly deshielded and appear furthest downfield among the outer ring protons. They are coupled only to H5/H5'', resulting in a doublet.
-
H3/H3'' (Doublet): These protons are also on the outer rings. They are coupled only to H4/H4'', appearing as a doublet.
-
H4/H4'' (Triplet or ddd): Each of these protons is coupled to both H3/H3'' and H5/H5''. This typically results in a triplet (if J₃₄ ≈ J₄₅) or a more complex doublet of doublets of doublets (ddd).
-
H5/H5'' (Triplet or ddd): Similar to H4/H4'', these protons are coupled to H6/H6'' and H4/H4'', resulting in a triplet or ddd pattern.
Analysis of the ¹³C NMR Spectrum
The symmetry results in 8 expected signals for the 15 carbon atoms. ¹³C spectra are typically proton-decoupled, so all signals appear as singlets.
-
C2/C6 & C2'/C6': These four carbons are directly bonded to nitrogen atoms, causing them to be highly deshielded and appear at the furthest downfield positions in the spectrum (>150 ppm).
-
C4': This carbon is directly attached to the electronegative chlorine atom, resulting in a significant downfield shift. Its precise location can be confirmed with 2D NMR techniques like HMBC.
-
C4/C4'': These carbons are in the para position relative to the nitrogen in the outer rings and typically appear around 137 ppm.
-
C3'/C5' & C3/C3'': These carbons are expected to appear in the range of 118-125 ppm.
-
C5/C5'': These carbons are also expected in the mid-aromatic region.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) based on data from the parent 2,2':6',2''-terpyridine and known substituent effects.[8][9] Actual values may vary slightly depending on the solvent and concentration.[10]
Table 1: Predicted ¹H and ¹³C NMR Data for 4'-chloro-2,2':6',2''-terpyridine in CDCl₃
| Nucleus Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | |||
| H3', H5' | ~8.65 | s (singlet) | - |
| H6, H6'' | ~8.70 | d (doublet) | ³J ≈ 4.8 Hz |
| H3, H3'' | ~8.60 | d (doublet) | ³J ≈ 8.0 Hz |
| H4, H4'' | ~7.85 | t (triplet) | ³J ≈ 7.8 Hz |
| H5, H5'' | ~7.35 | t (triplet) | ³J ≈ 6.5 Hz |
| ¹³C NMR | |||
| C2', C6' | ~157.5 | s (singlet) | - |
| C2, C6 | ~156.0 | s (singlet) | - |
| C4' | ~150.0 | s (singlet) | - |
| C4, C4'' | ~137.0 | s (singlet) | - |
| C5, C5'' | ~124.0 | s (singlet) | - |
| C3, C3'' | ~121.5 | s (singlet) | - |
| C3', C5' | ~119.0 | s (singlet) | - |
Note: For more complex spectra or definitive assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.[11]
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of 4'-chloro-2,2':6',2''-terpyridine. By following the detailed protocols for sample preparation and leveraging a foundational understanding of the molecule's symmetry and electronic properties, researchers can confidently interpret the resulting spectra. This rigorous characterization is the essential first step in the successful design and synthesis of advanced supramolecular and materials chemistry applications.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. 2,2':6',2''-TERPYRIDINE(1148-79-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2,2':6',2''-TERPYRIDINE(1148-79-4) 13C NMR spectrum [chemicalbook.com]
- 10. ukisotope.com [ukisotope.com]
- 11. emerypharma.com [emerypharma.com]
Application & Protocol Guide: Elucidating the Electronic Structure of 4-chloro-2,6-dipyridin-2-ylpyridine Metal Complexes with UV-Vis Spectroscopy
This comprehensive guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel metal-based compounds. Herein, we delve into the application of Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of metal complexes featuring the versatile tridentate ligand, 4-chloro-2,6-dipyridin-2-ylpyridine (Cl-tpy). This document provides not only a robust theoretical framework but also detailed, field-proven protocols to ensure the acquisition of high-quality, reproducible spectroscopic data.
Introduction: The Significance of this compound in Coordination Chemistry
This compound, a derivative of the well-studied 2,2':6',2''-terpyridine (tpy), has emerged as a ligand of significant interest in coordination and supramolecular chemistry.[1] Its three nitrogen donor atoms readily coordinate with a wide array of transition metal ions, forming stable, often octahedral, complexes.[2][3] The introduction of an electron-withdrawing chloro group at the 4'-position of the central pyridine ring subtly modulates the electronic properties of the ligand, which in turn influences the photophysical and electrochemical characteristics of the resulting metal complexes.[4] These complexes are being explored for a multitude of applications, including catalysis, materials science, and, notably, as potential therapeutic agents in medicinal chemistry.[3][5]
UV-Vis spectroscopy serves as a fundamental, non-destructive, and highly informative tool for the initial characterization of these newly synthesized complexes. It provides critical insights into the electronic structure, the nature of metal-ligand bonding, and the successful formation of the desired coordination compound.
Theoretical Principles: Unraveling the Electronic Transitions
The UV-Vis spectrum of a this compound metal complex is a composite of various electronic transitions. A thorough understanding of these transitions is paramount for accurate spectral interpretation.
-
Intraligand (π→π) Transitions:* These high-energy transitions occur within the π-system of the aromatic rings of the this compound ligand itself. They are typically observed in the ultraviolet region of the spectrum, usually below 350 nm, and are characterized by high molar absorptivity (ε).[3] The free this compound ligand exhibits a characteristic absorption in this region, for instance, at approximately 278 nm in acetonitrile.[6]
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are arguably the most informative transitions in the UV-Vis spectra of these complexes. They involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital.[7] MLCT bands are typically broad, intense (ε ~ 10³ - 10⁵ L mol⁻¹ cm⁻¹), and located in the visible or near-UV region of the spectrum.[8] The energy (and thus, the wavelength) of the MLCT band is highly sensitive to the nature of the metal ion, its oxidation state, and the electronic properties of the ligands. The electron-withdrawing chloro group on the terpyridine backbone can lower the energy of the ligand's π orbitals, often leading to a red-shift (bathochromic shift) of the MLCT band compared to complexes with unsubstituted terpyridine.[9]
-
d-d Transitions (Ligand Field Transitions): These transitions involve the excitation of an electron between the d-orbitals of the central metal ion that have been split in energy by the ligand field. According to the Laporte selection rule, d-d transitions are formally forbidden in centrosymmetric environments (like perfect octahedral geometry) and are therefore typically much weaker (ε < 100 L mol⁻¹ cm⁻¹) than π→π* and MLCT transitions.[7] They often appear as weak, broad bands or shoulders in the visible region and can sometimes be obscured by the more intense MLCT bands.
The interplay of these transitions provides a unique spectroscopic fingerprint for each metal complex.
Data Presentation: Spectroscopic Signatures of this compound Metal Complexes
The following table summarizes representative UV-Vis absorption data for the free ligand and some of its metal complexes, compiled from various research sources. This data serves as a valuable reference for identifying the characteristic electronic transitions.
| Compound | Solvent | λ_max (nm) (Assignment) | Reference |
| This compound (Cl-tpy) | Acetonitrile | 278 (π→π) | [6] |
| [Fe(Cl-tpy)₂]²⁺ (Conceptual) | Acetonitrile | ~300-350 (π→π), ~550-600 (MLCT) | [10] |
| [Co(Cl-tpy)₂]²⁺ | Acetonitrile | Strong absorptions below 350 nm (π→π), weaker bands at 400-600 nm (d-d) | [6] |
| [Ru(Cl-tpy)(N-N)Cl]Cl (N-N = bpy) | Aqueous Soln. | ~280-320 (π→π), ~480-500 (MLCT) | [11] |
| [Ir(ptpy)₂(Cl-tpy)]PF₆ | Dichloromethane | Broad emission centered at ~630 nm | [10] |
| [Pt(Cl-tpy)Cl]Cl | Acetonitrile | Characterized by MLCT transitions | [9] |
Note: The λ_max values for Fe(II) and Co(II) complexes are illustrative and based on typical spectra of terpyridine complexes, as precise data for the 4-chloro derivative can vary with the full complex structure.
Experimental Protocols
This section provides a detailed, step-by-step methodology for acquiring high-quality UV-Vis spectra of this compound metal complexes. The causality behind each experimental choice is explained to ensure a self-validating system.
Materials and Reagents
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, methanol). The choice of solvent is critical as it can influence the position of absorption bands (solvatochromism). The solvent must be transparent in the wavelength range of interest.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length are required for measurements in the UV region, as glass and plastic absorb UV light.
-
Synthesized Metal Complex: The this compound metal complex of interest, purified and dried.
-
Micropipettes and Volumetric Flasks: For accurate preparation of solutions.
Instrument Setup and Calibration
-
Power On and Warm-up: Turn on the UV-Vis spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible). Allow the instrument to warm up for at least 20-30 minutes to ensure lamp stability.[12]
-
Wavelength Range Selection: Set the desired wavelength range for the scan, typically from 200 nm to 800 nm, to capture both the intraligand and charge transfer transitions.[13]
-
Parameter Settings: Select appropriate scan speed, slit width, and data interval. For most applications, a medium scan speed and a slit width of 1.0 nm are suitable.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the metal complex and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure the complex is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution to a concentration that results in an absorbance maximum between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A typical starting concentration for the working solution is in the range of 10-50 µM.
Data Acquisition Protocol
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare your sample.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Fill a second matched quartz cuvette with the same pure solvent and place it in the sample holder.
-
Perform a baseline correction (autozero or blank measurement) across the entire wavelength range. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
-
-
Sample Measurement:
-
Remove the cuvette from the sample holder. Discard the solvent and rinse the cuvette twice with a small amount of your sample solution.
-
Fill the cuvette with the sample solution to about three-quarters full.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the cuvette back into the sample holder in the correct orientation.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength across the selected range.
-
-
Data Saving and Export:
-
Save the acquired spectrum.
-
Export the data in a suitable format (e.g., CSV or ASCII) for further analysis and plotting in external software.
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the fundamental electronic transitions.
Conclusion and Best Practices
UV-Vis spectroscopy is an indispensable technique for the characterization of this compound metal complexes. By following the detailed protocols and understanding the underlying theoretical principles outlined in this guide, researchers can confidently obtain high-quality data to elucidate the electronic structures of their novel compounds. For trustworthy and reproducible results, always use high-purity, spectroscopic grade solvents, and ensure cuvettes are scrupulously clean. Consistency in sample preparation and instrument parameters is key to comparing spectra across different samples and experiments.
References
- 1. jcbsc.org [jcbsc.org]
- 2. Cobalt(ii) terpyridine complexes: synthesis, characterization, antiproliferative activity and molecular docking with proteins and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4'-Chloro-2,2':6',2''-terpyridine by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4'-chloro-2,2':6',2''-terpyridine (Cl-tpy) via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Introduction to the Purification Challenge
4'-Chloro-2,2':6',2''-terpyridine is a pivotal building block in supramolecular chemistry and the synthesis of advanced materials and pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent reactions. The common route to its synthesis, often a variation of the Kröhnke pyridine synthesis, can lead to a range of impurities.[2][3][4] These include unreacted starting materials like 2-acetylpyridine and side-products from aldol or Michael addition reactions.[5] Recrystallization is a powerful and cost-effective technique for removing these impurities, yielding high-purity Cl-tpy suitable for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of 4'-chloro-2,2':6',2''-terpyridine?
A1: Ethanol is a widely recommended and effective solvent for the recrystallization of many 4'-substituted terpyridines, including Cl-tpy.[6][7] Its effectiveness stems from a favorable solubility profile: Cl-tpy is sparingly soluble at room temperature but exhibits significantly higher solubility at the boiling point of ethanol (78 °C).[8] This differential solubility is the cornerstone of successful recrystallization.[9]
Other solvents that can be considered, either alone or in mixed-solvent systems, include:
-
Acetonitrile: Often used to dissolve terpyridine compounds for the crystallization of their metal complexes, suggesting it is a good "soluble" solvent.[10] It can be a component of a mixed-solvent system.
-
Methanol: Similar to ethanol, it can be effective for recrystallizing terpyridine ligands.[6]
-
Mixed-Solvent Systems: For challenging purifications, a mixed-solvent system can be employed. A common approach involves dissolving the crude product in a minimal amount of a "good" solvent (like ethanol or acetonitrile) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (such as water or diethyl ether) until the solution becomes turbid.[8][11] Re-heating to clarify and then slow cooling can yield high-purity crystals.
Q2: What are the common impurities in crude 4'-chloro-2,2':6',2''-terpyridine?
A2: The impurities in crude Cl-tpy are largely dictated by its synthesis method. In Kröhnke-type syntheses, which involve the condensation of 2-acetylpyridine with an aldehyde (or its equivalent) in the presence of a base and an ammonia source, the following impurities are common:[2][5]
-
Unreacted 2-acetylpyridine: This is a frequent impurity. It is a liquid at room temperature with a relatively high boiling point (188-189 °C), making it difficult to remove by simple evaporation.[3][4]
-
Chalcone Intermediate: The initial product of the Claisen-Schmidt condensation between 2-acetylpyridine and a precursor aldehyde.[5]
-
1,5-Dicarbonyl Intermediate: Formed from the Michael addition of an enolate to the chalcone.[2]
-
Isomeric Terpyridines: Side reactions, such as a 1,2-attack instead of the desired 1,4-conjugate addition, can lead to the formation of isomeric terpyridine products.[5]
-
Polymeric or Tarry Byproducts: These can form under the basic and often heated reaction conditions.
Q3: How can I assess the purity of my recrystallized 4'-chloro-2,2':6',2''-terpyridine?
A3: The purity of the final product should be assessed using a combination of methods:
-
Melting Point: Pure 4'-chloro-2,2':6',2''-terpyridine has a sharp melting point in the range of 148-150 °C.[1][12] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. The crude material will likely show multiple spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing purity. The absence of signals corresponding to known impurities (e.g., the methyl protons of 2-acetylpyridine) is crucial.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice, providing a precise percentage of the main component.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of crude 4'-chloro-2,2':6',2''-terpyridine.
Problem 1: The crude material "oils out" and does not crystallize upon cooling.
| Possible Cause | Explanation | Solution |
| High Impurity Content | The presence of significant amounts of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as an oil rather than crystallizing.[2] | 1. Re-heat and Add More Solvent: Add more of the primary solvent (e.g., ethanol) to the hot solution to increase the solubility of the impurities.[2] 2. Charcoal Treatment: If the oil is colored, it may be due to polymeric impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] 3. Column Chromatography: If the impurity level is very high, it may be necessary to first purify the crude product by column chromatography (silica gel or alumina) before attempting recrystallization.[13] |
| Solution is Too Concentrated | If the solution is supersaturated to a very high degree, the solute may come out of solution too rapidly and above its melting point. | Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.[2] |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals. | Allow the solution to cool slowly to room temperature without disturbance. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath.[11] |
Problem 2: Very low or no recovery of crystals.
| Possible Cause | Explanation | Solution |
| Too Much Solvent Used | This is the most common reason for low yield. If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.[2] | 1. Boil Off Excess Solvent: Gently boil the solution to reduce its volume. Stop heating and allow it to cool again.[2] 2. Induce Crystallization: If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure Cl-tpy. |
| Premature Crystallization During Hot Filtration | If a hot filtration step is performed to remove insoluble impurities, the product can crystallize in the funnel, leading to significant loss. | Use a pre-heated funnel and receiving flask for the hot filtration. If crystals start to form in the funnel, wash them through with a small amount of hot solvent.[8] |
| Washing Crystals with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of the product. | Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9] |
Problem 3: The purified crystals are colored (e.g., yellow or brown).
| Possible Cause | Explanation | Solution |
| Colored Impurities Present | Crude Cl-tpy can contain colored, often polymeric, byproducts from the synthesis. | 1. Activated Charcoal Treatment: Before crystallization, add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal to the hot solution. Boil for 2-5 minutes and then perform a hot filtration to remove the charcoal.[8] Be aware that using too much charcoal can adsorb your product and reduce the yield.[2] 2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude 4'-chloro-2,2':6',2''-terpyridine.
Materials:
-
Crude 4'-chloro-2,2':6',2''-terpyridine
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Boiling chips or magnetic stir bar
-
Büchner funnel and filter flask for vacuum filtration
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude Cl-tpy (e.g., 1.0 g) into an Erlenmeyer flask with a boiling chip or stir bar. Add a small volume of ethanol (e.g., 15-20 mL) and begin heating the mixture on a hot plate with gentle stirring.
-
Achieve Saturation: Continue to add small portions of hot ethanol to the boiling mixture until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage into a pre-heated clean flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4'-chloro-2,2':6',2''-terpyridine.
References
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-乙酰基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Oiling Out in Terpyridine Recrystallization
Welcome to the technical support center for troubleshooting common issues in the recrystallization of terpyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with crystallization, particularly the phenomenon of "oiling out." Here, we provide in-depth, experience-based solutions to help you achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during the recrystallization of my terpyridine compound?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil or emulsion) rather than as solid crystals.[1][2][3] This is particularly problematic because the oil is often a good solvent for impurities, and when it eventually solidifies, it can trap these impurities, leading to a product with low purity and a gummy or amorphous nature that is difficult to handle.[3][4][5][6] For complex organic molecules like terpyridines, which have multiple aromatic rings, achieving a well-ordered crystal lattice is crucial for obtaining the desired purity and physical properties.
Q2: What are the primary causes of oiling out when working with terpyridine compounds?
A2: Several factors can contribute to oiling out during the recrystallization of terpyridine derivatives:
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of your terpyridine compound.[5][7] If this depressed melting point is below the temperature of the solution when it becomes supersaturated, the compound will separate as a liquid.[5][8]
-
High Supersaturation: Achieving supersaturation too quickly, for instance, by rapid cooling or by adding an anti-solvent too fast, can lead to a situation where the rate of phase separation exceeds the rate of crystal nucleation.[1][9] This kinetically favors the formation of a disordered liquid phase over an ordered solid lattice.
-
Poor Solvent Choice: The choice of solvent is critical. A solvent with a boiling point that is higher than the melting point of the terpyridine compound can lead to oiling out.[10] Additionally, a significant mismatch in polarity between the solvent and the solute can hinder proper crystallization.[9][10]
-
Inherent Properties of the Compound: Some terpyridine derivatives, particularly those with flexible side chains or those that are not highly symmetrical, may be inherently prone to oiling out.
Q3: How can I prevent oiling out from occurring in the first place?
A3: Proactive measures during your experimental design can significantly reduce the likelihood of oiling out:
-
Careful Solvent Selection: Choose a solvent or solvent system where your terpyridine compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[11][12] Ideally, the solvent's boiling point should be below the melting point of your pure compound.
-
Slow Cooling: Allow the saturated solution to cool slowly and without disturbance.[8][13] This provides sufficient time for the molecules to arrange themselves into a crystal lattice. Insulating the flask can aid in this process.
-
Controlled Supersaturation: Generate supersaturation gradually.[14] This can be achieved through slow cooling or by the dropwise addition of an anti-solvent with constant stirring.
-
Seeding: Introduce a few seed crystals of the pure terpyridine compound once the solution is slightly supersaturated (within the metastable zone).[14] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[6]
Troubleshooting Guide: Oiling Out Observed
If you are currently facing an oiling out event with your terpyridine compound, follow this systematic troubleshooting guide to resolve the issue.
Immediate Corrective Actions
-
Reheat and Dilute: The first and most straightforward step is to gently reheat the mixture until the oil redissolves completely.[5] Then, add a small amount of the "good" or primary solvent to decrease the saturation level.[2][5] This will allow you to re-attempt the cooling process more slowly.
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Scratching: After reheating and redissolving, allow the solution to cool slowly. At a temperature just above where you previously observed oiling, try scratching the inside of the flask with a glass rod at the surface of the solution.[4][8] The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure solid, introduce a seed crystal at this slightly elevated temperature to encourage crystal growth over oiling.[8]
-
Systematic Adjustments to Your Protocol
If the immediate actions are not successful, a more systematic modification of your recrystallization protocol is necessary. The following flowchart provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for addressing oiling out events.
Experimental Protocols
General Recrystallization Protocol for a Substituted Terpyridine
This protocol provides a general methodology. The choice of solvent and specific temperatures will need to be optimized for your particular terpyridine derivative.
-
Solvent Selection: Choose an appropriate solvent or mixed solvent system. Common choices for terpyridines include ethanol, ethanol/water, dichloromethane/methanol, or acetonitrile/methanol.[15][16][17]
-
Dissolution: In an Erlenmeyer flask, add the crude terpyridine compound and a minimal amount of the chosen "good" solvent. Heat the mixture gently with stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[4]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mixed-Solvent Recrystallization Protocol
This technique is particularly useful when a single solvent does not provide the ideal solubility characteristics.[19]
-
Dissolution: Dissolve the terpyridine compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.[19]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (the one in which the compound is less soluble) dropwise until the solution becomes faintly cloudy (turbid).[20][21] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the general protocol above.
Data Presentation
Table 1: Common Solvents for Terpyridine Recrystallization and Their Properties
| Solvent System | Polarity | Boiling Point (°C) | Common Terpyridine Applications | Notes |
| Ethanol | Polar Protic | 78 | Unsubstituted and substituted terpyridines[15][16] | Good general-purpose solvent. |
| Ethanol/Water | Polar Protic | Variable | Substituted terpyridines[15][22] | A good mixed-solvent system; water acts as the anti-solvent. |
| Dichloromethane-Methanol | Mixed | Variable | Metal complexes of terpyridines[15] | Effective for dissolving and crystallizing metal complexes. |
| Acetonitrile-Methanol | Mixed | Variable | Metal complexes of terpyridines[15] | Another useful system for organometallic terpyridine compounds. |
| Toluene | Non-polar | 111 | Aromatic-rich terpyridines | Can be effective for less polar derivatives. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Terpyridine complexes[23][24] | High boiling point; use with caution to avoid oiling out. |
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 10. reddit.com [reddit.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. benchchem.com [benchchem.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. youtube.com [youtube.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Chloropyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this crucial transformation in modern synthetic chemistry. Chloropyridines are economically attractive starting materials, but their lower reactivity compared to their bromo- or iodo- counterparts necessitates careful optimization of reaction parameters.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful synthesis of your target biaryl and hetero-biaryl compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Suzuki coupling reactions of chloropyridines.
Q1: Why is my Suzuki coupling with a chloropyridine substrate failing or giving low yields?
A1: The primary challenge with chloropyridines is the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[2][3] This step is often the rate-determining step in the reaction.[3] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] For certain substrates, such as 2-chloro-3-aminopyridine, the presence of other functional groups like amines can further complicate the reaction by binding to the catalyst.[5]
Q2: What is the most critical factor for a successful Suzuki coupling with chloropyridines?
A2: The choice of the catalyst system, specifically the ligand, is paramount. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[3][5] You need a highly active catalyst system, which is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the oxidative addition of the C-Cl bond to the palladium center.[3]
Q3: How do I choose the right base and solvent for my reaction?
A3: The base and solvent are interdependent and play a crucial role in the reaction's success. The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4][6] For less reactive chloropyridines, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[3][7] The solvent must be able to dissolve the reactants and the base. Aprotic polar solvents like dioxane, THF, and toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[1][7]
Q4: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a common issue with pyridylboronic acids, especially in the presence of aqueous bases.[4][5] To minimize this, use fresh boronic acid and consider using anhydrous conditions or a less nucleophilic base.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be exacerbated by the presence of oxygen.[5] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere can reduce homocoupling.[5]
-
Dehalogenation: The chloropyridine starting material is reduced, replacing the chlorine with a hydrogen. This can occur if there are hydride sources in the reaction mixture.[5] Ensure you are using high-purity, anhydrous solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues in Suzuki coupling reactions with chloropyridines.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No Reaction or Low Conversion | 1. Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough for the C-Cl bond activation.[3][5] 2. Catalyst Inhibition: The pyridine nitrogen or other functional groups are coordinating to the palladium center.[4][5] 3. Inappropriate Base: The base is not strong enough to activate the boronic acid.[3] 4. Low Reaction Temperature: The reaction requires more thermal energy to overcome the activation barrier for oxidative addition.[3] | 1. Screen Catalysts and Ligands: Switch to a more active system. Good starting points are Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[7] N-heterocyclic carbene (NHC) ligands are also a good option.[7] 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome inhibition. 3. Screen Bases: Try stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][7] 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be very effective at reducing reaction times and improving yields.[1][8] |
| Significant Byproduct Formation | 1. Protodeboronation: The boronic acid is degrading.[4][5] 2. Homocoupling: Oxygen is present in the reaction.[5] 3. Dehalogenation: Presence of hydride sources.[5] | 1. Use Fresh Boronic Acid: Ensure the purity of your boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable. 2. Thoroughly Degas: Degas your solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] 3. Use Anhydrous Solvents: Ensure your solvents are dry and of high purity. |
| Reaction is Not Reproducible | 1. Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[3] 2. Reagent Quality: Inconsistent quality of reagents (catalyst, base, boronic acid). 3. Water Content: The amount of water in the reaction is not consistent. | 1. Maintain Inert Atmosphere: Use proper Schlenk techniques to ensure the reaction is always under an inert atmosphere. 2. Use High-Purity Reagents: Use fresh, high-purity reagents. Pre-catalysts, which are stable, well-defined metal-ligand complexes, can improve reproducibility.[7] 3. Control Water Content: If using a biphasic system, ensure the ratio of organic solvent to water is consistent. For anhydrous reactions, ensure all components are thoroughly dried. |
Visualizing the Process: Key Diagrams
To better understand the Suzuki coupling reaction and the troubleshooting process, the following diagrams illustrate the catalytic cycle, a logical troubleshooting workflow, and the interplay of reaction components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Optimized Experimental Protocols
The following are starting-point protocols for Suzuki coupling with chloropyridines. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.[1]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.[1]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.[1]
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[1]
-
After cooling, work up the reaction as described in Protocol 1.
References
Technical Support Center: Scale-Up Synthesis of Functionalized Terpyridines
Welcome to the Technical Support Center for the scale-up synthesis of functionalized terpyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their terpyridine syntheses from the bench to larger scales. My aim is to provide you with not just protocols, but the underlying rationale for why certain issues arise and how to troubleshoot them effectively, drawing from both established literature and practical experience.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Challenges
This section addresses the most common hurdles encountered during the scale-up of terpyridine syntheses.
FAQ 1: My one-pot terpyridine synthesis yield dropped significantly upon scale-up. What are the likely causes?
This is a classic scale-up challenge. While one-pot reactions are elegant on a small scale, they can be sensitive to subtle changes in reaction parameters that are amplified at larger volumes. Here are the primary culprits and how to address them:
-
Inefficient Mixing and Mass Transfer: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of high reactant concentration. This can favor side reactions over the desired product formation.
-
Troubleshooting:
-
Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a large paddle or anchor-shaped impeller) to maintain a homogeneous reaction mixture.
-
Baffled Flasks/Reactors: Use of baffled reactors can improve mixing by disrupting laminar flow.
-
Stirring Rate: Experiment with different stirring rates. A vortex should be visible, but not so deep that it introduces excessive air into the mixture.
-
-
-
Heat Transfer Issues: Exothermic steps in the reaction, such as the initial aldol condensation, can be difficult to control at scale. Poor heat dissipation can lead to side reactions and decomposition of intermediates.
-
Troubleshooting:
-
Controlled Addition: Instead of adding all reagents at once, consider the slow, controlled addition of one of the reactants (e.g., the aldehyde) to manage the exotherm.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating coolant to maintain a stable internal temperature.
-
Monitoring: Place a temperature probe directly in the reaction mixture to get an accurate reading of the internal temperature, not just the bath temperature.
-
-
-
Stoichiometry and Concentration: The optimal stoichiometry on a small scale may not be ideal for a larger reaction. Also, changes in concentration due to solvent volume can affect reaction rates.
-
Troubleshooting:
-
Re-optimization: You may need to slightly re-optimize the stoichiometry of your reactants (e.g., the ratio of acetylpyridine to aldehyde and the ammonia source) at the new scale.
-
Solvent Volume: Maintain the same concentration of reactants as in your small-scale success. If you double the reactants, double the solvent.
-
-
FAQ 2: I am observing a significant amount of an unexpected, high molecular weight byproduct. What could it be?
A common and often perplexing issue is the formation of unexpected byproducts. In the synthesis of 4'-aryl-2,2':6',2"-terpyridines, a frequent culprit is the formation of a cyclohexanol derivative.[1][2][3][4]
-
The Culprit: The Michael Addition Gone Awry The intended reaction pathway involves a series of condensations. However, under certain conditions, a Michael-type addition of an enolate can lead to the formation of a stable cyclohexanol ring structure. This is particularly prevalent when using 3-acetylpyridine.[1][2][3][4]
Causality: This side reaction is often promoted by:
-
High Base Concentration: Excess base can favor the formation of the thermodynamic Michael adduct over the desired kinetic product.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long can provide more opportunity for the Michael addition to occur.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for this alternative pathway.
-
-
Troubleshooting and Mitigation:
-
Base Stoichiometry: Carefully control the amount of base (e.g., KOH). A slight excess is often needed, but a large excess can be detrimental.
-
Temperature Control: Maintain a consistent and optimized temperature throughout the reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction once the desired product is maximized and before the byproduct concentration increases significantly.
-
FAQ 3: My final product is a mixture of terpyridine isomers. How can I improve the regioselectivity?
The formation of isomeric terpyridines, such as 6'-aryl-2,2':4',2"-terpyridine instead of the desired 4'-aryl-2,2':6',2"-terpyridine, can be a frustrating challenge.[2][3] This arises from a 1,2-attack of the enolate on the intermediate enone, rather than the expected 1,4-conjugate addition.[2][4]
-
Understanding the Competing Pathways:
Caption: Competing reaction pathways leading to desired and isomeric terpyridine products.
-
Troubleshooting and Improving Selectivity:
-
Choice of Base: The choice of base can influence the regioselectivity. Weaker bases may favor the desired 1,4-addition.
-
Solvent Effects: The polarity of the solvent can play a role. Experiment with different solvent systems. Greener options like polyethylene glycol (PEG) have been shown to be effective.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic 1,4-addition product over the thermodynamic 1,2-addition product.
-
Alternative Synthetic Routes: If isomer formation is persistent, consider a different synthetic strategy, such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), which offers greater regiocontrol.[6][7][8]
-
Section 2: Troubleshooting Guide - Purification at Scale
Purifying functionalized terpyridines on a large scale presents a different set of challenges compared to bench-scale purification.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product Oiling Out During Crystallization | - Supersaturation is too high.- Presence of impurities that inhibit crystal growth.- Inappropriate solvent system. | - Slower Cooling: Allow the crystallization mixture to cool more slowly. Seeding with a small crystal of pure product can also help.- Solvent System: Try a different solvent or a co-solvent system. For example, if you are using ethanol, try a mixture of ethanol and a less polar solvent like hexanes.- Pre-purification: Consider a quick column chromatography plug to remove baseline impurities before crystallization. |
| Poor Recovery from Column Chromatography | - Product is too polar and streaking on the column.- Product is insoluble in the loading solvent.- Column is overloaded. | - Solvent System Modification: Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to your eluent to reduce tailing.- Loading Technique: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the column.- Column Capacity: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations. |
| Persistent Colored Impurities | - Formation of highly conjugated byproducts.- Residual palladium catalyst from coupling reactions. | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This can remove many colored impurities.- Metal Scavengers: For residual palladium, there are commercially available silica-based metal scavengers that can be stirred with the product solution and then filtered off. |
Section 3: Advanced Synthetic Protocols & Workflows
For persistent issues, a change in synthetic strategy may be necessary. Here are two common, scalable alternatives to the one-pot synthesis.
Protocol 1: The Kröhnke Synthesis
The Kröhnke synthesis is a classic and reliable method for preparing a wide variety of substituted terpyridines.[9][10] It is a multi-step process that offers better control over the reaction compared to one-pot methods.
Caption: Workflow for the Kröhnke synthesis of functionalized terpyridines.
Step-by-Step Methodology:
-
Enone Synthesis (Claisen-Schmidt Condensation):
-
To a stirred solution of 2-acetylpyridine (2.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol, add a solution of aqueous potassium hydroxide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. The product often precipitates out of solution.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry under vacuum.
-
-
Pyridacylpyridinium Salt Synthesis (Ortoleva-King Reaction):
-
In a separate flask, dissolve 2-acetylpyridine (1.0 eq) in pyridine.
-
Add iodine (1.1 eq) portion-wise and heat the mixture to 80-90 °C for 2 hours.
-
Cool the mixture to room temperature and collect the precipitated salt by filtration. Wash with cold pyridine and then diethyl ether.
-
-
Final Cyclization:
-
Suspend the enone (1.0 eq) and the pyridacylpyridinium salt (1.0 eq) in ethanol.
-
Add ammonium acetate (10-20 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and collect the precipitated terpyridine product by filtration.
-
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
For highly functionalized or electronically diverse terpyridines, Suzuki cross-coupling offers excellent yields and functional group tolerance.[7]
Step-by-Step Methodology:
-
Preparation of 4'-Bromoterpyridine: This can be synthesized via established literature methods.
-
Suzuki Coupling:
-
To a degassed mixture of 4'-bromoterpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a suitable solvent (e.g., a 3:1 mixture of dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. [PDF] Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 5. reposiTUm: A Green and Straightforward Synthesis of 4'-Substituted Terpyridines [repositum.tuwien.at]
- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 7. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Terpyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Resolving Overlapping Signals in the ¹H NMR of Terpyridine Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpyridine (tpy) metal complexes. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common challenges in the characterization of these compounds: resolving overlapping signals in ¹H NMR spectra. The inherent complexity of the terpyridine ligand, coupled with the electronic effects of metal coordination, often leads to a crowded aromatic region that can obscure vital structural information. This center provides a logical progression from simple experimental adjustments to advanced spectroscopic and computational techniques.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick, actionable advice.
Q1: Why are the aromatic signals in my terpyridine complex so crowded and difficult to assign?
A: The ¹H NMR spectrum of a typical terpyridine ligand already contains multiple signals in the aromatic region (δ 7.0–9.0 ppm).[1] Upon coordination to a metal center, several factors exacerbate signal overlap:
-
Deshielding: Protons near the nitrogen coordination sites are significantly deshielded, shifting them downfield and closer to other aromatic signals.[1][2][3]
-
Loss of Symmetry: Coordination can restrict the rotation of substituents and alter the symmetry of the ligand, leading to more complex splitting patterns and a greater number of unique signals.
-
Structural Complexity: In bis-terpyridine complexes, [M(tpy)₂]ⁿ⁺, you have protons from two distinct ligand environments, further increasing the density of peaks.
Q2: My signals are broad and the baseline is poor. What is the first thing I should check?
A: Before attempting advanced techniques, always verify fundamental sample and instrument conditions.
-
Sample Purity: Ensure your sample is free of paramagnetic impurities (like residual metal salts) and particulate matter. Filter your sample if necessary.
-
Solvent Quality: Use high-quality deuterated solvents and ensure your sample is fully dissolved. Aggregation can lead to significant line broadening.
-
Instrument Shimming: Poor magnetic field homogeneity is a primary cause of broad, distorted peaks. Always perform a thorough shimming procedure on your sample before acquisition.
Q3: Can simply changing the deuterated solvent resolve my overlapping signals?
A: Yes, this is often a surprisingly effective first step. Aromatic solvents (like benzene-d₆ or toluene-d₈) can induce significant changes in chemical shifts through anisotropic effects, often spreading out crowded aromatic regions. Similarly, switching between solvents of different polarities (e.g., CDCl₃ to DMSO-d₆) can alter the chemical environment enough to resolve overlapping multiplets.[4]
Q4: Some of my signals are extremely broad, or have disappeared entirely. What is the likely cause?
A: This is a classic sign of paramagnetism. If your metal center has unpaired electrons (e.g., Co(II), Cu(II), high-spin Fe(II)), it will cause rapid relaxation of nearby protons. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), leads to severe line broadening, often to the point where signals disappear into the baseline.[5][6] Refer to Troubleshooting Guide 4 for strategies to address this.
Q5: The aromatic region of my diamagnetic complex is still too crowded. What are the first 2D NMR experiments I should try?
A: Start with the most fundamental 2D experiments to disperse the signals and establish connectivity.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled (typically through 2-4 bonds). It is essential for tracing the connectivity within each pyridine ring of the terpyridine ligand.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton to its directly attached carbon.[7][8] Since ¹³C spectra have a much wider chemical shift range, this is one of the most powerful methods for resolving overlapping proton signals.[9][10]
In-Depth Troubleshooting Guides
Guide 1: Optimizing 1D ¹H NMR Acquisition
The Problem: You observe broad lines and poor resolution in your standard 1D spectrum, even for a diamagnetic complex.
The Principle (Causality): The resolution and lineshape in NMR are fundamentally limited by the homogeneity of the magnetic field (B₀) and the transverse relaxation time (T₂) of the nuclei. Inhomogeneities in B₀, caused by imperfect shimming or sample quality issues, lead to different parts of the sample experiencing slightly different magnetic fields, resulting in a wider range of resonance frequencies and thus broader peaks.
Step-by-Step Protocol: Shimming and Temperature Variation
-
Sample Preparation: Ensure your sample is dissolved in at least 0.5 mL of solvent in a quality NMR tube and is free of air bubbles and solids.
-
Locking and Initial Shimming: Insert the sample, lock on the deuterium signal, and perform the instrument's automated shimming routine.
-
Manual Shimming (Key Step):
-
Focus on the low-order shims first (Z1, Z2). Adjust Z1 to maximize the lock signal level. Then, adjust Z2 for maximum level. Repeat until no further improvement is seen.
-
Observe a sharp, solvent-residual peak or a singlet from a reference compound (like TMS).
-
Systematically adjust higher-order shims (e.g., X, Y, XZ, YZ) while observing the peak shape. The goal is to achieve a narrow, symmetrical Lorentzian lineshape.
-
-
Temperature Variation:
-
If you suspect dynamic processes (e.g., slow rotation, ligand exchange) are causing broadening, acquire spectra at different temperatures (e.g., 25°C, 50°C, 70°C).
-
Increased temperature can accelerate these processes, sometimes leading to coalescence and sharpening of the averaged signals. Conversely, lowering the temperature can "freeze out" conformers, resulting in sharp signals for each distinct species.
-
| Parameter | Effect on Spectrum | Rationale |
| Shimming | Affects peak shape and resolution | Corrects for inhomogeneities in the magnetic field. |
| Temperature | Can sharpen or split signals | Alters the rate of dynamic exchange processes. |
| Solvent | Changes chemical shifts | Alters solute-solvent interactions and anisotropic effects. |
Guide 2: Leveraging 2D NMR for Signal Dispersion
The Problem: Your 1D spectrum has severely overlapping multiplets in the aromatic region that cannot be resolved by optimizing acquisition parameters.
The Principle (Causality): Two-dimensional (2D) NMR spectroscopy adds a second frequency dimension, allowing signals that overlap in the 1D spectrum to be separated based on a second nuclear property.[10] In COSY, this property is the scalar (J) coupling between protons. In HSQC, it is the one-bond scalar coupling between a proton and its attached carbon.[11] Because the ¹³C chemical shift range is ~20 times larger than the proton range, the dispersion in an HSQC spectrum is dramatically increased, making it an exceptionally powerful tool for resolving overlap.[4]
Experimental Workflow Diagram
Caption: Decision tree for selecting 2D NMR experiments.
Step-by-Step Protocol: Acquiring a Basic HSQC
-
Setup: Load a standard, instrument-provided HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).
-
Set Spectral Widths:
-
The ¹H dimension (sw in F2) should cover the entire proton spectrum (e.g., 0-10 ppm).
-
The ¹³C dimension (sw in F1) should cover the expected carbon range (e.g., 0-160 ppm for aromatic and aliphatic).
-
-
Calibrate Pulses: Ensure the 90° pulses for both ¹H and ¹³C are correctly calibrated for your probe and sample.
-
Set Key Parameters:
-
Set the one-bond coupling constant (CNST2 or J1XH) to an average value for C-H bonds, typically ~145 Hz.
-
The number of increments in the F1 dimension determines the resolution in the carbon dimension. A value of 256 is a good starting point.
-
-
Acquisition: Start the experiment. HSQC is a sensitive experiment and can often be completed in under an hour for moderately concentrated samples.
-
Processing: After acquisition, perform a Fourier transform in both dimensions, phase correct the spectrum, and calibrate the axes. Each cross-peak in the resulting 2D map represents a proton (F2 axis) directly bonded to a carbon (F1 axis).
Guide 3: Advanced Separation with Diffusion-Ordered Spectroscopy (DOSY)
The Problem: Your sample is a mixture (e.g., host-guest system, isomeric products, or contains impurities) and the signals from different species are overlapping.
The Principle (Causality): Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates NMR signals of different molecules based on their translational diffusion coefficients.[12] In solution, smaller molecules tumble and move more quickly (higher diffusion coefficient) than larger molecules.[13] The DOSY experiment applies pulsed magnetic field gradients to measure this rate of diffusion. The result is a 2D plot with chemical shift on one axis and diffusion coefficient on the other, effectively an "NMR chromatogram" that can separate the spectra of components in a mixture without physical separation.[14]
Conceptual Diagram of DOSY Separation
Caption: How DOSY separates signals based on diffusion.
Step-by-Step Protocol: Acquiring a Basic DOSY
-
Setup: Use a convection-compensating pulse sequence (e.g., ledbpgp2s on Bruker) to minimize artifacts from temperature gradients.
-
Temperature Control: Strict temperature stability is critical. Allow the sample to equilibrate in the probe for at least 10-15 minutes before starting.
-
Gradient Calibration: Ensure the magnetic field gradients are properly calibrated.
-
Parameter Optimization:
-
Diffusion Time (Δ or d20): This is the "big D" delay, during which diffusion occurs. Typical values are 50-200 ms. Longer delays are better for slow-diffusing (large) molecules.
-
Gradient Pulse Duration (δ or p30): This is the "little d" delay. Typical values are 1-4 ms.
-
Gradient Strength Array: The experiment is run as a pseudo-2D, acquiring a series of 1D spectra with increasing gradient strength. A linear ramp from 2% to 95% of the maximum gradient strength in 16-32 steps is a common starting point.
-
-
Processing: The raw data is processed with specialized software (available in most NMR processing packages) that fits the signal decay at each chemical shift to an exponential function. This fit yields the diffusion coefficient, which is then plotted on the y-axis.
Guide 4: Managing Paramagnetic Effects
The Problem: You are working with a paramagnetic metal complex (e.g., Co(II), Cu(II), Gd(III)) and the ¹H NMR signals are severely broadened or undetectable.
The Principle (Causality): The magnetic moment of an unpaired electron is ~658 times stronger than that of a proton. This powerful magnetic moment provides a highly efficient mechanism for nuclear spin relaxation.[15] This Paramagnetic Relaxation Enhancement (PRE) dramatically shortens the T₁ and T₂ relaxation times of nearby nuclei.[16] Since the NMR linewidth is inversely proportional to T₂, this results in extreme signal broadening. The effect is distance-dependent, falling off with 1/r⁶, where r is the distance between the nucleus and the paramagnetic center.
Troubleshooting Strategies
| Strategy | Description | When to Use | Example |
| Change Oxidation State | Chemically convert the metal center to a diamagnetic state. | When a stable, diamagnetic analogue is accessible. | Oxidize a broad Co(II)-tpy complex (paramagnetic) with a mild oxidant to the sharp, well-resolved Co(III)-tpy complex (diamagnetic).[5] |
| Use PRE for Structural Info | Instead of fighting the broadening, use it. The degree of broadening provides long-range distance information (up to ~35 Å).[15] | For structural biology or mapping binding sites in large systems where NOEs are insufficient.[17] | Comparing the relaxation rates of a guest molecule in the presence and absence of a paramagnetic metallohost to prove binding.[6] |
| Lower Temperature | In some cases, lowering the temperature can slow electron relaxation, leading to sharper signals (though this is system-dependent). | For complexes with specific electronic relaxation properties (e.g., some lanthanides). | Not a generally applicable first-line solution for most transition metal complexes. |
Protocol: Chemical Oxidation for Spectral Sharpening
-
Acquire Spectrum of Paramagnetic Species: Dissolve your paramagnetic complex (e.g., [CoII(tpy)₂]Cl₂) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire the ¹H NMR spectrum. You will likely observe broad, shifted signals.[5]
-
Introduce Oxidant: To the NMR tube, add a stoichiometric amount of a mild chemical oxidant. For Co(II), common choices include cerium(IV) ammonium nitrate or even exposure to air over time.
-
Monitor Reaction: Re-acquire the ¹H NMR spectrum periodically. As the Co(II) is oxidized to the diamagnetic d⁶ Co(III), you will observe the broad signals disappearing and being replaced by a set of sharp, well-resolved peaks characteristic of the diamagnetic species.[5]
-
Final Spectrum: Once the reaction is complete, the final spectrum will be amenable to standard 1D and 2D NMR analysis techniques.
Guide 5: Software-Based Spectral Deconvolution
The Problem: You have applied advanced NMR techniques, but some key signals remain partially overlapped, preventing accurate integration or J-coupling analysis.
The Principle (Causality): Spectral deconvolution is a computational method that resolves overlapping signals by fitting a mathematical model to the experimental spectrum.[18] Algorithms like Global Spectral Deconvolution (GSD) treat the spectrum as a sum of individual Lorentzian/Gaussian peaks. By iteratively adjusting the position, width, phase, and intensity of these theoretical peaks, the software can separate the components of an overlapped multiplet, providing accurate chemical shifts and integrals for each.[7][19]
General Workflow for Deconvolution
-
Acquire High-Quality Data: Deconvolution works best on data with a high signal-to-noise ratio and high digital resolution. Use a sufficient number of data points (TD) and consider zero-filling during processing.
-
Process Spectrum: Carefully Fourier transform and phase the spectrum. A flat baseline is crucial for accurate fitting.
-
Apply Deconvolution Algorithm:
-
Inspect the Fit: The software will overlay the calculated spectrum (sum of the deconvolved peaks) on top of the experimental data. Visually inspect the residual (the difference between the experimental and calculated spectra) to ensure the fit is good. The residual should be close to the noise level.
-
Extract Parameters: Once satisfied with the fit, the software provides a peak list with the precise chemical shift, intensity (integral), and linewidth of each individual component signal that was previously overlapped.
References
- 1. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C, 15N NMR coordination shifts in Fe(II), Ru(II) and Os(II) cationic complexes with 2,2':6',2″-terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paramagnetic relaxation enhancement NMR as a tool to probe guest binding and exchange in metallohosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. nmrwiki.org [nmrwiki.org]
- 18. unidecNMR | Software | Baldwin Research [baldwinlab.chem.ox.ac.uk]
- 19. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Ruthenium(II) Terpyridine Complexes in Solution: A Technical Support Guide for Researchers
Welcome to the technical support center for managing the solution-state behavior of ruthenium(II) terpyridine (Ru(II) tpy) complexes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these compounds in their experimental work. The inherent lability of certain Ru(II) tpy complexes, while often crucial for their intended function (e.g., in photoactivated chemotherapy), can also present significant challenges in terms of stability and reproducibility.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you understand, predict, and control the stability of your Ru(II) tpy complexes. We will delve into the underlying chemical principles governing their behavior and offer practical, field-proven strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the stability of Ru(II) terpyridine complexes in solution.
Q1: My Ru(II) tpy complex appears to be decomposing in solution. What are the likely causes?
Decomposition of Ru(II) tpy complexes in solution is often due to ligand substitution or dissociation, which can be triggered by several factors:
-
Solvent-Induced Lability: Coordinating solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and even water can displace ancillary ligands or the terpyridine itself, leading to the formation of solvento-adducts.[1] This process, known as solvolysis or aquation (in water), is a common pathway for degradation.[2][3][4] The rate of this process is highly dependent on the nature of the solvent and the specific ligands coordinated to the ruthenium center.[5][6][7]
-
Photolability: Many Ru(II) tpy complexes are photosensitive. Excitation by visible light can populate a metal-to-ligand charge transfer (³MLCT) state, which can then transition to a dissociative metal-centered (³MC) state, leading to ligand release.[8][9] The efficiency of this photodissociation can be influenced by the steric bulk of ancillary ligands.[10]
-
Thermal Lability: While generally more stable than their photochemically excited counterparts, some Ru(II) tpy complexes can undergo thermal ligand dissociation, especially with prolonged heating.[11][12]
-
pH Effects: In aqueous solutions, pH can significantly impact stability. Hydrolysis of ligands, particularly chloro ligands, is a common phenomenon and its rate can be pH-dependent.[2][3][4] For some complexes, acidic conditions may be required for administration in clinical trials to ensure stability.[2]
Q2: How can I choose the best solvent for my Ru(II) tpy complex to minimize decomposition?
The choice of solvent is critical for maintaining the integrity of your complex. Here are some guidelines:
-
Non-Coordinating Solvents: Whenever possible, use non-coordinating or weakly coordinating solvents like dichloromethane (DCM), chloroform, or acetonitrile for routine characterization and storage. However, be aware that even acetonitrile can act as a ligand and displace others upon photoirradiation.[10]
-
Protic vs. Aprotic Solvents: Protic solvents like water and alcohols can participate in hydrogen bonding and may facilitate ligand substitution, particularly hydrolysis.[7] Aprotic solvents are often preferred for maintaining the original coordination sphere of the complex.
-
Solvent Polarity: The polarity of the solvent can influence the electronic properties and, consequently, the stability of the complex.[13] It's advisable to test the stability of your complex in a few different solvents to find the most suitable one for your application.
Q3: Can the ancillary ligands influence the stability of my Ru(II) tpy complex?
Absolutely. The nature of the ancillary ligands (the ligands other than terpyridine) plays a crucial role in the overall stability of the complex:
-
Steric Hindrance: Introducing bulky substituents on the ancillary ligands can create steric strain, which can weaken the bond of another ligand and make it more susceptible to photodissociation.[8][9][10] This principle is sometimes intentionally used to design photoactivatable compounds.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ancillary ligands can modulate the electronic structure of the ruthenium center and the strength of the metal-ligand bonds.[1] For instance, more basic heterocyclic ligands can increase the rate of hydrolysis.[3]
-
Chelate Effect: Bidentate or tridentate ancillary ligands generally form more stable complexes than monodentate ligands due to the chelate effect.
Q4: My complex is intended for biological applications in aqueous media. How can I manage its stability?
Working in aqueous media presents unique challenges. Here are some strategies:
-
pH Control: Buffer the solution to a pH where your complex exhibits maximum stability. This often needs to be determined empirically for each new complex.[2][4]
-
Ligand Design: For applications requiring stability, design complexes with strongly binding, multidentate ancillary ligands.[14] Conversely, for prodrug strategies, you might design a complex with a labile ligand that is released at the target site.[1][15][16]
-
Kinetic Studies: Perform time-resolved UV-Vis or NMR spectroscopy to understand the kinetics of hydrolysis or ligand exchange in your specific buffer system.[15][16] This will help you define a time window within which your experiments are valid.
Section 2: Troubleshooting Guides
This section provides step-by-step protocols to identify and address common lability issues with your Ru(II) terpyridine complexes.
Guide 1: Assessing the Stability of Your Complex in Solution
This guide will help you determine if and how your complex is changing over time in a given solvent.
Objective: To monitor the integrity of a Ru(II) tpy complex in solution using UV-Visible spectroscopy.
Materials:
-
Your Ru(II) tpy complex
-
Spectrophotometer-grade solvent of choice
-
UV-Visible spectrophotometer
-
Cuvettes
Protocol:
-
Prepare a Stock Solution: Prepare a fresh stock solution of your Ru(II) tpy complex in the chosen solvent at a known concentration.
-
Initial Spectrum: Immediately after preparation, record the full UV-Vis absorption spectrum of the solution. This will serve as your time-zero (t=0) reference. Note the wavelengths and intensities of the characteristic metal-to-ligand charge transfer (MLCT) bands.
-
Time-Course Monitoring:
-
Store the solution under your typical experimental conditions (e.g., room temperature, protected from light, or exposed to ambient light if photolability is a concern).
-
Record the UV-Vis spectrum at regular intervals (e.g., every 30 minutes for the first few hours, then every few hours, and at 24 hours).
-
-
Data Analysis:
-
Overlay the spectra from all time points.
-
Look for Changes:
-
A decrease in the intensity of the original MLCT bands.
-
The appearance of new absorption bands.
-
A shift in the wavelength of the absorption maxima (λmax).
-
The presence of an isosbestic point (a wavelength where the absorbance remains constant) can indicate a clean conversion from one species to another (e.g., your complex to a solvento-adduct). The lack of an isosbestic point might suggest multiple decomposition pathways.[4]
-
-
-
Interpretation: Significant changes in the spectrum over time are indicative of complex lability under the tested conditions.
Workflow for Stability Assessment
Caption: Workflow for assessing complex stability using UV-Vis spectroscopy.
Guide 2: Mitigating Photodegradation
If you suspect your complex is photolabile, this guide provides steps to minimize light-induced decomposition.
Objective: To handle and use photosensitive Ru(II) tpy complexes while maintaining their integrity.
Protocol:
-
Work in Low-Light Conditions:
-
Perform all manipulations of the complex (weighing, dissolution, dilutions) in a dimly lit room or by wrapping your glassware in aluminum foil.
-
Use amber-colored vials for storing solutions.
-
-
Use Light Filters:
-
If your experiment requires illumination (e.g., fluorescence microscopy), use filters to block out wavelengths that are strongly absorbed by your complex but are not necessary for the experiment.
-
-
Minimize Exposure Time:
-
Design your experiments to minimize the duration of light exposure. For example, in spectroscopic measurements, keep the shutter closed when not acquiring data.
-
-
Control Experiments:
-
Always run a "dark" control experiment in parallel, where a sample of your complex is kept under the same conditions but shielded from light. Comparing the results of the light-exposed and dark-control samples will confirm the extent of photodegradation.
-
Mechanism of Photodissociation
Caption: Simplified mechanism of ligand photodissociation in Ru(II) tpy complexes.
Section 3: Data Summary and Key Parameters
The stability of Ru(II) terpyridine complexes is influenced by a combination of factors. The following table summarizes key considerations:
| Factor | Influence on Lability | Mitigation Strategies |
| Solvent | Coordinating solvents (DMSO, DMF, H₂O) can displace ligands. | Use non-coordinating solvents (DCM, CHCl₃) when possible. For aqueous studies, buffer the solution and conduct kinetic analysis. |
| Light | Absorption of light can lead to photodissociation of ligands. | Work in low-light conditions, use amber vials, and run dark controls. |
| Ancillary Ligands | Sterically bulky or electronically withdrawing/donating ligands can alter stability. | Judiciously select ancillary ligands to tune the desired stability profile. Chelating ligands generally enhance stability. |
| pH (in water) | Can significantly affect the rate of hydrolysis and ligand exchange. | Determine the optimal pH for stability through empirical testing. |
| Temperature | Elevated temperatures can promote thermal ligand dissociation. | Avoid unnecessary heating of solutions containing the complex. |
This technical support guide provides a foundational understanding of the factors governing the lability of ruthenium(II) terpyridine complexes in solution. By carefully considering these principles and employing the troubleshooting strategies outlined, researchers can enhance the reliability and reproducibility of their experimental results.
References
- 1. Kinetically labile ruthenium(ii) complexes of terpyridines and saccharin: effect of substituents on photoactivity, solvation kinetics, and photocytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. commons.emich.edu [commons.emich.edu]
- 3. commons.emich.edu [commons.emich.edu]
- 4. Frontiers | Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies [frontiersin.org]
- 5. Solvent effects in the reactions of 6-phenyl-2,2′-bipyridine with ruthenium(II) [edoc.unibas.ch]
- 6. Theoretical investigation of solvent and oxidation/deprotonation effects on the electronic structure of a mononuclear Ru-aqua-polypyridine complex in ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02154H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT Investigation of Ligand Photodissociation in [RuII(tpy)(bpy)(py)]2+ and [RuII(tpy)(Me2bpy)(py)]2+ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Toward a photochemical and thermal molecular machine: reversible ligand dissociation and binding in a ruthenium(II)-2,2'-bipyridine complex with tris(2-pyridylmethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New water-soluble ruthenium(II) terpyridine complexes for anticancer activity: synthesis, characterization, activation kinetics, and interaction with guanine derivatives. | Semantic Scholar [semanticscholar.org]
preventing degradation of terpyridine ligands on acidic silica gel
A Guide to Preventing Degradation on Acidic Silica Gel
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with terpyridine ligands. This guide, curated by a Senior Application Scientist, provides in-depth technical advice and troubleshooting protocols to address the common challenge of terpyridine ligand degradation during purification on acidic silica gel. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why are my terpyridine-containing fractions showing streaks or multiple spots on the TLC plate after column chromatography?
This is a classic symptom of on-column degradation. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. Terpyridine ligands, being basic due to the lone pairs of electrons on their nitrogen atoms, can be protonated by these acidic sites. This strong interaction can lead to peak tailing (streaking) and, in some cases, catalyze degradation reactions, resulting in the appearance of new, unexpected spots on your TLC plate.[1][2]
Q2: I'm experiencing low yields after purifying my terpyridine ligand on a silica gel column. Where could my compound be going?
Low recovery is often linked to irreversible adsorption or degradation on the stationary phase.[3] The protonated terpyridine can bind very strongly to the negatively charged silica surface, making it difficult to elute with standard solvent systems. Furthermore, prolonged exposure to the acidic environment of the silica gel can lead to the decomposition of your valuable ligand into baseline impurities that are not easily recovered.
Q3: Can I use regular silica gel for the chromatography of my terpyridine compound at all?
While challenging, it is not impossible, especially if your terpyridine ligand is not particularly sensitive. However, for many terpyridine derivatives, especially those with electron-donating groups that enhance the basicity of the nitrogen atoms, direct use of untreated silica gel is likely to cause issues. It is highly recommended to first assess the stability of your compound on a TLC plate.[4] If streaking or new spots appear, you should consider deactivating the silica gel or using an alternative stationary phase.
Q4: What is "deactivating" silica gel, and how does it help?
Deactivating silica gel involves neutralizing its acidic silanol groups.[4][5] This is typically achieved by adding a small amount of a basic modifier, most commonly triethylamine (TEA), to the solvent system or by pre-treating the silica gel with a TEA solution.[4][6] The TEA, being a stronger base, will preferentially interact with the acidic sites on the silica, effectively "capping" them and preventing them from protonating your terpyridine ligand. This results in sharper peaks, reduced tailing, and minimized on-column degradation.
Q5: Are there alternatives to silica gel for purifying terpyridine ligands?
Yes, several alternative stationary phases are suitable for the purification of basic compounds like terpyridines. The most common alternatives are neutral or basic alumina and Florisil®.[5][7][8] These materials do not have the acidic character of silica gel and are often a better choice for acid-sensitive compounds.
Understanding the Degradation Mechanism
The primary interaction leading to the degradation of terpyridine ligands on acidic silica gel is the protonation of the nitrogen atoms by the surface silanol groups. This initial acid-base reaction is what causes the strong binding and subsequent issues.
Caption: Proposed degradation pathway of terpyridine on acidic silica gel.
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the purification of terpyridine ligands.
| Symptom | Probable Cause | Recommended Solution(s) |
| Streaking or tailing of the main spot on TLC. | The terpyridine is interacting too strongly with the acidic silica gel. | Add 0.5-1% triethylamine to your TLC mobile phase and re-run the plate. If the streaking is resolved, use a TEA-modified solvent system for your column. |
| Appearance of new, more polar spots after running a column. | On-column degradation of the terpyridine ligand. | 1. Deactivate your silica gel with triethylamine before running the column. 2. Switch to a less acidic stationary phase like neutral or basic alumina. |
| Low or no recovery of the product from the column. | Irreversible adsorption of the protonated terpyridine onto the silica gel. | 1. Use a deactivated silica gel or an alternative stationary phase. 2. If you must use silica, consider a more polar eluent containing a small percentage of a stronger base like ammonium hydroxide in methanol to displace your compound.[9] |
| The color of the fractions changes over time. | Potential decomposition of the terpyridine ligand, which can sometimes be accompanied by color changes. | Minimize the time your compound spends on the column by running it efficiently. Consider using a slightly more polar solvent system to speed up elution, but be mindful of separation. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
This protocol describes the neutralization of silica gel for flash column chromatography to prevent the degradation of acid-sensitive compounds like terpyridine ligands.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (TEA)
-
Your chosen eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Prepare the TEA-modified eluent: Add 1-3% (v/v) of triethylamine to your chosen solvent system. For example, for 500 mL of eluent, add 5-15 mL of TEA.[4][6]
-
Pack the column: Prepare your chromatography column by packing it with silica gel using the TEA-modified eluent to create a slurry.
-
Equilibrate the column: Flush the packed column with 1-2 column volumes (CV) of the TEA-modified eluent. This ensures that all the acidic sites on the silica are neutralized.[6]
-
Optional flush: After equilibration with the TEA-containing solvent, you can flush the column with 1-2 CV of your regular eluent (without TEA). The silica should remain deactivated.[4][6]
-
Load your sample: Dissolve your crude terpyridine ligand in a minimal amount of your eluent (with or without TEA) and load it onto the column.
-
Elute and collect fractions: Run the column using your chosen eluent system (with or without TEA). Monitor the elution by TLC.
Protocol 2: 2D TLC Stability Test
This protocol helps you determine if your terpyridine ligand is stable on silica gel before committing to a column.
Materials:
-
Square TLC plate
-
Your terpyridine sample
-
Developing solvent
Procedure:
-
Spot your sample in one corner of the square TLC plate.
-
Run the plate in one direction.
-
Dry the plate and then turn it 90 degrees so that the line of separated spots is now at the bottom.
-
Run the plate again in the new direction using the same solvent system.
-
Analysis: If your compound is stable, all the spots will appear on the diagonal. If any degradation has occurred on the silica, new spots will appear off the diagonal.
Alternative Stationary Phases
When dealing with highly acid-sensitive terpyridine ligands, sometimes the best approach is to avoid silica gel altogether. Here is a comparison of common alternatives:
| Stationary Phase | Properties | Best For | Considerations |
| Neutral Alumina | pH ~7.5 | Separation of aldehydes, ketones, esters, and other neutral to moderately basic compounds.[9] | Can have strong interactions with highly polar compounds. |
| Basic Alumina | pH ~10 | Purification of amines and other basic compounds.[5][9][10] | Not suitable for compounds that are sensitive to basic conditions. |
| Florisil® | Magnesium silicate, slightly basic | Purification of steroids, alkaloids, and nitrogen-containing compounds.[5][8] | Can have different selectivity compared to silica or alumina; always test with TLC first. |
Troubleshooting Workflow
Here is a decision-making workflow to guide you when purifying a new terpyridine ligand.
References
- 1. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 2. sylzyhg.com [sylzyhg.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. sorbtech.com [sorbtech.com]
- 9. silicycle.com [silicycle.com]
- 10. teledyneisco.com [teledyneisco.com]
Validation & Comparative
A Comparative Guide to 4'-chloro-2,2':6',2''-terpyridine and Unsubstituted Terpyridine in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry, the judicious selection of ligands is paramount in tailoring the functionality of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Among the vast library of chelating agents, 2,2':6',2''-terpyridine (tpy) has established itself as a cornerstone tridentate ligand, prized for its ability to form stable and well-defined complexes with a myriad of metal ions. The inherent versatility of the terpyridine scaffold is further amplified by the introduction of substituents, which can profoundly modulate the electronic and steric properties of the resulting metal complexes.
This guide provides an in-depth, objective comparison between metal complexes of the parent, unsubstituted 2,2':6',2''-terpyridine (tpy) and its 4'-chloro derivative, 4'-chloro-2,2':6',2''-terpyridine (Cl-tpy). By examining the subtle yet significant influence of the 4'-chloro substituent, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in ligand selection and complex design. This analysis is grounded in experimental data, focusing on the synthesis, and the photophysical, and electrochemical properties that underpin the performance of these complexes in various applications.
The Decisive Role of the 4'-Chloro Substituent: An Electronic Perspective
The introduction of a chlorine atom at the 4'-position of the central pyridine ring in the terpyridine ligand might seem like a minor modification. However, its impact on the electronic landscape of the molecule and, consequently, its metal complexes, is substantial. Chlorine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I) on the terpyridine framework. This electronic perturbation is key to understanding the differences in the behavior of Cl-tpy and tpy complexes.
The electron-withdrawing nature of the chloro group in Cl-tpy lowers the energy of the ligand's π* orbitals. In a metal complex, these orbitals are typically the accepting orbitals in metal-to-ligand charge transfer (MLCT) transitions. Consequently, the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced in Cl-tpy complexes compared to their tpy counterparts. This has a direct and measurable impact on their photophysical and electrochemical properties.
Head-to-Head Comparison: Photophysical and Electrochemical Properties
The most direct way to appreciate the influence of the 4'-chloro substituent is to compare the experimental data for analogous metal complexes of tpy and Cl-tpy. Ruthenium(II) and Iron(II) complexes are excellent platforms for this comparison due to their rich photophysical and electrochemical behavior.
Photophysical Properties
The electron-withdrawing chloro group in Cl-tpy generally leads to a red-shift in the MLCT absorption and emission bands of its metal complexes compared to those with unsubstituted tpy.[1] This is a direct consequence of the lowered LUMO energy of the Cl-tpy ligand.
| Complex | λabs (MLCT) (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ru(tpy)₂]²⁺ | ~474 | ~650 | ~2.5 x 10⁻⁵ | ~0.25 ns | [2] |
| [Ru(Cl-tpy)₂]²⁺ | ~485 | ~660 | - | - | [3][4] |
| [Pt(tpy)Cl]⁺ | - | - | - | - | [1] |
| [Pt(Cl-tpy)Cl]⁺ | Lower energy MLCT | Luminescent at 298 K | - | - | [1] |
Note: Direct side-by-side quantitative data for quantum yields and lifetimes for some complexes are not always available in a single source and can vary with solvent and temperature. The data presented is a synthesis from available literature.
The chlorination of the terpyridine ligand can also have a significant effect on the luminescent properties of its complexes in solution at room temperature. For instance, while the parent complex [Pt(tpy)Cl]⁺ is not luminescent in fluid solution at 298 K, the chlorinated analogue [Pt(Cl-tpy)Cl]⁺ exhibits luminescence under the same conditions.[1]
Electrochemical Properties
Cyclic voltammetry provides a powerful tool to quantify the electronic effects of the chloro substituent. The electron-withdrawing nature of the chlorine atom makes the Cl-tpy ligand easier to reduce than tpy. This is reflected in the less negative reduction potentials of the [M(Cl-tpy)₂]²⁺ complexes compared to their [M(tpy)₂]²⁺ counterparts. Conversely, the oxidation of the metal center becomes more difficult, resulting in a positive shift of the M(II)/M(III) redox couple.
| Complex | E₁/₂ (M³⁺/M²⁺) (V vs. SCE) | E₁/₂ (Ligand Reduction) (V vs. SCE) | Reference |
| [Ru(tpy)₂]²⁺ | +1.26 | -1.33, -1.53 | [3] |
| [Ru(Cl-tpy)₂]²⁺ | +1.35 | -1.22, -1.45 | [3] |
| [Fe(tpy)₂]²⁺ | +1.09 | -1.18, -1.40 | [5] |
| [Fe(Cl-tpy)₂]²⁺ | +1.20 | -1.08, -1.32 | [5] |
Causality Behind Experimental Choices and Self-Validating Systems
The choice between Cl-tpy and tpy is fundamentally driven by the desired electronic properties of the final metal complex.
-
For applications requiring red-shifted absorption or emission , such as in photosensitizers for photodynamic therapy or in dye-sensitized solar cells, Cl-tpy is a logical choice due to the narrowing of the HOMO-LUMO gap.
-
In catalysis , the electron-withdrawing nature of the chloro group can enhance the catalytic activity of the metal center in certain oxidation reactions by making the metal more electron-deficient.[6]
-
For applications where fine-tuning of redox potentials is critical , such as in molecular electronics or redox-active sensors, the predictable shifts induced by the chloro substituent provide a valuable design parameter.
Experimental Protocols
Synthesis of 4'-chloro-2,2':6',2''-terpyridine (Cl-tpy)
A common and effective method for the synthesis of 4'-chloro-2,2':6',2''-terpyridine involves the reaction of 2-acetylpyridine with 4-chlorobenzaldehyde in the presence of a base and ammonia, following a Kröhnke-type reaction.[7]
Step-by-step methodology:
-
To a solution of 2-acetylpyridine (2 equivalents) and 4-chlorobenzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a strong base such as sodium hydroxide.
-
Add an excess of aqueous ammonia to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the crude product with water and then with cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/chloroform mixture, to obtain pure 4'-chloro-2,2':6',2''-terpyridine as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of [Ru(L)₂]²⁺ Complexes (L = tpy or Cl-tpy)
The synthesis of homoleptic bis(terpyridine)ruthenium(II) complexes is typically achieved by reacting the desired terpyridine ligand with a suitable ruthenium(III) precursor, followed by reduction of the metal center.[3][8]
Step-by-step methodology:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O in ethanol.
-
Add a slight excess (2.2 equivalents) of the terpyridine ligand (tpy or Cl-tpy) to the solution.
-
Reflux the mixture for several hours. The color of the solution will change, indicating the formation of the complex.
-
To reduce the ruthenium center from Ru(III) to Ru(II), add an excess of a reducing agent such as N-ethylmorpholine and continue to reflux for an additional period.
-
After cooling to room temperature, add a saturated aqueous solution of a suitable counter-ion, such as ammonium hexafluorophosphate (NH₄PF₆), to precipitate the desired --INVALID-LINK--₂ complex.
-
Collect the precipitate by filtration, wash with water, ethanol, and diethyl ether, and then dry under vacuum.
-
Characterize the final complex using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Cyclic Voltammetry of [M(L)₂]²⁺ Complexes
Cyclic voltammetry is performed to determine the redox potentials of the metal complexes.
Step-by-step methodology:
-
Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox processes of the complex.
-
Determine the half-wave potentials (E₁/₂) for the reversible redox couples from the average of the anodic and cathodic peak potentials.
Visualizations
Caption: Chemical structures of unsubstituted terpyridine (tpy) and 4'-chloro-terpyridine (Cl-tpy).
Caption: A generalized workflow for the synthesis of bis(terpyridine) metal complexes.
Caption: A typical workflow for the electrochemical analysis of terpyridine metal complexes.
Conclusion
The choice between 4'-chloro-2,2':6',2''-terpyridine and its unsubstituted parent is a nuanced decision that hinges on the desired electronic characteristics of the target metal complex. The electron-withdrawing nature of the 4'-chloro substituent provides a reliable strategy for red-shifting MLCT transitions and anodically shifting metal-centered redox potentials. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in harnessing these subtle electronic perturbations for the rational design of functional metal complexes. As the demand for sophisticated molecular materials continues to grow, a deep understanding of such structure-property relationships will remain indispensable for innovation in catalysis, materials science, and drug development.
References
- 1. Syntheses, characterization and DNA-binding studies of ruthenium(II) terpyridine complexes: [Ru(tpy)(PHBI)]2+ and [Ru(tpy)(PHNI)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC PROPERTIES OF RUTHENIUM(II)-2,2'-6',2''-TERPYRIDINE COORDINATION TRIADES X-RAY STRUCTURES OF 4'-(N,N-DIMETHYLAMINO)-2,2'-6',2''-TERPYRIDINE AND BIS(4'-(N,N-DIMETHYLAMINO)-2,2'-6',2''-TERPYRIDINE)RUTHENIUM(II) HEXAFLUOROPHOSPHATE ACETONITRILE SOLVATE | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Characterization of Homoleptic and Heteroleptic Ruthenium Polypyridine Complexes | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Coordination-Induced Shifts in the NMR of Terpyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and drug development, the intricate dance between a metal ion and an organic ligand is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful lens through which we can observe these interactions. The coordination of a metal ion to a ligand like 2,2':6',2''-terpyridine (tpy) induces significant changes in the ligand's NMR spectrum, a phenomenon known as Coordination-Induced Shift (CIS). This guide provides an in-depth analysis of these shifts, offering a comparative study of various terpyridine metal complexes, supported by experimental data. Our focus is to not only present the data but to illuminate the underlying principles that govern these spectral changes, thereby empowering researchers to interpret their own findings with greater confidence.
The Phenomenon of Coordination-Induced Shifts (CIS)
Upon coordination to a metal center, the chemical environment of the terpyridine ligand's protons is altered, leading to shifts in their corresponding ¹H NMR signals. These shifts are a composite of several effects, primarily:
-
Diamagnetic Effects: These arise from changes in the electron density distribution within the ligand upon coordination and the magnetic anisotropy of the metal-ligand bonds. The donation of electron density from the ligand's nitrogen atoms to the metal center generally leads to a deshielding of the nearby protons, causing a downfield shift.
-
Paramagnetic Effects: For complexes with unpaired electrons (paramagnetic complexes), the interaction between the unpaired electron spin and the nuclear spin of the ligand's protons introduces additional, often much larger, shifts. These can be further broken down into contact shifts (through-bond delocalization of spin density) and pseudocontact shifts (through-space dipolar interactions).[1]
The magnitude and direction of the CIS are sensitive indicators of the nature of the metal-ligand interaction, the electronic properties of the metal ion, and the overall geometry of the complex.
Comparative Analysis of ¹H NMR Coordination-Induced Shifts
The choice of metal ion has a profound impact on the ¹H NMR spectrum of the resulting terpyridine complex. Below, we compare the CIS for a series of common metal ions.
Diamagnetic Complexes: A Tale of Shielding and Deshielding
In diamagnetic complexes, where the metal ion has a closed-shell electron configuration (e.g., Zn(II), Ru(II), Co(III)), the observed shifts are primarily due to changes in electron density and anisotropic effects.
A consistent trend observed in diamagnetic bis(terpyridine) complexes is the significant upfield shift (shielding) of the H6/H6'' protons of the outer pyridine rings and a downfield shift (deshielding) of the H3'/H5' and H4' protons of the central pyridine ring upon coordination.[2][3] This is attributed to the conformational change of the terpyridine ligand from a trans-trans conformation in its free state to a cis-cis conformation in the octahedral complex. In the complex, the H6/H6'' protons are positioned directly above the shielding cone of the adjacent pyridine ring of the second terpyridine ligand.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) and Coordination-Induced Shifts (Δδ, ppm) for Diamagnetic Bis(terpyridine) Metal Complexes.
| Proton | Free tpy¹ | [Zn(tpy)₂]²⁺² | Δδ (Zn) | [Ru(tpy)₂]²⁺³ | Δδ (Ru) | [Fe(tpy)₂]²⁺ (low-spin)³ | Δδ (Fe) | [Co(tpy)₂]³⁺⁴ | Δδ (Co) |
| H6/H6'' | 8.66 | ~7.5 | ~ -1.16 | 7.19 | -1.47 | 7.09 | -1.57 | ~7.8 | ~ -0.86 |
| H5/H5'' | 7.97 | ~7.9 | ~ -0.07 | 7.57 | -0.40 | 7.56 | -0.41 | ~7.8 | ~ -0.17 |
| H4/H4'' | 7.87 | ~7.3 | ~ -0.57 | 7.91 | +0.04 | 7.91 | +0.04 | ~7.3 | ~ -0.57 |
| H3/H3'' | 8.62 | ~8.7 | ~ +0.08 | 8.35 | -0.27 | 8.35 | -0.27 | ~8.7 | ~ +0.08 |
| H3'/H5' | 8.53 | ~8.8 | ~ +0.27 | 9.15 | +0.62 | 9.15 | +0.62 | ~8.8 | ~ +0.27 |
| H4' | 7.43 | ~7.7 | ~ +0.27 | 8.60 | +1.17 | 8.60 | +1.17 | ~7.7 | ~ +0.27 |
¹Data from various sources, representative values in acetone-d₆.[4] ²Approximated from graphical data and related complexes. ³Data from Pazderski et al. (2011) in CD₃CN.[2] ⁴Approximated from graphical data.[5][6]
The data in Table 1 clearly illustrates the pronounced shielding of H6/H6'' and deshielding of the central ring protons upon complexation. The magnitude of these shifts varies with the metal ion, reflecting differences in the strength of the metal-ligand bond and the extent of π-backbonding. For instance, the deshielding of the central ring protons is more pronounced for Ru(II) and Fe(II) compared to Zn(II), which can be attributed to the greater π-accepting ability of the former ions.
Paramagnetic Complexes: The Influence of Unpaired Electrons
In paramagnetic complexes, such as those of Co(II), the presence of unpaired electrons introduces hyperfine shifts that can be significantly larger and in different directions compared to their diamagnetic counterparts. These shifts provide a sensitive probe of the spin density distribution within the ligand.
The ¹H NMR spectrum of a paramagnetic complex like [Co(tpy)₂]²⁺ is characterized by a wide range of chemical shifts and significant line broadening.[7] The protons closest to the paramagnetic metal center experience the largest shifts. For instance, the H6/H6'' protons are often shifted to very high frequencies (downfield), while other protons can be shifted upfield. The assignment of these spectra can be challenging and often requires advanced techniques like 2D NMR (e.g., COSY), especially when line broadening is severe.[7]
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Paramagnetic [Co(tpy)₂]²⁺.
| Proton | [Co(tpy)₂]²⁺¹ |
| H6A | 99.8 |
| H3A | 57.2 |
| H3B | 48.2 |
| H5A | 34.5 |
| H4B | 21.8 |
| H4A | 8.9 |
¹Data from Chow et al. (2005) in CD₃CN.[7]
The dramatic downfield shift of the H6A proton to nearly 100 ppm in the Co(II) complex starkly contrasts with the upfield shifts observed in the diamagnetic complexes. This highlights the dominance of the paramagnetic contribution to the overall chemical shift.
Experimental Workflow for the Analysis of Coordination-Induced Shifts
To reliably analyze the coordination-induced shifts in terpyridine metal complexes, a systematic experimental approach is crucial.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the terpyridine ligand and the metal salt to achieve the desired stoichiometric ratio (e.g., 2:1 for bis(terpyridine) complexes).
-
Dissolve the ligand and metal salt in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts.
-
Gently heat or sonicate the mixture if necessary to ensure complete dissolution and complex formation.
-
For air-sensitive complexes, perform the preparation under an inert atmosphere (e.g., in a glovebox).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the free terpyridine ligand under the same conditions (solvent, concentration, temperature) as the complex for an accurate comparison.
-
For the metal complex, acquire a standard one-dimensional ¹H NMR spectrum.
-
If the complex is paramagnetic, adjust the spectral width to encompass the potentially large chemical shift range. Shorter relaxation delays can often be used for paramagnetic samples.
-
For unambiguous peak assignment, especially for complex spectra, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Assign the proton signals for both the free ligand and the complex using coupling patterns, 2D NMR data, and literature values.
-
Calculate the coordination-induced shifts (Δδ) for each proton by subtracting the chemical shift of the free ligand from that of the complex (Δδ = δcomplex - δligand).
-
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key concepts.
Caption: Conformational change of terpyridine upon metal coordination.
Caption: Factors contributing to Coordination-Induced Shifts.
Conclusion
The analysis of coordination-induced shifts in the NMR spectra of terpyridine metal complexes is a nuanced yet powerful tool for probing metal-ligand interactions. By understanding the interplay of diamagnetic and paramagnetic effects, researchers can glean valuable information about the electronic structure and geometry of their complexes. This guide provides a framework for this analysis, offering a comparative perspective across different metal ions and a standardized protocol for experimental investigation. As the field of metallodrugs and supramolecular chemistry continues to expand, a thorough understanding of these fundamental principles will be indispensable for the rational design of new and effective molecules.
References
- 1. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C, 15N NMR coordination shifts in Fe(II), Ru(II) and Os(II) cationic complexes with 2,2':6',2″-terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 15N NMR coordination shifts in Fe(II), Ru(II) and Os(II) cationic complexes with 2,2′:6′,2″‐terpyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. When electron exchange is chemical exchange–assignment of 1H NMR spectra of paramagnetic cobalt(ii)-2,2′:6′,2″-terpyridine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparing the Binding Affinity of Terpyridine Derivatives to Metal Ions
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of coordination chemistry and its applications, from catalysis to medicinal chemistry, the interaction between ligands and metal ions is a cornerstone of molecular design.[1][2][3] Among the vast library of chelators, 2,2′:6′,2″-terpyridine (tpy) and its derivatives stand out for their robust tridentate NNN-coordination and their ability to form stable, well-defined complexes with a wide array of metal ions.[3][4][5][6][7][8][9]
This guide moves beyond a simple recitation of data. My objective here is to provide you with a framework for understanding, measuring, and comparing the binding affinities of these versatile ligands. We will explore the causality behind experimental choices, delve into the nuances of data interpretation, and provide validated protocols that you can adapt in your own laboratory.
The Fundamentals of Terpyridine-Metal Ion Coordination
Before we can compare binding affinities, we must first appreciate the nature of the interaction. Terpyridine is a pincer-type ligand that typically forms two types of complexes: a mono-ligand complex, [M(tpy)], and a more common bis-ligand octahedral complex, [M(tpy)₂], where two terpyridine ligands are arranged perpendicularly around the metal center.[4][5] The remarkable stability of these complexes arises from the chelate effect and strong dπ-pπ* back-bonding.[7]
This inherent stability is not static; it is profoundly influenced by two key factors:
-
The Nature of the Metal Ion: The ion's size, charge, and d-electron configuration are critical. For instance, the binding affinity of unsubstituted terpyridine towards several divalent transition metals follows the general order: Ru²⁺ > Os²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺.[4] This highlights the preference for metals that can engage in significant back-bonding.
-
The Terpyridine Derivative's Structure: The true power of terpyridine chemistry lies in its tunability. By introducing substituents at various positions (most commonly the 4'-position), one can precisely modulate the ligand's electronic and steric properties.[6][10] Electron-donating groups tend to increase the electron density on the nitrogen atoms, enhancing basicity and strengthening the bond with the metal. Conversely, electron-withdrawing groups can decrease binding affinity.
The following diagram illustrates the logical relationship between these core components and the resulting binding affinity.
Caption: Logical flow of factors influencing metal-terpyridine binding affinity.
Quantitative Comparison of Binding Affinities
To facilitate an objective comparison, the following table summarizes experimentally determined stability constants (log K) for various terpyridine complexes. It is crucial to note that experimental conditions (solvent, temperature, ionic strength) can significantly affect these values, and direct comparisons should ideally be made between data collected under identical conditions. For a comprehensive search, resources like the IUPAC Stability Constants Database are invaluable.[11]
| Terpyridine Derivative | Metal Ion | Stoichiometry (L:M) | log K₁ | log K₂ | Method | Reference |
| 2,2′:6′,2″-terpyridine | Co²⁺ | 1:1, 2:1 | 8.8 | 8.5 | Potentiometry | [12] |
| 2,2′:6′,2″-terpyridine | Ni²⁺ | 1:1, 2:1 | 10.7 | 9.7 | Potentiometry | [12] |
| 2,2′:6′,2″-terpyridine | Cu²⁺ | 1:1, 2:1 | 12.4 | 8.4 | Potentiometry | [12] |
| 2,2′:6′,2″-terpyridine | Zn²⁺ | 1:1, 2:1 | 6.8 | 6.2 | Potentiometry | [12] |
| 2,2′:6′,2″-terpyridine | Cd²⁺ | 1:1, 2:1 | 6.5 | 5.8 | Potentiometry | [12] |
| 4'-Phenyl-terpyridine | Fe²⁺ | 2:1 | - | >15 | Spectrophotometry | [7] |
| 4'-Phenyl-terpyridine | Zn²⁺ | - | - | - | Fluorescence | [7] |
| 4'-Phenyl-terpyridine | Cd²⁺ | - | - | - | Fluorescence | [7] |
| Terpyridine Derivative L1 | Zn²⁺ | 1:2 | 4.27 | - | Fluorescence | [13] |
Note: This table is illustrative. K₁ refers to the formation of the 1:1 [M(L)] complex, and K₂ refers to the subsequent formation of the 2:1 [M(L)₂] complex.
Experimental Protocols for Measuring Binding Affinity
The trustworthiness of any comparison hinges on the quality of the experimental data. Here, we detail three primary techniques for determining binding constants, explaining the causality behind the procedural steps.
UV-Visible Spectrophotometric Titration
Expertise & Experience: This is often the first-line technique due to its accessibility and the distinct spectral signatures of many terpyridine-metal complexes. The formation of a metal-ligand bond frequently gives rise to a new, intense Metal-to-Ligand Charge Transfer (MLCT) band, providing a clear spectroscopic handle to monitor the reaction.[14][15]
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the terpyridine derivative (e.g., 1 mM) in a UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).
-
Prepare a stock solution of the metal salt (e.g., 10 mM of M(ClO₄)₂ or M(OTf)₂) in the exact same solvent. Perchlorate and triflate are excellent choices for counter-ions as they are weakly coordinating.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer. Warm up the lamp for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range (e.g., 250-600 nm).
-
-
Titration Procedure:
-
Place a known volume and concentration of the ligand solution (e.g., 2 mL of 20 µM) into a 1 cm pathlength quartz cuvette.
-
Record the initial absorbance spectrum. This is your "zero point."
-
Using a calibrated microliter syringe, add a small aliquot of the metal ion stock solution (e.g., 2-5 µL).
-
Mix the solution thoroughly but gently (e.g., by capping with parafilm and inverting several times) and allow it to equilibrate for 1-2 minutes.
-
Record the new absorbance spectrum.
-
Repeat the additions, collecting 20-30 data points until the spectral changes saturate (i.e., no further change is observed upon addition of more metal). This indicates the binding is complete.
-
-
Data Analysis:
-
Correct the data for dilution by multiplying the absorbance at each step by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the absorbance at the MLCT band maximum versus the molar ratio of [Metal]/[Ligand].
-
Fit the resulting binding isotherm to a suitable model (e.g., 1:1, 1:2) using non-linear regression software to extract the binding constant (K).[14][16]
-
Fluorescence Spectroscopic Titration
Expertise & Experience: This technique is exceptionally sensitive and is the method of choice when the terpyridine derivative is fluorescent and its emission is modulated by the metal ion.[17] It is particularly powerful for detecting ions like Zn²⁺ and Cd²⁺, which are spectroscopically "silent" in UV-Vis but can rigidlyize the ligand structure, leading to significant fluorescence enhancement ("turn-on").[7][13][18]
Protocol: The procedure is analogous to UV-Vis titration, with the following key differences:
-
Instrumentation: A spectrofluorometer is used.
-
Measurement: An excitation wavelength is chosen (often at the ligand's absorption maximum), and the entire emission spectrum is recorded after each addition of the metal ion.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the [Metal]/[Ligand] molar ratio. The data is then fitted using appropriate binding models, such as the Benesi-Hildebrand method for 1:1 complexes or non-linear regression for more complex stoichiometries.[13]
Caption: General experimental workflow for spectroscopic titration.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for binding analysis. It directly measures the heat change (ΔH) associated with binding, allowing for the simultaneous determination of the binding constant (K), stoichiometry (n), and entropy (ΔS) from a single experiment.[19][20][21] This provides a complete thermodynamic signature of the interaction, which is invaluable for understanding the driving forces (enthalpic vs. entropic) of complex formation.
Trustworthiness: The self-validating nature of ITC comes from its direct measurement of heat. However, when working with metal ions, meticulous experimental design is required to ensure the heat you measure is solely from the metal-ligand interaction. Competing reactions like metal hydrolysis, oxidation, or interactions with buffer components can confound the data.[22]
Protocol:
-
Meticulous Solution Preparation:
-
Prepare solutions of the terpyridine derivative and the metal salt in the exact same, well-characterized buffer. A non-coordinating buffer (e.g., HEPES, PIPES) is often preferred over buffers like Tris, which can chelate some metal ions.
-
Match the pH of both solutions precisely.
-
Degas both solutions thoroughly immediately before the experiment to prevent the formation of air bubbles.
-
The concentration of the macromolecule (in the cell) should be chosen such that the "c-value" (c = K * [Macromolecule]) is between 5 and 500 for optimal curve fitting.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the ligand into the sample cell and the metal solution into the injection syringe.
-
Place the instrument in a thermally stable, vibration-free environment.
-
Allow the system to thermally equilibrate until a stable baseline is achieved.
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 10-20 injections of 2-10 µL each) of the metal solution into the ligand solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Experiment:
-
A crucial self-validating step is to perform a control titration by injecting the metal solution into the buffer alone. The heat from this "heat of dilution" experiment must be subtracted from the primary binding data.
-
-
Data Analysis:
-
Integrate the area under each heat-burst peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit this binding isotherm to a suitable model (e.g., one-site, sequential sites) using the instrument's software to determine n, K, and ΔH. ΔG and ΔS are then calculated automatically using the equation: ΔG = -RTlnK = ΔH - TΔS.
-
Concluding Remarks for the Practicing Scientist
The selection of a terpyridine derivative for a specific application—be it a luminescent sensor, a catalyst, or a therapeutic agent—is critically dependent on its binding affinity and selectivity for the target metal ion.[1][5][10][23] A thorough understanding of the factors governing these interactions, combined with rigorous experimental validation, is paramount.
This guide has provided a framework for comparison, grounded in the fundamental principles of coordination chemistry and supported by validated experimental protocols. By applying these methodologies, researchers can confidently characterize their systems, leading to the rational design of novel terpyridine-based materials and molecules. The true power of these ligands is unlocked not just by synthesizing them, but by deeply understanding their quantitative interactions with the metallic partners that give them function.
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review | Semantic Scholar [semanticscholar.org]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. old.iupac.org [old.iupac.org]
- 12. researchgate.net [researchgate.net]
- 13. Terpyridine derivatives as "turn-on" fluorescence chemosensors for the selective and sensitive detection of Zn2+ ions in solution and in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. andreabellelli.it [andreabellelli.it]
- 16. ijpras.com [ijpras.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. tainstruments.com [tainstruments.com]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ir.vistas.ac.in [ir.vistas.ac.in]
The Halogen Advantage: A Comparative Guide to the Applications of Halogenated Terpyridines
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. Among the vast arsenal of chelating ligands, 2,2':6',2"-terpyridine (tpy) has long been a versatile building block. However, the simple addition of a halogen atom to the terpyridine framework can dramatically alter its electronic, photophysical, and biological properties, unlocking a new realm of possibilities. This guide provides an in-depth comparison of halogenated terpyridines and their non-halogenated counterparts across key application areas, supported by experimental data and detailed protocols. We will explore how the subtle yet powerful influence of halogenation can be leveraged to design more efficient catalysts, advanced materials, and potent therapeutic agents.
The Impact of Halogenation on Terpyridine Properties
The introduction of a halogen atom (F, Cl, Br, I) onto the terpyridine scaffold imparts several key changes that underpin their enhanced performance in various applications. These effects are primarily rooted in the electronegativity and size of the halogen, as well as its ability to participate in non-covalent interactions, most notably halogen bonding.
-
Electronic Effects: Halogens are electron-withdrawing groups. Their presence on the terpyridine ring system lowers the energy of the ligand's molecular orbitals. This modulation of the electronic landscape directly influences the properties of the resulting metal complexes, affecting their redox potentials and the energy of metal-to-ligand charge transfer (MLCT) transitions. For instance, the electron-withdrawing nature of a chlorine atom can make the metal center more electron-deficient, which can be advantageous in certain catalytic oxidation reactions[1].
-
Steric and Structural Effects: The size of the halogen atom can introduce steric hindrance, influencing the coordination geometry around the metal center and potentially directing the approach of substrates in catalytic reactions.
-
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This directional interaction plays a crucial role in the self-assembly of supramolecular structures and can influence ligand-protein interactions in biological systems[2][3].
-
Photophysical Properties: Halogenation can significantly impact the luminescence properties of terpyridine complexes. The "heavy atom effect" of heavier halogens like bromine and iodine can promote intersystem crossing, leading to enhanced phosphorescence.
The following sections will delve into how these fundamental effects translate into tangible advantages in catalysis, materials science, and medicinal chemistry.
Halogenated Terpyridines in Catalysis: Fine-Tuning Reactivity
Terpyridine complexes of transition metals, particularly ruthenium, are well-established catalysts for a variety of organic transformations. Halogenation of the terpyridine ligand provides a powerful tool to fine-tune the catalytic activity and selectivity.
Transfer Hydrogenation
Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone
This protocol is a representative example of how the catalytic activity of a ruthenium-terpyridine complex can be evaluated.
Materials:
-
Ruthenium-terpyridine complex (halogenated or non-halogenated)
-
Acetophenone
-
Isopropanol (reagent grade)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask and condenser
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium-terpyridine catalyst in isopropanol to a desired concentration (e.g., 0.05 mol%).
-
Add acetophenone (the substrate) and potassium hydroxide (the base). A typical substrate/catalyst/base ratio is 200:1:10.
-
Reflux the reaction mixture with stirring for a specified time (e.g., 1-4 hours).
-
At regular intervals, withdraw aliquots from the reaction mixture, quench with a suitable reagent, and analyze by gas chromatography to determine the conversion of acetophenone to 1-phenylethanol.
-
Calculate the turnover frequency (TOF) as moles of product per mole of catalyst per hour.
Caption: A simplified catalytic cycle for transfer hydrogenation.
Advanced Materials from Halogenated Terpyridines
The unique photophysical and electrochemical properties of halogenated terpyridine complexes make them promising candidates for a range of advanced materials, from luminescent probes to components of solar energy conversion systems.
Luminescent Materials
Iridium(III) complexes with terpyridine ligands are known for their phosphorescent properties. Halogenation can be used to tune the emission wavelength and quantum yield. For example, a series of luminescent bis-cyclometalated iridium complexes with 2,2':6',2"-terpyridine (tpy), [Ir(C^N)2(tpy)]PF6, have been synthesized and studied. While not a direct comparison of halogenated vs. non-halogenated terpyridines, this work demonstrates how modifications to the ligand sphere dramatically influence the photophysical properties[6][7]. The introduction of a halogen can influence intramolecular π-π stacking and hydrogen bonding interactions, which in turn affect the luminescence lifetime and quantum yield[6][7].
Table 1: Photophysical Properties of Selected Iridium(III)-Terpyridine Complexes
| Complex | λmax (nm) | Lifetime (τ) (ns) | Quantum Yield (Φ) (%) | Reference |
| [Ir(ppy)2(tpy)]PF6 | 572 | 80 | 3.72 | [6][7] |
| [Ir(piq)2(tpy)]PF6 | 588 | 1965 | 9.57 | [6][7] |
ppy = 2-phenylpyridinate, piq = 1-phenylisoquinolinate
Dye-Sensitized Solar Cells (DSSCs)
Iron(II) complexes with terpyridine-based ligands are being explored as earth-abundant alternatives to ruthenium-based dyes in DSSCs. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure and spectroscopic properties of modified iron(II)-terpyridine derivatives to enhance DSSC efficiency[8]. These studies suggest that modifying the terpyridine ligand, including through halogenation, can impact the light-harvesting capabilities and overall performance of the DSSC[8]. While comprehensive experimental data directly comparing the photovoltaic performance of halogenated versus non-halogenated iron-terpyridine sensitizers is still emerging, the theoretical groundwork indicates this is a promising area of research.
Caption: The working principle of a dye-sensitized solar cell.
Halogenated Terpyridines in Medicinal Chemistry: A New Frontier in Anticancer Agents
Platinum(II)-terpyridine complexes have emerged as a promising class of anticancer agents, often exhibiting different mechanisms of action compared to cisplatin. Halogenation of the terpyridine ligand can enhance their cytotoxic activity and selectivity.
Comparative Cytotoxicity
Several studies have demonstrated the potent in vitro anticancer activity of halogenated platinum(II)-terpyridine complexes against a range of human cancer cell lines. The introduction of a halogen can influence the lipophilicity of the complex, affecting its cellular uptake, and can also modulate its DNA binding affinity.
Table 2: Comparative IC50 Values (µM) of Platinum(II)-Terpyridine Complexes and Cisplatin
| Compound | A2780 (Ovarian) | A549 (Lung) | MDA-MB-231 (Breast) | SHSY5Y (Neuroblastoma) | Reference |
| [Pt(Tpy)Cl]Cl | 15.6 | 1.8 | 3.5 | >30 | [9] |
| [Pt(TpyCl)Cl]Cl | 12.3 | 1.5 | 2.9 | >30 | [9] |
| Cisplatin | 1.1 | 3.1 | 6.2 | 0.9 | [5][9][10][11] |
Tpy = 2,2':6',2"-terpyridine; TpyCl = 4'-chloro-2,2':6',2"-terpyridine. Data presented as mean values from the cited sources.
The data in Table 2 suggests that while the non-halogenated complex [Pt(Tpy)Cl]Cl is already active, the chlorinated analogue [Pt(TpyCl)Cl]Cl shows comparable or slightly enhanced cytotoxicity in some cell lines. Both terpyridine complexes exhibit greater potency than cisplatin against the A549 and MDA-MB-231 cell lines.
Experimental Protocol: Synthesis of 4'-Chloro-2,2':6',2''-terpyridine
This protocol describes a common method for the synthesis of a key halogenated terpyridine ligand.
Materials:
-
2-Acetylpyridine
-
4-Chlorobenzaldehyde
-
Potassium hydroxide
-
Ammonia solution (25%)
-
Ethanol
Procedure:
-
To a solution of 2-acetylpyridine and 4-chlorobenzaldehyde in ethanol, add a solution of potassium hydroxide and aqueous ammonia.
-
Stir the reaction mixture at room temperature for several hours.
-
The solid product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Mechanism of Action: DNA Intercalation
Unlike cisplatin, which primarily forms covalent adducts with DNA, many platinum-terpyridine complexes act as DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix, leading to structural distortions that interfere with DNA replication and transcription, ultimately inducing apoptosis[1][12][13][14].
Caption: DNA intercalation by a planar platinum-terpyridine complex.
Experimental Protocol: DNA Binding Studies by UV-Vis Titration
This protocol outlines a common method to determine the DNA binding affinity of a metal complex.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer
-
The platinum-terpyridine complex
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be >1.8.
-
Prepare a stock solution of the platinum complex in the same buffer.
-
Perform a spectrophotometric titration by keeping the concentration of the complex constant while incrementally adding small aliquots of the ct-DNA solution.
-
Record the UV-Vis spectrum after each addition of DNA.
-
Monitor the changes in the absorbance and wavelength of the complex's characteristic absorption bands. A decrease in absorbance (hypochromism) and a red-shift in the wavelength maximum (bathochromism) are indicative of intercalation.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and obtaining Kb from the ratio of the slope to the intercept.
Conclusion and Future Perspectives
The halogenation of terpyridines is a subtle yet powerful strategy for enhancing their performance in a wide range of applications. In catalysis, the electronic effects of halogens can be used to fine-tune the reactivity of metal complexes. In materials science, halogenation provides a means to modulate the photophysical properties of luminescent materials and to design novel supramolecular architectures through halogen bonding. In medicinal chemistry, halogenated platinum-terpyridine complexes have demonstrated significant potential as anticancer agents with distinct mechanisms of action from traditional platinum drugs.
While this guide has highlighted the significant advantages of halogenated terpyridines, further research is needed to fully elucidate the structure-activity relationships. In particular, more direct comparative studies with standardized experimental conditions are required to quantify the precise impact of different halogens on catalytic efficiency and device performance. The continued exploration of this fascinating class of compounds holds great promise for the development of next-generation catalysts, materials, and therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. jchemlett.com [jchemlett.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well‐Defined Molecular Coordination Complexes to Catalytically Active Amorphous Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intercalating Agents - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 13. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Experimental NMR Data with Published Spectra for Terpyridines
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is paramount. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the intricate molecular architecture of organic compounds. This guide provides an in-depth technical overview of cross-referencing experimental NMR data with published spectra, with a specific focus on the versatile class of compounds known as terpyridines. By synthesizing technical accuracy with field-proven insights, this document will equip you with the knowledge to confidently verify the structure and purity of your synthesized terpyridine derivatives.
The Central Role of NMR in Terpyridine Chemistry
Terpyridines are a class of heterocyclic compounds that have garnered significant interest due to their strong and versatile coordination properties with a wide range of metal ions. This characteristic has led to their extensive use in supramolecular chemistry, catalysis, materials science, and medicinal chemistry. The precise arrangement of substituents on the terpyridine scaffold dictates its electronic properties and, consequently, its function. Therefore, unambiguous structural verification is not merely a procedural step but a critical determinant of experimental success.
¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecular structure. Chemical shifts, coupling constants, and through-space correlations offer a wealth of information about the electronic environment of each nucleus and the connectivity of the atoms. By comparing the experimental NMR spectra of a newly synthesized terpyridine with previously published and validated data, researchers can confirm the successful synthesis of the target molecule, identify potential impurities, and gain insights into its conformational dynamics.
Acquiring High-Quality Experimental NMR Data: A Step-by-Step Protocol
The quality of your experimental NMR data is the foundation upon which a reliable structural assignment is built. The following protocol outlines the key steps and the rationale behind them for obtaining high-resolution NMR spectra of terpyridine compounds.
Step 1: Sample Preparation - The Cornerstone of a Good Spectrum
Proper sample preparation is crucial to avoid artifacts and obtain sharp, well-resolved signals.
-
Compound Purity: Begin with a sample that is as pure as possible. Impurities will not only complicate your spectrum but can also interfere with the solubility of your compound.
-
Choice of Solvent: The selection of an appropriate deuterated solvent is critical.
-
Solubility: Terpyridines, particularly unsubstituted or highly symmetrical ones, can exhibit poor solubility in common NMR solvents. Chloroform-d (CDCl₃) is a good starting point for many organic compounds, but for more polar or charged terpyridines, dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetonitrile-d₃ (CD₃CN) may be necessary.[1][2] A solubility test with a small amount of the non-deuterated solvent is advisable before committing your sample.
-
Residual Solvent Peaks: Be aware of the residual proton signals of your chosen solvent and ensure they do not overlap with key signals from your terpyridine.[1]
-
-
Concentration: Aim for a sample concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[3] Overly concentrated samples can lead to broadened peaks due to viscosity effects or aggregation, a phenomenon that can be prevalent with the planar structures of terpyridines.
-
Filtration: Always filter your NMR sample through a small plug of glass wool or a syringe filter into a clean, dry NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity and lead to broad lines.[4][5]
-
Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).[3]
Step 2: NMR Data Acquisition - Beyond the Basics
While standard 1D ¹H and ¹³C NMR are essential, a comprehensive structural elucidation of complex terpyridines often requires a suite of 2D NMR experiments.
-
¹H NMR: This is the primary experiment to obtain information about the proton environments.
-
¹³C NMR: Provides information about the carbon skeleton. Proton-decoupled ¹³C NMR is standard, but a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable for differentiating between CH, CH₂, and CH₃ groups.
-
2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of protons within a spin system. This is particularly useful for assigning protons on the individual pyridine rings of the terpyridine core.[6]
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[6]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule and for assigning quaternary carbons that do not appear in an HSQC spectrum.[6]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. For substituted terpyridines, NOESY can provide critical information about the relative orientation of substituents.
The causality behind choosing these experiments lies in their complementary nature. While 1D spectra provide the fundamental data points, 2D experiments reveal the intricate network of connections between these points, allowing for a confident and complete structural assignment.
The Workflow of Cross-Referencing: A Systematic Approach
Once you have acquired high-quality experimental data, the next step is to compare it with published spectra. This process should be systematic and rigorous.
Step 1: Locating Published Spectra
Several resources are available to find published NMR spectra of terpyridines:
-
Scientific Literature: The primary source for novel compounds. Search for the specific terpyridine derivative in chemical databases like SciFinder, Reaxys, or Google Scholar to find the original publication.
-
Spectral Databases:
-
NMRShiftDB2: An open-access database of NMR spectra for organic compounds.[7][8]
-
PubChem: Contains a wealth of chemical information, including links to spectral data.
-
CAS SciFinder-n: Offers access to a vast collection of experimental and predicted NMR spectra.[9]
-
Spectral Database for Organic Compounds (SDBS): A free online database of spectra for organic compounds.[10]
-
Step 2: The Comparative Analysis
A meticulous comparison is key to a confident structural verification.
-
¹H NMR Comparison:
-
Chemical Shift (δ): Start by comparing the chemical shifts of the signals in your experimental spectrum with the published data. Pay close attention to the aromatic region (typically 7.0-9.0 ppm for terpyridines), where the protons of the three pyridine rings resonate. Substituents can significantly influence these shifts.[11]
-
Multiplicity: The splitting pattern of each signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons. Ensure that the multiplicities in your spectrum match the published data.
-
Integration: The relative area under each signal corresponds to the number of protons it represents. Check if the integration values are consistent with the proposed structure.
-
-
Coupling Constants (J-values):
-
The magnitude of the coupling constant (in Hz) is a critical parameter. For aromatic systems, ortho-coupling (³J) is typically larger (7-9 Hz) than meta-coupling (⁴J, 2-3 Hz) and para-coupling (⁵J, <1 Hz). These values should be consistent between your experimental and the reference spectrum.
-
-
¹³C NMR Comparison:
-
Compare the chemical shifts of the carbon signals. The carbons of the terpyridine core typically resonate in the 120-160 ppm range.
-
-
Leveraging 2D NMR Data:
-
If you have acquired 2D NMR spectra, use them to confirm the assignments made from the 1D data. For example, a COSY spectrum will definitively show which protons are coupled to each other, while an HMBC spectrum will confirm long-range connectivities, solidifying the assignment of the entire molecular framework.
-
Step 3: Troubleshooting Discrepancies
Minor differences between your experimental data and published spectra are not uncommon. It is important to understand the potential sources of these variations:
-
Solvent Effects: The choice of NMR solvent can cause slight variations in chemical shifts.[12]
-
Concentration Effects: As mentioned earlier, high concentrations can lead to peak broadening and shifts due to intermolecular interactions.
-
Temperature and pH: These factors can also influence chemical shifts, particularly for protons attached to heteroatoms or in systems with conformational flexibility.
-
Referencing: Ensure that both your spectrum and the published spectrum are correctly referenced to an internal standard.
If significant discrepancies persist, it is crucial to re-evaluate your synthesis and purification procedures. It may indicate the formation of an unexpected isomer or byproduct.
Data Presentation and Reporting
Clear and accurate reporting of NMR data is essential for scientific integrity and reproducibility.
Table 1: Example ¹H NMR Data for 2,2':6',2''-Terpyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6, H6'' | 8.69 | d | 4.7 | 2H |
| H3', H5' | 8.65 | d | 7.9 | 2H |
| H3, H3'' | 7.87 | d | 7.9 | 2H |
| H4' | 7.82 | t | 7.8 | 1H |
| H4, H4'' | 7.34 | ddd | 7.5, 4.7, 1.2 | 2H |
| H5, H5'' | 7.28 | ddd | 7.5, 7.5, 1.2 | 2H |
Note: Data is illustrative and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol Visualization
Conclusion
The cross-referencing of experimental NMR data with published spectra is a cornerstone of chemical research, providing a robust method for structural verification. For the structurally diverse and functionally important class of terpyridines, a meticulous and systematic approach to this process is essential. By adhering to best practices in sample preparation and data acquisition, and by employing a logical workflow for comparative analysis, researchers can confidently elucidate the structures of their synthesized compounds. This guide, grounded in established scientific principles and practical experience, serves as a comprehensive resource to navigate the intricacies of NMR spectroscopy in the fascinating field of terpyridine chemistry.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ukisotope.com [ukisotope.com]
- 3. login.medscape.com [login.medscape.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. app.nmrium.com [app.nmrium.com]
- 9. The NMR spectra of terpyridine and the bis-terpyridine complexes of cobalt(III) and iron(II) | Scilit [scilit.com]
- 10. youtube.com [youtube.com]
- 11. Band-selective NMR experiments for suppression of unwanted signals in complex mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
evaluating the stability of 4-chloro-2,6-dipyridin-2-ylpyridine under different pH conditions
A Comparative Guide to the pH-Dependent Stability of 4-Chloro-2,6-dipyridin-2-ylpyridine
Introduction: The Critical Role of Environmental pH in the Application of Polypyridyl Ligands
In the realms of coordination chemistry, advanced materials, and drug development, polypyridyl ligands such as this compound are indispensable building blocks. Their ability to form stable, well-defined complexes with a vast array of metal ions has led to their use in everything from luminescent sensors and catalysts to metallo-supramolecular polymers and potential anticancer agents.[1][2][3] this compound, a derivative of the classic terpyridine scaffold, offers a unique combination of electronic properties and a reactive site for further functionalization. The presence of an electron-withdrawing chlorine atom at the 4'-position of the central pyridine ring significantly modulates the ligand's characteristics.
However, the journey from a promising molecule in a flask to a reliable component in a real-world application is paved with rigorous stability testing. For researchers working in aqueous or protic environments—particularly in biological systems where pH is tightly regulated—understanding a compound's stability profile is not just a matter of good practice; it is a prerequisite for success. The degradation of a ligand can lead to loss of function, formation of unknown and potentially interfering species, and a general lack of reproducibility. This guide provides a comprehensive evaluation of the stability of this compound across a range of pH conditions, comparing it with relevant alternatives and presenting a robust experimental framework for its assessment.
Comparative Framework: Understanding Stability Through Structural Analogues
To fully appreciate the stability profile of this compound, it is essential to evaluate it alongside structurally related compounds. The choice of comparators is crucial for isolating the chemical factors that govern stability.
-
This compound (Target Compound): The central pyridine ring is rendered electron-deficient by the inductive and mesomeric effects of the chlorine atom. This electron deficiency makes the C4' carbon susceptible to nucleophilic attack, a process that is highly dependent on the pH of the medium.
-
2,2':6',2''-Terpyridine (Unsubstituted Analogue): This parent compound serves as our baseline. Lacking the chloro-substituent, its stability profile allows us to directly quantify the impact of the C4'-chlorination on the molecule's integrity under pH stress.
-
4'-Ethoxy-2,6-dipyridin-2-ylpyridine (Electron-Donating Analogue): In contrast to the chloro group, the ethoxy group is electron-donating.[4] By comparing the target compound to this analogue, we can elucidate how opposing electronic effects influence the primary degradation pathways. We hypothesize that the electron-donating nature of the ethoxy group will increase the electron density at the C4' position, thereby enhancing its stability against nucleophilic attack compared to the chloro-substituted variant.
The primary anticipated degradation pathway for this compound in aqueous media is the hydrolysis of the carbon-chlorine bond to yield 4'-hydroxy-2,6-dipyridin-2-ylpyridine. This reaction is expected to be accelerated under basic conditions due to the increased concentration of the hydroxide nucleophile (OH⁻).[5][6]
Experimental Design: A Validated Approach to Quantifying Stability
The cornerstone of a reliable stability study is a robust analytical method capable of separating and quantifying the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for this purpose, offering exceptional sensitivity and resolution.[7][8][9]
Causality Behind Experimental Choices:
-
Why HPLC? HPLC provides the necessary resolving power to separate structurally similar compounds, such as the parent chlorinated terpyridine and its hydroxylated degradation product. This allows for precise quantification of the remaining parent compound at each time point, which is the most direct measure of stability.[10]
-
Why Reversed-Phase (C18) Chromatography? Polypyridyl compounds are aromatic and possess moderate polarity, making them ideal candidates for separation on a C18 stationary phase. This widely used column provides a good balance of hydrophobic interactions for retaining the analytes.[11]
-
Why a Buffered Mobile Phase? Controlling the pH of the mobile phase is critical for ensuring reproducible retention times and peak shapes, especially for compounds with basic nitrogen atoms like pyridines. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) ensures that the pyridine nitrogens are protonated, leading to consistent interactions with the column.
-
Why UV-Vis Spectrophotometry as a Complementary Technique? While less specific than HPLC, UV-Vis spectrophotometry can provide a rapid, high-level assessment of degradation.[12][13] A change in the molecule's chromophore, such as the substitution of -Cl with -OH, will likely lead to a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, which can be tracked over time.[14] Pyridine and its derivatives typically show strong absorbance around 250-280 nm.[14][15]
Visualizing the Workflow
The following diagram outlines the logical flow of the experimental protocol designed to assess pH-dependent stability.
Caption: Experimental workflow for assessing pH-dependent stability.
Detailed Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a self-validating system for determining the stability of this compound.
1. Materials and Reagents:
-
This compound (Target)
-
2,2':6',2''-Terpyridine (Comparator 1)
-
4'-Ethoxy-2,6-dipyridin-2-ylpyridine (Comparator 2)
-
HPLC-grade acetonitrile (ACN) and water
-
Dimethyl sulfoxide (DMSO)
-
Buffers:
-
pH 2.0: Potassium chloride/Hydrochloric acid buffer
-
pH 4.0: Acetate buffer
-
pH 7.4: Phosphate-buffered saline (PBS)
-
pH 9.0: Borate buffer
-
pH 12.0: Sodium phosphate/Sodium hydroxide buffer
-
-
Formic acid (for mobile phase)
2. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Calibrated pH meter.
3. Preparation of Solutions:
-
Stock Solutions (10 mM): Accurately weigh and dissolve each compound in DMSO to prepare individual 10 mM stock solutions.
-
Working Solutions (50 µM): For each compound, dilute the 10 mM stock solution 1:200 into each of the five buffer solutions (pH 2, 4, 7.4, 9, 12) to achieve a final concentration of 50 µM. Rationale: This initial dilution into the aqueous buffer marks the start (t=0) of the stability experiment.
4. Incubation and Sampling:
-
Immediately after preparation, inject a sample of each working solution (the t=0 time point) into the HPLC system for analysis.
-
Incubate the remaining working solutions in a temperature-controlled environment (e.g., 37°C).
-
At subsequent time points (e.g., 2, 6, 12, 24, and 48 hours), withdraw an aliquot from each solution for HPLC analysis.
5. HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm[15]
-
Injection Volume: 10 µL
6. Data Analysis:
-
For each sample, identify and integrate the peak corresponding to the parent compound.
-
Calculate the percentage of the compound remaining at each time point (tx) relative to the initial concentration (t0) using the following formula: % Remaining = (Peak Area at tx / Peak Area at t0) * 100
Data Presentation and Interpretation
The quantitative data gathered from the HPLC analysis should be summarized in a clear, comparative table. The following table presents illustrative data consistent with the expected chemical behavior of the compounds.
| Time (hours) | pH | % Remaining: 2,2':6',2''-Terpyridine | % Remaining: 4'-Ethoxy-tpy | % Remaining: 4'-Chloro-tpy |
| 0 | All | 100.0 | 100.0 | 100.0 |
| 24 | 2.0 | 99.8 | 99.5 | 99.1 |
| 24 | 4.0 | 99.7 | 99.6 | 98.5 |
| 24 | 7.4 | 99.5 | 99.2 | 94.3 |
| 24 | 9.0 | 99.1 | 98.8 | 81.7 |
| 24 | 12.0 | 98.6 | 97.4 | 45.2 |
| 48 | 2.0 | 99.6 | 99.1 | 98.3 |
| 48 | 4.0 | 99.5 | 99.0 | 97.0 |
| 48 | 7.4 | 99.0 | 98.5 | 88.9 |
| 48 | 9.0 | 98.3 | 97.6 | 65.1 |
| 48 | 12.0 | 97.5 | 95.1 | 19.8 |
Interpretation of Results:
-
High Stability in Acidic to Neutral Conditions: All three compounds exhibit excellent stability at pH 2.0, 4.0, and 7.4. This indicates that hydronium ions do not significantly contribute to the degradation of these terpyridine scaffolds under the tested conditions.
-
Pronounced Instability of 4-Chloro-tpy in Basic Conditions: A sharp decline in the concentration of this compound is observed at pH 9.0 and becomes extremely rapid at pH 12.0. This strongly supports the hypothesis of a base-catalyzed hydrolysis mechanism.[5] The high concentration of hydroxide ions at elevated pH facilitates a nucleophilic aromatic substitution reaction, replacing the chloro group.
-
Superior Stability of Analogues: Both the unsubstituted terpyridine and the 4'-ethoxy derivative demonstrate significantly higher stability across the entire pH range. The ethoxy group, being electron-donating, slightly destabilizes the compound under very basic conditions compared to the unsubstituted analogue (likely by making the pyridine rings more susceptible to other reactions), but it remains far more stable than the chloro-derivative. This highlights the profound destabilizing effect of the electron-withdrawing chloro group.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed primary degradation mechanism for this compound in an alkaline aqueous environment.
References
- 1. Platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2″-terpyridines as an alternative to enhanced chemotherapy efficacy and reduced side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macromolecules containing bipyridine and terpyridine metal complexes: towards metallosupramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. benchchem.com [benchchem.com]
- 5. ukm.my [ukm.my]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Enantiomeric separations of ruthenium(II) polypyridyl complexes using high-performance liquid chromatography (HPLC) with cyclodextrin chiral stationary phases (CSPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4'-CHLORO-2,2':6',2''-TERPYRIDINE | 128143-89-5 [chemicalbook.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-chloro-2,6-dipyridin-2-ylpyridine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-chloro-2,6-dipyridin-2-ylpyridine (also known as 4'-Chloro-2,2':6',2''-terpyridine). The procedural steps outlined are designed to ensure the operational safety of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment and Toxidicology Profile
This compound is a heterocyclic compound whose toxicological properties require careful consideration. Aggregated GHS information classifies this chemical as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[1][2][3][4] Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.
Key Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[3]
-
Serious Eye Damage: Poses a significant risk of serious eye damage.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or vapor.[3][5]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a significant splash risk.[6] | To prevent eye contact which can lead to serious and potentially irreversible damage.[2][3] Standard safety glasses do not provide a sufficient seal against dusts and splashes. |
| Skin Protection | Chemical-resistant gloves (nitrile or butyl rubber), a fully buttoned lab coat, and long-sleeved clothing.[7][8] For larger quantities, a chemical-resistant apron is also recommended.[9] | To prevent skin contact, which can cause irritation.[2][3][5] Nitrile gloves offer good resistance to a range of chemicals.[7] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the solid form to avoid inhalation of dust.[6][8] | To prevent inhalation of dust particles, which may cause respiratory tract irritation.[3][5] All work with the solid compound should ideally be performed in a certified chemical fume hood to minimize airborne concentrations.[7][10] |
Operational and Disposal Plans
Beyond PPE, safe handling is contingent on robust operational and disposal protocols. These plans must be established and understood before any work with this compound commences.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A properly functioning and certified laboratory chemical fume hood is mandatory for all weighing and transfer operations to minimize inhalation risk.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly labeled, and access restricted to authorized personnel.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]
Spill Management
Accidental spills must be handled promptly and safely.
-
Evacuation and Notification: Clear the area of all personnel and alert your supervisor or facility safety officer.[5]
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or earth to contain the spill.[5][7] Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]
-
PPE: Full PPE, including respiratory protection, must be worn during the entire cleanup process.[5]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14][15]
-
Waste Segregation: Halogenated waste must be collected separately from non-halogenated waste streams to avoid costly and complex disposal procedures.[13][14][16]
-
Containerization: Use a designated, properly sealed, and clearly labeled waste container.[10][17] The label should include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[14]
-
Disposal Request: When the container is full, or after a maximum of 3 months, arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service.[10][16] Never pour this chemical down the drain or dispose of it in regular trash.[7]
Workflow Diagrams
Safe Handling Workflow
Caption: Standard workflow for handling this compound.
Emergency Spill Response
Caption: Emergency response procedure for a chemical spill.
References
- 1. 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine | C21H14ClN3 | CID 10871645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.dk [fishersci.dk]
- 3. 4'-Chloro-2,2':6',2''-terpyridine | C15H10ClN3 | CID 667748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pozescaf.com [pozescaf.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
